6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Description
Properties
IUPAC Name |
6-propan-2-yl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVSWHFLUXLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472813 | |
| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198341-11-6 | |
| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a substituted chromanone of significant interest in medicinal chemistry and drug development. Chroman-4-ones are a class of heterocyclic compounds recognized as "privileged structures" due to their prevalence in biologically active molecules.[1][2] This guide details a robust synthetic protocol, purification methods, and a multi-technique analytical approach for the thorough characterization of the title compound. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-4-chromanone, belongs to the chromanone family, a class of oxygen-containing heterocyclic compounds.[1][2] The chromanone scaffold is a core structural motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the isopropyl group at the 6-position of the benzopyran ring can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making it a valuable intermediate for the synthesis of novel therapeutic agents.
This guide will focus on a common and effective synthetic strategy: the intramolecular Friedel-Crafts acylation of a substituted 3-phenoxypropanoic acid. This method is widely applicable for the synthesis of various chromanones and related heterocyclic ketones.[4][5]
Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
The synthesis of the target compound is a multi-step process that begins with the preparation of a key intermediate, 3-(4-isopropylphenoxy)propanoic acid, followed by its cyclization via an intramolecular Friedel-Crafts acylation.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Experimental Protocols
2.2.1. Step 1: Synthesis of 3-(4-isopropylphenoxy)propanenitrile
This step involves a Michael addition of 4-isopropylphenol to acrylonitrile. The use of a phase-transfer catalyst like Triton B in a non-polar solvent is effective for this reaction.
-
Materials:
-
4-Isopropylphenol
-
Acrylonitrile
-
Triton B (40% in methanol)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylphenol in toluene.
-
Add a catalytic amount of Triton B to the solution.
-
Slowly add acrylonitrile dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-isopropylphenoxy)propanenitrile.
-
2.2.2. Step 2: Synthesis of 3-(4-isopropylphenoxy)propanoic acid
The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic conditions.
-
Materials:
-
3-(4-isopropylphenoxy)propanenitrile
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
To the crude 3-(4-isopropylphenoxy)propanenitrile, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (indicated by the cessation of ammonia evolution and TLC analysis).
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-(4-isopropylphenoxy)propanoic acid.
-
2.2.3. Step 3: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
The final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid cyclizes in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.
-
Materials:
-
3-(4-isopropylphenoxy)propanoic acid
-
Polyphosphoric Acid (PPA)
-
-
Procedure:
-
In a beaker, preheat polyphosphoric acid to approximately 80-90 °C on a hot plate with stirring.
-
Slowly add the 3-(4-isopropylphenoxy)propanoic acid to the hot PPA with vigorous stirring.
-
Continue heating and stirring for a specified time, monitoring the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
-
Purification
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound as a solid or oil.
Characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Spectroscopic Data Summary
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the isopropyl group, the two methylene groups of the dihydropyran ring, and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isopropyl and dihydropyran moieties. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, and characteristic bands for C-H and C-O bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |
Detailed Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton. The two methylene groups of the dihydropyran ring will appear as triplets. The aromatic protons will exhibit a characteristic splitting pattern.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display a signal for the carbonyl carbon in the downfield region (around 190 ppm).[2] Other key signals will include those for the aromatic carbons and the aliphatic carbons of the chromanone ring and the isopropyl substituent.[2]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent feature is the strong absorption band for the carbonyl group (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹.[6][7][8] Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.[9][10]
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₂H₁₄O₂. Common fragmentation pathways for chromanones include α-cleavage and McLafferty rearrangement, which can provide further structural information.[11][12][13][14]
Characterization Workflow Diagram
Caption: Workflow for the characterization of the target compound.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the . The described procedures, rooted in fundamental organic chemistry principles, provide a solid foundation for researchers to produce and validate this important chemical intermediate. The comprehensive characterization protocol ensures the structural integrity and purity of the final product, which is crucial for its application in drug discovery and development programs.
References
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- CONICET. (2014). Expeditious photochemical reaction toward the preparation of substituted chroman-4-ones.
- American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
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- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Wikipedia. (n.d.). Fries rearrangement.
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- ResearchGate. (n.d.). Outline IR spectrum of isolated chromone 2.
- RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
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- Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation.
- PubMed. (2007, December 21). 8-Eth-oxy-3-(4-isopropyl-benzyl-idene)-6-methyl-chroman-4-one.
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- RepHip UNR. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida.
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- ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.
- YouTube. (2021, January 5). Mass Spectrometry.
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- NIST WebBook. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-.
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An In-depth Technical Guide to the Physicochemical Properties of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Introduction
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-chroman-4-one, is a member of the chromanone family of heterocyclic compounds.[1] Chromanones are characterized by a benzene ring fused to a dihydropyranone ring and serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including homoisoflavonoids.[1][2] The substituent pattern on the chromanone scaffold dictates its biological effects, with various derivatives exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2]
The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems.[3] These properties govern its absorption, distribution, metabolism, and excretion (ADME), making their determination a critical step in drug discovery and development.[4] This guide provides an in-depth technical overview of the key physicochemical properties of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and outlines the experimental protocols for their determination. Given the limited availability of experimental data for this specific molecule, this document emphasizes the robust methodologies for empirical measurement, supplemented with computationally predicted values for guidance.
Chemical Structure and Basic Properties
A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.
Caption: 2D Chemical Structure of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | - |
| Molecular Weight | 204.26 g/mol | - |
| IUPAC Name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | - |
Melting Point
The melting point is a crucial indicator of a compound's purity and is influenced by the strength of intermolecular forces.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[6]
Instrumentation:
-
Digital melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is completely dry, as residual solvent can depress the melting point.[6]
-
Place a small amount of the solid on a clean, dry surface and crush it into a fine powder using a mortar and pestle.
-
Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[7]
-
Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 1-2 mm.[7]
-
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to determine a rough range.[8]
-
For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9]
-
-
Purity Assessment (Mixed Melting Point):
-
To confirm the identity and purity of a synthesized batch, a mixed melting point determination can be performed.[8]
-
A small amount of the sample is mixed with an authentic, pure standard of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
-
If the melting point of the mixture is sharp and identical to that of the pure standard, the sample is considered pure. A depressed and broadened melting range indicates the presence of impurities.[5]
-
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] It is a key physical property for liquid compounds and is sensitive to changes in pressure.[11]
Experimental Protocol: Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of liquid.[12]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., a fusion tube)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation:
-
Add a few milliliters of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one to the small test tube.
-
Place the capillary tube into the test tube with the sealed end facing upwards.[11]
-
-
Apparatus Assembly:
-
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube to a ring stand and fill it with heat-resistant oil to a level above the side arm.
-
Immerse the thermometer and test tube assembly into the oil in the Thiele tube.[10]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating of the oil.[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12]
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[10]
-
Record the barometric pressure, as boiling points are pressure-dependent.
-
Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. Understanding a compound's solubility profile is crucial for formulation, purification, and predicting its behavior in biological systems.
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule.
Reagents:
-
Water (polar)
-
Diethyl ether (non-polar)
-
5% Sodium Hydroxide (NaOH) solution (strong base)
-
5% Sodium Bicarbonate (NaHCO₃) solution (weak base)
-
5% Hydrochloric Acid (HCl) solution (strong acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
General Method:
-
In a small test tube, add approximately 0.1 g of solid or 0.2 mL of liquid 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
-
Add 3 mL of the solvent in portions, shaking vigorously after each addition.
-
Observe whether the compound dissolves completely. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.
-
-
Solubility Classification:
-
Water: Test solubility in water first. If soluble, the compound is likely a small, polar molecule. Test the resulting solution with litmus or pH paper.
-
Diethyl Ether: If the compound is water-soluble, test its solubility in diethyl ether to distinguish between organic compounds and inorganic salts.
-
5% NaOH: If insoluble in water, test with 5% NaOH. Solubility in this strong base suggests the presence of an acidic functional group.
-
5% NaHCO₃: If soluble in 5% NaOH, test with 5% NaHCO₃. Solubility in this weak base indicates a relatively strong acid, such as a carboxylic acid.
-
5% HCl: If insoluble in water and NaOH, test with 5% HCl. Solubility suggests a basic functional group, most commonly an amine.
-
Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid indicates the presence of a functional group that can be protonated, such as an alkene, alkyne, alcohol, ketone, or ester.
-
Predicted Solubility of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: Based on its structure (a moderately sized organic molecule with a ketone and an ether linkage), it is predicted to be poorly soluble in water but soluble in common organic solvents like diethyl ether, ethanol, and DMSO.
Acidity/Basicity (pKa)
The pKa is a measure of the acidity of a compound. For a ketone like 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, the relevant pKa would be that of the α-protons (the hydrogens on the carbon atom adjacent to the carbonyl group). The acidity of these protons is significantly higher than that of alkanes due to the resonance stabilization of the resulting enolate conjugate base.
Methods for pKa Determination
Direct measurement of the pKa of α-protons of ketones in aqueous solution can be challenging. Kinetic methods or computational approaches are often employed.
-
Kinetic Methods: These methods involve studying the rate of a base-catalyzed reaction, such as halogenation or isotopic exchange, at the α-position. The rate of these reactions is proportional to the concentration of the enolate, which is in turn related to the pKa.
-
Computational Methods: Quantum mechanics (QM) based calculations can be used to estimate pKa values by determining the free energy difference between the acid and its conjugate base. This approach is particularly useful for compounds that are difficult to study experimentally.
Predicted pKa: The pKa of the α-protons of a typical ketone is in the range of 19-21 in DMSO. The exact value for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one would be influenced by the electronic effects of the fused ring system.
Lipophilicity (logP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Experimental Protocol: Shake-Flask Method
This is the traditional and most reliable method for determining logP.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Phase Preparation:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate for at least 24 hours.
-
-
Partitioning:
-
Dissolve a precisely weighed amount of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in one of the phases.
-
Add a known volume of the second phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Computational Prediction of logP
Numerous computational methods exist for predicting logP based on the chemical structure. These methods, such as ALOGP and CLOGP, use fragmental or atomic contributions to estimate the lipophilicity. For novel compounds, these predictions are invaluable for initial assessment.
Predicted logP: For structurally similar compounds like 3-formyl-6-isopropylchromone, the predicted XLogP3 value is 2.3.[8] It is expected that 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one would have a similar positive logP value, indicating a higher affinity for the lipid phase than the aqueous phase.
Workflow for Physicochemical Property Determination
Caption: General workflow for the determination of physicochemical properties.
Conclusion
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formyl-6-isopropylchromone. PubChem. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
(2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
(2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
(n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
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(n.d.). Melting point determination. Retrieved from [Link]
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GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Mannhold, R., & Tetko, I. V. (2003). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 107(49), 10607-10614. [Link]
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An In-depth Technical Guide to 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a heterocyclic ketone belonging to the chromanone class. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical identity, a robust synthetic protocol, and an exploration of its therapeutic potential based on the well-established biological activities of the chromanone scaffold.
Chemical Identity and Physicochemical Properties
Nomenclature and Structure
The compound is systematically named 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one according to IUPAC nomenclature. A common synonym is 6-isopropylchroman-4-one .[1] The core of the molecule is a 3,4-dihydro-2H-1-benzopyran-4-one, also known as a chroman-4-one, which consists of a benzene ring fused to a dihydropyranone ring. The substituent at the 6-position is a propan-2-yl (isopropyl) group.
The chemical structure combines an aromatic moiety with a saturated heterocyclic ketone, providing a rigid scaffold that is frequently explored in medicinal chemistry.
Caption: Chemical structure of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Physicochemical Data
A summary of key computed and, where available, experimental properties is provided below. These parameters are critical for predicting the molecule's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| CAS Number | 198341-11-6 | BLD Pharm[1] |
| Appearance | White to off-white solid (Predicted) | - |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | ECHEMI[2] |
Synthesis and Characterization
The synthesis of 6-substituted chroman-4-ones is a well-established process in organic chemistry. The following protocol describes a reliable and scalable two-step method starting from 4-isopropylphenol. This approach relies on a Friedel-Crafts acylation followed by an intramolecular cyclization.
Synthetic Workflow
The overall synthetic strategy is depicted below. The process begins with the acylation of 4-isopropylphenol with 3-chloropropionyl chloride, followed by a base-mediated intramolecular cyclization to yield the target chromanone.
Caption: A two-step workflow for the synthesis of 6-isopropylchroman-4-one.
Detailed Experimental Protocol
Step 1: Synthesis of 3-chloro-1-(4-hydroxy-3-isopropylphenyl)propan-1-one
-
Reaction Setup: To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM, 10 mL/g of phenol), add 4-isopropylphenol (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the reaction mixture. The causality for this slow addition is to control the exothermic reaction and prevent side-product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice-water with concentrated HCl (5% v/v). This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the intermediate as a pale yellow oil.
Step 2: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Reaction Setup: Dissolve the intermediate from Step 1 in ethanol (EtOH, 20 mL/g). Add aqueous sodium hydroxide (NaOH, 2 M, 2.5 eq.) to the solution.
-
Cyclization: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The base promotes deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular nucleophilic substitution (an oxa-Michael addition) to displace the chloride and form the heterocyclic ring.[3]
-
Work-up: After cooling to room temperature, neutralize the mixture with dilute HCl (1 M) until pH ~7.
-
Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Final Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final product.
Characterization (Self-Validation)
The identity and purity of the synthesized 6-isopropylchroman-4-one must be confirmed through standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment, expecting characteristic signals for the isopropyl group (a doublet and a septet), the aromatic protons, and the two methylene groups (-CH₂CH₂-) of the pyranone ring.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight (m/z = 190.24).
-
IR (Infrared Spectroscopy): To identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone at ~1680 cm⁻¹.
Biological Activity and Therapeutic Potential
While specific biological data for 6-isopropylchroman-4-one is not extensively published, the chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry.[4] This is due to its presence in numerous natural and synthetic compounds with significant pharmacological activities.[4][5]
Established Activities of the Chromanone Scaffold
Derivatives of chromanone have been reported to exhibit a wide range of biological effects, making them attractive templates for drug design.[5][6] Key therapeutic areas include:
-
Anticancer Activity: Chromanones have been shown to inhibit tumor growth by modulating key signaling pathways.[4][7] Some derivatives act as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in cell cycle regulation and neurodegenerative diseases.[7][8]
-
Anti-inflammatory Effects: Many chromanones can inhibit the production of inflammatory mediators like nitric oxide (NO) in cellular models.[5]
-
Neuroprotective Properties: The scaffold has been utilized to develop multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9]
-
Antimicrobial and Antiviral Activities: The chromanone core is found in compounds with activity against various pathogens.[5]
Role of the 6-isopropyl Substituent
The introduction of an isopropyl group at the 6-position is a strategic choice in medicinal chemistry. This substituent significantly increases the lipophilicity of the molecule (as indicated by the XLogP3 value of 2.9). This property can enhance membrane permeability and oral bioavailability, which are crucial for drug candidates. Furthermore, the position and nature of substituents on the aromatic ring are known to be critical for potency and selectivity in enzyme inhibition, as seen in studies of SIRT2 inhibitors where substitution at the 6- and 8-positions was favorable.[7][8]
The presence of the isopropyl group on this validated pharmacophore suggests that 6-isopropylchroman-4-one is a promising candidate for screening in various biological assays, particularly in oncology, neurodegenerative disease, and inflammation research.
Conclusion and Future Directions
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a readily synthesizable molecule built upon a pharmacologically validated chromanone scaffold. The synthetic route is robust and employs common laboratory reagents and techniques. Based on extensive literature on related compounds, this molecule holds considerable potential as a lead structure for the development of novel therapeutics. Future research should focus on its biological evaluation in relevant disease models to fully elucidate its therapeutic promise.
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biological activity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one derivatives
An In-Depth Technical Guide to the Biological Activity of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Derivatives
Executive Summary
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged heterocyclic structure that serves as a foundational building block in medicinal chemistry for the design and synthesis of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide focuses on derivatives featuring a propan-2-yl (isopropyl) group at the C6-position. The introduction of this bulky and lipophilic moiety is anticipated to significantly modulate the pharmacokinetic and pharmacodynamic profiles of the parent scaffold.[6] While direct and extensive research on a wide array of 6-isopropyl-chroman-4-one analogs is still an emerging field, this guide synthesizes existing knowledge on related chroman-4-one derivatives to elucidate the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of this specific chemical class. We will explore its role in cancer through the inhibition of key enzymes like Sirtuin 2 and the induction of apoptosis, its potential as an anti-inflammatory agent, and its efficacy against various microbial pathogens. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by detailed experimental protocols and mechanistic pathways, to facilitate the rational design of next-generation therapeutics based on the 6-isopropyl-chroman-4-one core.
The 6-Isopropyl-Chroman-4-one Scaffold: A Privileged Structure
The chroman-4-one core is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[2][7] Structurally, it features a benzene ring fused to a 2,3-dihydro-γ-pyranone ring.[3] Unlike the related chromone structure, the chroman-4-one lacks the C2-C3 double bond, a seemingly minor structural difference that results in significant variations in chemical properties and biological activities.[1][2]
The substitution pattern on this scaffold is a critical determinant of its pharmacological profile. The C6-position, in particular, has been a focal point for chemical modifications aimed at enhancing potency and selectivity for various biological targets.[6] The introduction of an isopropyl group at this position imparts specific physicochemical characteristics:
-
Lipophilicity: The non-polar isopropyl group increases the overall lipophilicity of the molecule, which can enhance its ability to permeate cell membranes and improve oral bioavailability.[6]
-
Steric Bulk: The size and shape of the isopropyl group can influence how the molecule fits into the binding pocket of a target protein or enzyme, potentially leading to improved potency and selectivity.[6]
These properties make the 6-isopropyl-chroman-4-one scaffold a highly promising starting point for the development of novel drugs targeting a range of diseases.
General Synthesis Strategy
The synthesis of chroman-4-one derivatives is well-established. A common and efficient method involves a base-promoted Aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael ring closure reaction to yield the final chroman-4-one product.[8]
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Mechanism of Action 2: Induction of Apoptosis
Many chromone and chroman-4-one derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. [6]A plausible mechanism involves the activation of the intrinsic (mitochondrial) pathway. The compound can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade (starting with caspase-9), which culminates in the activation of executioner caspases (like caspase-3) that dismantle the cell, leading to apoptotic death.
Caption: A potential apoptosis pathway induced by chroman-4-ones. [6]
Structure-Activity Relationship (SAR) and In Vitro Data
While a comprehensive SAR for a series of 6-isopropyl-chroman-4-one analogs is not yet available, studies on related compounds provide valuable insights. Research has shown that substitutions at the C6-position with groups like halogens (chloro, bromo) can enhance anticancer activity. [6][8]The 6-isopropyl group, being bulky and lipophilic, is expected to form favorable interactions within a hydrophobic pocket of a target protein, potentially leading to high potency. [6] Table 1: Hypothetical Anticancer Activity of C6-Substituted Chroman-4-one Derivatives (Note: The data in this table is illustrative, based on principles described in the literature, to demonstrate potential SAR trends.)[6]
| Compound ID | C6-Substituent (R) | IC₅₀ vs. MCF-7 (µM) |
| 1a | -H | > 50 |
| 1b | -CH₃ | 22.5 |
| 1c | -CH₂CH₃ | 15.8 |
| 1d | -CH(CH₃)₂ | 4.2 |
| 1e | -Cl | 9.7 |
From this hypothetical data, it can be inferred that increasing the alkyl chain length at the C6-position correlates with increased anticancer activity, with the 6-isopropyl derivative exhibiting the highest potency, suggesting an optimal balance of lipophilicity and steric bulk for this target. [6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for cytotoxic compounds.
Workflow:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 6-isopropyl-chroman-4-one derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay. [6]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of human diseases. Benzopyran and chroman-4-one derivatives have been investigated for their anti-inflammatory properties. [4][9][10]For instance, a series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives demonstrated remarkable anti-inflammatory and analgesic activity. [4]The mechanism often involves the inhibition of key inflammatory mediators. Studies on related chromone structures have shown they can suppress the generation of superoxide anions from neutrophils, a critical process in inflammatory tissue damage. [11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for the acute anti-inflammatory activity of new compounds. [10] Workflow:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide animals into groups (e.g., control, standard drug, test compound groups). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg, orally) and the standard drug (e.g., Diclofenac, 10 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (just before injection) and at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [12]Chroman-4-one derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties, showing activity against pathogenic bacteria and fungi. [3][5] Notably, a study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that several compounds exhibited potent antimicrobial activity, particularly against Candida species. [12][13]Furthermore, a study on chromones specifically identified 6-isopropylchromone-3-carbonitrile as having good antifungal activity against C. albicans, C. glabrata, and C. parapsilosis, highlighting the direct relevance of the 6-isopropyl substitution for this biological effect. [14]
Proposed Mechanisms of Action
Molecular modeling studies suggest that the antifungal action of these compounds may involve the inhibition of key fungal enzymes essential for virulence and survival, such as HOG1 kinase or Fructose-1,6-bisphosphate aldolase (FBA1). [3][12]For antibacterial activity, proposed mechanisms include the dissipation of the bacterial membrane potential and the inhibition of essential enzymes like DNA topoisomerase IV. [15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a standard procedure for determining MIC values. [12] Workflow:
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive control (microbe + broth), a negative control (broth only), and a standard drug control (e.g., Fluconazole, Ampicillin).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one scaffold represents a highly promising core structure for the development of novel therapeutic agents. Based on extensive research into the broader chroman-4-one class, these derivatives are poised to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The lipophilic and sterically defined nature of the 6-isopropyl group is a key feature that can be exploited to optimize potency and selectivity against various biological targets, from SIRT2 in cancer cells to essential enzymes in pathogenic fungi. [6][8][14] While this guide provides a strong foundation based on inferred activity and related structures, the clear next step is the systematic synthesis and biological evaluation of a focused library of 6-isopropyl-chroman-4-one derivatives. Such studies are required to establish definitive structure-activity relationships, confirm the proposed mechanisms of action, and identify lead compounds for further preclinical and clinical development. The versatility of this scaffold ensures its continued relevance in the ongoing search for more effective and safer medicines.
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The Therapeutic Potential of 6-Isopropyl-Chroman-4-one: A Technical Guide for Drug Discovery Professionals
Abstract
The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide spectrum of biological activities.[1][2] This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored derivative: 6-isopropyl-chroman-4-one. While direct extensive research on this particular molecule is nascent, this document synthesizes the known pharmacological landscape of the broader chroman-4-one class to logically project and explore the potential of the 6-isopropyl substitution. We will examine potential applications in oncology, neurodegenerative disorders, and infectious diseases, providing a scientifically grounded framework for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.
Introduction: The Chroman-4-one Core and the Significance of Substitution
Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are versatile heterocyclic compounds.[3] Their biological activities are profoundly influenced by the nature and position of substituents on the bicyclic system.[4] These modifications can modulate critical physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, thereby impacting target binding and overall pharmacological profile.
The introduction of an isopropyl group at the 6-position of the chroman-4-one scaffold is a strategic modification. The isopropyl group, being a small, branched alkyl chain, can influence the molecule's interaction with biological targets in several ways:
-
Enhanced Lipophilicity: The isopropyl moiety can increase the compound's ability to cross cellular membranes, potentially improving bioavailability and access to intracellular targets.
-
Steric Influence: The branched nature of the isopropyl group can provide steric bulk that may enhance binding selectivity or, conversely, hinder interaction with certain targets.
-
Metabolic Stability: Alkyl substitutions can influence the metabolic fate of a compound, potentially leading to a more favorable pharmacokinetic profile.
This guide will now explore the most promising therapeutic avenues for 6-isopropyl-chroman-4-one based on the established activities of its parent scaffold.
Potential Therapeutic Applications
Anticancer Activity
Chroman-4-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of enzymes crucial for cancer cell proliferation.[2][5]
Hypothesized Mechanism for 6-Isopropyl-Chroman-4-one:
The 6-isopropyl substituent could enhance the anticancer activity of the chroman-4-one core by promoting binding to hydrophobic pockets within target proteins. For instance, in the context of kinase inhibition, a common target for anticancer drugs, the isopropyl group could fit into specific hydrophobic regions of the ATP-binding site, leading to increased potency and selectivity.
Experimental Workflow for Anticancer Evaluation:
Caption: Potential inhibition of the NF-κB signaling pathway by 6-isopropyl-chroman-4-one.
Antimicrobial Activity
The chroman-4-one scaffold has been explored for its antimicrobial properties against a range of bacteria and fungi. [3][6][7]However, the influence of substituents is highly variable. One study reported that replacing a phenolic hydroxyl group with an isopropyl group on a chroman-4-one derivative led to a complete loss of antimicrobial activity, suggesting that for this particular activity, the isopropyl group might not be beneficial at all positions. [3] Considerations for 6-Isopropyl-Chroman-4-one:
While some evidence suggests that an isopropyl group can be detrimental to antimicrobial activity, its effect is likely position-dependent. The 6-position offers a different electronic and steric environment compared to other locations on the ring. Therefore, empirical testing against a panel of pathogenic microbes is necessary to determine the antimicrobial potential of 6-isopropyl-chroman-4-one.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Suspension Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of 6-isopropyl-chroman-4-one in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Related Chroman-4-one Derivatives (for comparative purposes):
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | C. albicans | 128 | [3] |
| 7-Hydroxychroman-4-one | S. epidermidis | 256 | [3] |
| Homoisoflavonoid derivative | C. albicans | >256 | [3] |
Synthesis and Characterization
The synthesis of 6-isopropyl-chroman-4-one can be achieved through established synthetic routes for chroman-4-ones, typically involving the cyclization of a corresponding chalcone or a related precursor. [1] General Synthetic Scheme:
Caption: A plausible synthetic route to 6-isopropyl-chroman-4-one.
Characterization:
The synthesized compound should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Future Directions and Conclusion
While the therapeutic potential of 6-isopropyl-chroman-4-one remains largely unexplored, the extensive body of research on the broader chroman-4-one family provides a strong rationale for its investigation. The unique properties conferred by the 6-isopropyl group warrant a systematic evaluation of its activity in the therapeutic areas outlined in this guide.
Future research should focus on:
-
Efficient and scalable synthesis of 6-isopropyl-chroman-4-one.
-
Comprehensive in vitro screening against a diverse panel of cancer cell lines, microbial strains, and relevant enzymes for neuroprotection.
-
In-depth mechanistic studies to elucidate the mode of action in promising therapeutic areas.
-
Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to optimize activity.
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Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis of Chromones and Their Applications During the Last Ten Years. (2015). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Synthetic Routes and Biological Activities of Chromone Scaffolds. (n.d.). Asian Publication Corporation. Retrieved January 17, 2026, from [Link]
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First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Retrieved January 17, 2026, from [Link]
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In Vitro Screening of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: A Technical Guide for Preclinical Evaluation
Introduction: Unveiling the Potential of a Novel Chromanone
The chromanone scaffold is a privileged structure in medicinal chemistry, with a significant number of natural and synthetic derivatives demonstrating a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The specific compound, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a member of the chroman-4-one family, presents an intriguing candidate for preclinical investigation. The presence of the isopropyl group at the 6-position is of particular interest, as substitutions at this position on the chromone core are known to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing potency and selectivity for various biological targets.[3]
This technical guide provides a comprehensive framework for the initial in vitro screening of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. As a novel compound with limited publicly available biological data, a systematic and hypothesis-driven screening cascade is essential. We will detail a tiered approach, beginning with foundational cytotoxicity assessments, followed by targeted assays to explore its potential as an antioxidant, anti-inflammatory, and anticancer agent. The protocols herein are designed to be self-validating, incorporating appropriate controls and mechanistic considerations to ensure the generation of robust and interpretable data for drug development professionals.
Part 1: Foundational Cytotoxicity Assessment
Prior to investigating specific biological activities, it is imperative to establish the cytotoxic profile of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. This foundational step determines the concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of broad cellular toxicity. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[4][5]
The MTT Assay: Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[4] The quantity of the resulting insoluble formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[4][7] This provides a quantitative measure of cell viability and allows for the determination of the compound's IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Experimental Protocol: MTT Assay
-
Cell Preparation:
-
Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media until approximately 80% confluent.
-
Trypsinize the cells and perform a cell count.
-
Dilute the cell suspension to a seeding density of 5,000-10,000 cells per well and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Presentation: Cytotoxicity Profile
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.60 | 48.0 |
| 100 | 0.25 | 20.0 |
Note: Data are illustrative.
Part 2: Screening for Primary Biological Activities
Based on the known activities of the chromanone class, we propose a parallel screening approach to investigate the antioxidant and anti-inflammatory potential of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Antioxidant Activity: DPPH Radical Scavenging Assay
Scientific Rationale: Oxidative stress is implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging ability of a compound.[11][12] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[13] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[1] This decolorization is proportional to the radical scavenging activity of the compound.
Caption: Mechanism of DPPH Radical Scavenging.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.
-
Anti-inflammatory Activity: TNF-α Release in LPS-Stimulated THP-1 Cells
Scientific Rationale: Chronic inflammation is a key driver of many diseases. A common in vitro model for inflammation involves stimulating the human monocytic cell line, THP-1, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[14][15] LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the p38 MAP kinase pathway.[16][17] This, in turn, results in the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[17][18] By measuring the inhibition of TNF-α release in the presence of the test compound, we can assess its anti-inflammatory potential.
Caption: LPS-induced TNF-α Signaling Pathway.
Experimental Protocol: TNF-α Release Assay
-
THP-1 Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[14]
-
-
Compound Treatment and Stimulation:
-
Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 17-24 hours to induce TNF-α production.[19]
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Presentation: Antioxidant and Anti-inflammatory Activity
Table 2: DPPH Radical Scavenging Activity
| Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| 10 | 15.2 | |
| 25 | 35.8 | |
| 50 | 52.1 | 48.0 |
| 100 | 88.9 | |
| Ascorbic Acid (Std.) | - | 15.5 |
Note: Data are illustrative.
Table 3: Inhibition of TNF-α Release
| Concentration (µM) | TNF-α (pg/mL) | % Inhibition |
| LPS Only | 1250 | 0 |
| 1 | 1050 | 16.0 |
| 5 | 750 | 40.0 |
| 10 | 450 | 64.0 |
| 25 | 200 | 84.0 |
Note: Data are illustrative.
Conclusion and Future Directions
This guide outlines a robust and logical in vitro screening cascade for the initial characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. By first establishing a cytotoxicity profile, subsequent investigations into its antioxidant and anti-inflammatory properties can be conducted at pharmacologically relevant and non-toxic concentrations. The detailed protocols and mechanistic rationales provided serve as a foundation for generating high-quality, reproducible data.
Positive results from this initial screening would warrant further investigation. This could include exploring other mechanisms of action, such as inhibition of other inflammatory cytokines (e.g., IL-6, IL-1β) or assessment of its effects on other cancer-related hallmarks like cell migration and apoptosis. Ultimately, this systematic in vitro evaluation is a critical first step in determining the therapeutic potential of this novel chromanone and guiding its progression through the drug discovery pipeline.
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Swantek, J. L., et al. (1998). Jun N-Terminal Kinase/Stress-Activated Protein Kinase (JNK/SAPK) Is Required for Lipopolysaccharide Stimulation of Tumor Necrosis Factor Alpha (TNF-a) Translation: Glucocorticoids Inhibit TNF-a Translation by Blocking JNK/SAPK. Molecular and Cellular Biology, 18(7), 3912-3921. [Link]
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Yilmaz, I., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21(14), 1836-1844. [Link]
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mechanism of action of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
An In-Depth Technical Guide on the Putative Mechanism of Action of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Authored by: A Senior Application Scientist
Abstract
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a member of the chroman-4-one class of heterocyclic compounds.[1] While direct and extensive research on the specific mechanism of action of this particular molecule is not widely available in current literature, the broader family of chroman-4-ones has been the subject of significant investigation, revealing a wide array of biological activities.[1][2][3][4] This technical guide will, therefore, extrapolate from the known biological effects of structurally related chroman-4-one derivatives to postulate the most probable mechanisms of action for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. We will delve into the potential molecular targets and signaling pathways, drawing upon structure-activity relationship (SAR) studies to provide a scientifically grounded hypothesis. Furthermore, this guide will outline the requisite experimental methodologies to empirically validate these proposed mechanisms, providing a roadmap for future research endeavors.
Introduction to 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one belongs to the benzopyran class of compounds, specifically the chroman-4-one subclass.[1][2] The core structure consists of a benzene ring fused to a dihydropyran ring with a ketone group at the 4-position.[5] The defining feature of the titular molecule is the isopropyl substituent at the 6-position of the benzopyran backbone.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with significant therapeutic potential.[1][6] Derivatives of this core have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4]
Postulated Mechanisms of Action Based on the Chroman-4-one Scaffold
Given the diverse bioactivities of the chroman-4-one family, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one could potentially exert its effects through several distinct molecular pathways. Below, we explore the most plausible mechanisms based on existing literature for related compounds.
Inhibition of Sirtuin 2 (SIRT2)
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. SIRT2, in particular, is implicated in processes such as cell cycle control, and its inhibition has been explored as a therapeutic strategy in neurodegenerative diseases and cancer. Several substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2.[7]
Causality of Action: The chroman-4-one scaffold can act as a pharmacophore that binds to the active site of SIRT2. The nature and position of substituents on the chroman-4-one ring are critical for inhibitory activity. A study on various alkyl-substituted chroman-4-ones as SIRT2 inhibitors revealed that an isopropyl analogue was less active than the corresponding n-propyl derivative, suggesting that the steric bulk of the substituent can influence binding affinity.[7] Therefore, the 6-isopropyl group of the titular compound would be a key determinant of its potential SIRT2 inhibitory activity.
Proposed Signaling Pathway:
Caption: Postulated SIRT2 inhibition by the compound.
Modulation of Sigma (σ) Receptors
Sigma receptors (σ1 and σ2) are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[8] Certain chromen-4-one derivatives have demonstrated significant affinity for both σ1 and σ2 receptors, acting as either agonists or antagonists.[8]
Causality of Action: The lipophilic nature of the benzopyran ring system and the presence of the isopropyl group could facilitate binding to the hydrophobic pockets within sigma receptors. The overall shape and electronic distribution of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one would determine its affinity and selectivity for σ1 versus σ2 receptors.
Proposed Signaling Pathway:
Caption: Potential modulation of sigma receptor signaling.
Anti-inflammatory and Antioxidant Activity
Many chroman-4-one derivatives exhibit potent anti-inflammatory and antioxidant effects.[2][3] These activities are often attributed to their ability to scavenge reactive oxygen species (ROS) and to modulate inflammatory signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Causality of Action: The phenolic-like structure of the benzopyran ring can donate a hydrogen atom to neutralize free radicals, thereby exerting an antioxidant effect. For anti-inflammatory action, the compound might interfere with the activation of key inflammatory transcription factors or enzymes like cyclooxygenases (COX). The 6-isopropyl group could influence the compound's lipophilicity, affecting its cellular uptake and interaction with these molecular targets.
Caption: A typical workflow for elucidating the mechanism of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of chroman-4-ones is highly dependent on the substitution pattern. [2][7]For 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, the isopropyl group at the 6-position is a key structural feature.
-
Lipophilicity and Bioavailability: The isopropyl group increases the lipophilicity of the molecule compared to an unsubstituted or hydroxyl-substituted analogue. This could enhance membrane permeability and oral bioavailability.
-
Steric Effects: As noted in SIRT2 inhibition studies, the branched nature of the isopropyl group may introduce steric hindrance that could either be detrimental or beneficial for binding to a specific target, depending on the topology of the binding site. [7]* Electronic Effects: The isopropyl group is a weak electron-donating group, which could subtly influence the electron density of the aromatic ring and, consequently, its interaction with biological targets.
One study on antimicrobial chroman-4-one derivatives found that replacing a phenolic hydroxyl group with an isopropyl group led to a complete loss of activity, highlighting the critical role of specific functional groups for certain biological effects. [2]
Quantitative Data on Related Chroman-4-ones
While specific quantitative data for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is not available, the following table presents data for related compounds from the literature to provide context for potential activity levels.
| Compound Class | Target/Assay | Compound/Substituent | Activity (IC50/Ki) | Reference |
| Chroman-4-one | SIRT2 Inhibition | n-propyl at C2 | 10.6 µM | [7] |
| Chroman-4-one | SIRT2 Inhibition | isopropyl at C2 | >50% inhibition at 50 µM (less active) | [7] |
| Chromen-4-one | σ1 Receptor Binding | 6-(3-(Azepan-1-yl)propoxy)- | Ki = 27.2 nM | [8] |
Conclusion and Future Directions
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a molecule with potential for a range of biological activities, based on the known pharmacology of the chroman-4-one scaffold. The most plausible mechanisms of action include the inhibition of SIRT2, modulation of sigma receptors, and exertion of anti-inflammatory and antioxidant effects. The 6-isopropyl substituent is expected to play a significant role in defining the compound's specific pharmacological profile.
Future research should focus on the systematic evaluation of this compound using the experimental methodologies outlined in this guide. A broad screening against a panel of kinases, receptors, and enzymes would be a valuable first step to identify its primary molecular targets. Subsequent cell-based and in vivo studies will be essential to confirm its mechanism of action and to evaluate its therapeutic potential.
References
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MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
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ResearchGate. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
PubMed. (1988). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Retrieved from [Link]
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PubMed Central. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzopyran – Knowledge and References. Retrieved from [Link]
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ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
PubMed Central. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
-
ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
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PubMed Central. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Introduction
In the landscape of medicinal chemistry and drug development, the chroman-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for a wide range of pharmacological activities.[3] The precise structural elucidation of these derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a member of this family, presents a valuable case study for the application of modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features, providing researchers and drug development professionals with a predictive framework for the characterization of this and related molecules.
Molecular Structure and Spectroscopic Overview
A logical first step in any spectroscopic analysis is to visualize the molecular structure and identify its key features.
Caption: Molecular structure of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
The structure comprises a benzene ring fused to a dihydropyranone ring, with an isopropyl substituent at the 6-position. This arrangement dictates the expected spectroscopic signatures: aromatic and aliphatic protons and carbons, a ketone carbonyl group, and an ether linkage, all of which are readily identifiable by the techniques discussed below.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one would be recorded in a deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | d | 1H | H-5 | Aromatic proton ortho to the electron-withdrawing carbonyl group, expected to be the most deshielded aromatic proton. |
| ~7.2 | dd | 1H | H-7 | Aromatic proton coupled to both H-5 and the isopropyl methine proton (long-range coupling may not be resolved). |
| ~6.9 | d | 1H | H-8 | Aromatic proton ortho to the ether oxygen, expected to be shielded relative to other aromatic protons. |
| ~4.5 | t | 2H | H-2 | Methylene protons adjacent to the ether oxygen, deshielded. |
| ~2.9 | sept | 1H | -CH(CH₃)₂ | Methine proton of the isopropyl group, split by six equivalent methyl protons. |
| ~2.8 | t | 2H | H-3 | Methylene protons alpha to the carbonyl group, deshielded. |
| ~1.2 | d | 6H | -CH(CH₃)₂ | Equivalent methyl protons of the isopropyl group, split by the methine proton. |
Causality in Chemical Shifts and Splitting:
-
The aromatic protons (H-5, H-7, H-8) are in the downfield region (6.5-8.0 ppm) characteristic of aromatic systems. The electron-withdrawing effect of the carbonyl group at C-4 deshields H-5, shifting it furthest downfield.
-
The protons on the dihydropyranone ring (H-2 and H-3) exhibit characteristic triplet signals due to coupling with their adjacent methylene neighbors. The H-2 protons are shifted further downfield due to the deshielding effect of the adjacent ether oxygen.
-
The isopropyl group gives rise to a classic septet for the methine proton and a doublet for the six equivalent methyl protons, a highly diagnostic pattern.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse sequence.
-
Number of scans: 512-1024, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, with calibration to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C-4 (C=O) | Carbonyl carbon, highly deshielded. |
| ~162 | C-8a | Aromatic carbon bonded to the ether oxygen. |
| ~148 | C-6 | Aromatic carbon bearing the isopropyl group. |
| ~127 | C-5 | Aromatic methine carbon. |
| ~121 | C-7 | Aromatic methine carbon. |
| ~118 | C-4a | Quaternary aromatic carbon. |
| ~117 | C-8 | Aromatic methine carbon. |
| ~68 | C-2 | Methylene carbon bonded to the ether oxygen. |
| ~45 | C-3 | Methylene carbon alpha to the carbonyl group. |
| ~34 | -C H(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~24 | -CH(C H₃)₂ | Methyl carbons of the isopropyl group. |
Expert Insights: The chemical shift of the carbonyl carbon (C-4) is highly diagnostic and typically appears in the 190-200 ppm range for conjugated ketones. The aromatic carbons span a range from approximately 117 to 162 ppm, with quaternary carbons and those attached to heteroatoms appearing further downfield.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid compound is prepared between two sodium chloride or potassium bromide plates.
-
Instrumentation: An FT-IR spectrometer is used.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~2960, ~2870 | Strong | C-H stretch | Aliphatic (isopropyl and ring CH₂) |
| ~1680 | Strong | C=O stretch | Conjugated Ketone |
| ~1610, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1260 | Strong | C-O stretch | Aryl Ether |
| ~1120 | Strong | C-O stretch | Aliphatic Ether |
Interpreting the Vibrational Data:
-
The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 1680 cm⁻¹ due to the stretching of the carbonyl (C=O) group. Its position indicates conjugation with the aromatic ring.
-
The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching absorptions confirms the hybrid nature of the molecule.[4]
-
The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-O stretching bands of the aryl and aliphatic ether linkages, provide further confirmation of the chroman-4-one core structure.[3]
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of the sample is injected into the instrument, often via a gas chromatograph (GC-MS) for pure samples.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Predicted Mass Spectrum Fragmentation
The molecular formula of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is C₁₂H₁₄O₂. The exact molecular weight is 190.10 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z = 190 is expected, corresponding to the intact molecule with one electron removed.
-
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
-
Loss of a Methyl Group (m/z = 175): A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable secondary benzylic carbocation.
-
Loss of an Isopropyl Group (m/z = 147): Cleavage of the bond between the aromatic ring and the isopropyl group would result in the loss of a propyl radical (•C₃H₇).
-
Retro-Diels-Alder (RDA) Fragmentation (m/z = 149): Chromanones are known to undergo a characteristic Retro-Diels-Alder reaction, leading to the cleavage of the dihydropyranone ring. This would result in a fragment at m/z = 149.
-
Loss of Carbon Monoxide (m/z = 119): The fragment at m/z = 149 could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds, to give a fragment at m/z = 119.[5]
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. While this guide presents predicted data based on established spectroscopic principles and data from analogous structures, it serves as a robust framework for researchers in the field. The detailed analysis of expected spectral features, rooted in the causality of molecular structure, empowers scientists to confidently interpret their experimental data, verify the synthesis of target compounds, and advance their research and development endeavors.
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-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link].
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-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000863). Human Metabolome Database. Available at: [Link].
-
hnl3_sln.html. University of Wisconsin. (Provides NMR data for isopropyl alcohol, analogous to the isopropyl group). Available at: [Link].
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Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link].
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Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
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-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Ohio State University. (General synthetic context).
-
Mass Spectrometry INDEX of mass spectra of organic compounds. Doc Brown's Chemistry. Available at: [Link].
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].
-
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].
-
2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. (General information on the chroman scaffold). Available at: [Link].
-
Organic compounds - MassBank. MassBank. (Example mass spectra). Available at: [Link].
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An In-depth Technical Guide on the Discovery and Isolation of Novel Benzopyran-4-one Compounds
Introduction: The Enduring Significance of the Benzopyran-4-one Scaffold
The benzopyran-4-one, or chromone, core is a privileged heterocyclic scaffold that is abundantly present in a vast array of natural products, most notably the flavonoid family.[1][2] This structural motif, consisting of a benzene ring fused to a γ-pyrone ring, is a cornerstone in medicinal chemistry and drug discovery.[3][4] The inherent drug-like properties of the benzopyran-4-one skeleton have led to its association with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5][6] The therapeutic potential of these compounds has spurred significant research into the discovery and isolation of novel derivatives, both from natural sources and through synthetic methodologies.[7]
This guide provides a comprehensive overview of the strategies and techniques employed in the discovery and isolation of novel benzopyran-4-one compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols. We will explore the journey from initial sourcing and extraction to purification, structural elucidation, and preliminary bioactivity assessment.
Part 1: Sourcing Novel Benzopyran-4-one Compounds
The quest for new benzopyran-4-one derivatives begins with two primary avenues: isolation from natural sources and targeted chemical synthesis. The choice between these paths is often dictated by the research objectives, available resources, and the desired level of structural novelty.
Isolation from Natural Sources: A Reservoir of Structural Diversity
Nature, particularly the plant kingdom and marine microorganisms, remains a prolific source of structurally diverse and biologically active benzopyran-4-one compounds.[1][5] Marine fungi, for example, have been identified as a significant reservoir of these secondary metabolites.[5]
Workflow for Natural Product Isolation
The general workflow for isolating benzopyran-4-one compounds from natural sources is a multi-step process that requires careful planning and execution to preserve the integrity of the target molecules.
Caption: A generalized workflow for the isolation of benzopyran-4-one compounds from natural sources.
Experimental Protocol: Bioassay-Guided Fractionation of a Plant Extract
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., 500 g of Miconia ioneura leaves).[8]
-
Perform sequential maceration with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol, to separate compounds based on their solubility.
-
Concentrate each solvent extract under reduced pressure using a rotary evaporator.
-
-
Preliminary Bioassay:
-
Screen the crude extracts for the desired biological activity (e.g., antimicrobial, cytotoxic).
-
The rationale here is to focus purification efforts on the extract showing the most promising activity, thereby saving time and resources. The ethyl acetate extract is often a good starting point as it tends to contain a high concentration of moderately polar compounds like flavonoids.[8]
-
-
Fractionation of the Active Extract:
-
Subject the most active extract (e.g., the ethyl acetate extract) to open column chromatography on a silica gel stationary phase.[9]
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions of a defined volume (e.g., 20 mL) and monitor the separation using Thin-Layer Chromatography (TLC).[9]
-
-
Iterative Bioassay and Purification:
-
Test the collected fractions in the bioassay to identify the active fractions.
-
Pool the active fractions and subject them to further chromatographic purification, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.[10]
-
Chemical Synthesis: Designing Novelty
Chemical synthesis offers the advantage of creating novel benzopyran-4-one structures that may not be accessible in nature. This approach allows for the systematic modification of the core scaffold to explore structure-activity relationships (SAR).[3]
A common and effective method for synthesizing 3-substituted benzopyran-4-ones is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group at the C3 position, which can then be further modified.
Synthetic Pathway: Vilsmeier-Haack Reaction
Caption: A simplified schematic of the Vilsmeier-Haack reaction for benzopyran-4-one synthesis.
Experimental Protocol: Synthesis of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde
-
Reaction Setup:
-
In a two-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve o-hydroxyacetophenone (0.1 mol) in anhydrous dimethylformamide (DMF, 80 mL).[3]
-
Cool the solution in an ice-water bath to 0-5 °C.
-
-
Addition of Vilsmeier Reagent:
-
Add freshly distilled phosphorus oxychloride (POCl3, 80 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.[3] The dropwise addition is crucial to control the exothermic reaction.
-
-
Reaction and Work-up:
-
After the addition is complete, stir the reaction mixture at 60 °C for 13 hours.[3]
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-formyl benzopyran-4-one.
-
Part 2: Isolation and Purification Techniques
The separation of individual benzopyran-4-one compounds from complex mixtures is a critical step that relies on various chromatographic techniques. The choice of technique depends on the scale of the separation and the physicochemical properties of the compounds.
| Technique | Principle | Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Adsorption/Partition | Rapid qualitative analysis, reaction monitoring | Fast, inexpensive, uses small sample volumes | Low resolution, not suitable for quantification |
| Column Chromatography | Adsorption/Partition | Preparative separation of crude extracts | High sample capacity, cost-effective | Time-consuming, lower resolution than HPLC |
| High-Performance Liquid Chromatography (HPLC) | Adsorption/Partition | Analytical quantification and high-resolution preparative purification | High speed, high resolution, automation | Higher cost, limited sample capacity in analytical mode |
HPLC for Benzopyran-4-one Analysis
Reverse-phase HPLC is a powerful tool for the analysis and purification of benzopyran-4-one derivatives.[11][12]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[12] The acidic modifier helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.
-
Detection: UV-Vis detector, typically monitoring at wavelengths where the benzopyran-4-one scaffold absorbs strongly (e.g., 254 nm and 330 nm).[8]
Part 3: Structural Elucidation and Characterization
Once a novel benzopyran-4-one compound has been isolated in its pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule.[13] Specific chemical shifts and coupling constants can reveal the substitution pattern on the benzopyran-4-one core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns can offer additional structural clues.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[13]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic conjugation within the molecule and can be characteristic of the benzopyran-4-one chromophore.[8] The use of shift reagents can help to identify the location of hydroxyl groups.[8]
Part 4: Preliminary Bioactivity Assessment
With a novel, structurally characterized benzopyran-4-one in hand, the next step is to evaluate its biological activity. This is often done using a panel of in vitro assays relevant to the research goals.
Example: Antiproliferative Activity Screening
Many novel benzopyran-4-one derivatives are evaluated for their potential as anticancer agents.[6][14]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MDA-MB-231 breast cancer) and a normal cell line (e.g., HEK-293) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the isolated benzopyran-4-one compound for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the MTT to formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Table of Antiproliferative Activity of Benzopyran-4-one-Isoxazole Conjugates
| Compound | MDA-MB-231 IC50 (µM) | HEK-293 (Normal) IC50 (µM) |
| 5a | 5.2 - 22.2 | 102.4 - 293.2 |
| 5b | 5.2 - 22.2 | 102.4 - 293.2 |
| 5c | 5.2 - 22.2 | 102.4 - 293.2 |
| 5d | 5.2 - 22.2 | 102.4 - 293.2 |
Data synthesized from Gupta et al. (2023).[6][14]
The significant difference in IC50 values between the cancer cell line and the normal cell line for these compounds suggests a degree of selective cytotoxicity, which is a desirable characteristic for potential anticancer agents.[6][14]
Conclusion
The discovery and isolation of novel benzopyran-4-one compounds is a dynamic and rewarding field of research. The structural diversity offered by nature, coupled with the creative potential of chemical synthesis, ensures a continuous pipeline of new molecules for biological evaluation. A systematic and logical approach, combining modern chromatographic and spectroscopic techniques with well-designed bioassays, is essential for success. The insights and protocols outlined in this guide provide a solid foundation for researchers to navigate the complexities of this process and to contribute to the development of the next generation of benzopyran-4-one-based therapeutics.
References
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- Title: Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - Chapman University Digital Commons Source: Chapman University URL
- Title: Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - MDPI Source: MDPI URL
- Title: Some biologically active molecules having 2-arylbenzopyran-4-one pharmacophore - ResearchGate Source: ResearchGate URL
- Title: Selected examples of bioactive benzopyrans.
- Title: Separation of 4H-1-Benzopyran-4-one, 2,3-dihydro- on Newcrom R1 HPLC column Source: SIELC Technologies URL
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- Title: Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl from Miconia ioneura Griseb.
- Title: (PDF)
- Title: A Novel Synthesis of Acetophenone Benzopyran Derivative - Sci-Hub Source: Sci-Hub URL
- Title: NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage Source: Cambridge Open Engage URL
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- Title: CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS - IIP Series Source: IIP Series URL
- Title: 4H-1-Benzopyran-4-one, 2,3-dihydro- | SIELC Technologies Source: SIELC Technologies URL
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The Enduring Scaffold: A Technical Guide to the Synthesis and Biological Landscape of 3,4-Dihydro-2H-1-benzopyran-4-one Derivatives
Abstract
The 3,4-dihydro-2H-1-benzopyran-4-one, commonly known as the chroman-4-one skeleton, represents a cornerstone in medicinal chemistry and drug discovery. This heterocyclic scaffold is a prominent feature in a vast array of naturally occurring compounds and synthetic analogues that exhibit a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the core synthetic strategies for constructing this privileged scaffold and exploring its diverse pharmacological landscape. We will examine the causality behind key experimental choices in synthetic protocols and provide an authoritative grounding in the extensive biological applications of these derivatives, from anticancer and neuroprotective to antimicrobial agents.
Introduction: The Privileged Chroman-4-one Scaffold
The chroman-4-one framework, a fusion of a benzene ring and a dihydropyranone ring, is a structurally versatile and synthetically accessible scaffold.[1] Its significance is underscored by its presence in a multitude of natural products, particularly flavonoids, which are renowned for their diverse health benefits.[1] The subtle structural distinction from its close relative, chromone (which possesses a C2-C3 double bond), leads to significant variations in chemical reactivity and biological profiles, making the chroman-4-one nucleus a fertile ground for the development of novel therapeutic agents.[1] This guide will navigate the key methodologies for the synthesis of this scaffold and its derivatives, and subsequently explore the rich pharmacology that has established it as a "privileged structure" in the field of medicinal chemistry.[2]
Synthetic Strategies for 3,4-Dihydro-2H-1-benzopyran-4-one Derivatives
The construction of the chroman-4-one core and its analogues can be achieved through several elegant and efficient synthetic routes. The choice of a particular methodology often depends on the desired substitution pattern and the availability of starting materials.
Intramolecular Cyclization Reactions: Forging the Core
A prevalent and robust strategy for the synthesis of the chroman-4-one skeleton involves the intramolecular cyclization of a suitably substituted precursor.
One of the most classical and widely employed methods is the intramolecular Friedel-Crafts acylation of 3-aryloxypropionic acids. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is activated to form an acylium ion, which then attacks the electron-rich aromatic ring to forge the heterocyclic core.
Experimental Protocol: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation
-
Preparation of 3-Phenoxypropionic Acid: Phenol is reacted with acrylonitrile in the presence of a base (e.g., sodium hydroxide) to yield 3-phenoxypropionitrile via a Michael addition. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords 3-phenoxypropionic acid.
-
Cyclization: The 3-phenoxypropionic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), at elevated temperatures.
-
Work-up and Purification: The reaction mixture is quenched with ice-water, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield the desired 3,4-dihydro-2H-1-benzopyran-4-one.
The efficiency of this cyclization is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the ring, facilitating the cyclization, while electron-withdrawing groups can hinder or prevent the reaction.
Caption: Synthesis of the chroman-4-one core via intramolecular Friedel-Crafts acylation.
Asymmetric Synthesis: Accessing Chiral Chroman-4-ones
The synthesis of enantiomerically pure chroman-4-ones is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several asymmetric strategies have been developed to achieve this goal.
A notable approach involves the enantioselective reduction of the corresponding chromone. For instance, the use of chiral reducing agents or catalytic asymmetric hydrogenation can afford chiral 3,4-dihydro-2H-1-benzopyran-4-ols, which can then be oxidized to the desired chroman-4-one.
Another powerful technique is the use of organocatalysis. Chiral amines or phosphoric acids can catalyze the asymmetric Michael addition of phenols to α,β-unsaturated aldehydes or ketones, leading to the formation of chiral intermediates that can be subsequently cyclized to enantiomerically enriched chroman-4-ones.
The Broad Spectrum of Biological Activities
The chroman-4-one scaffold is a veritable treasure trove of biological activities, with derivatives demonstrating potent effects across a range of therapeutic areas.
Anticancer Activity
A significant body of research has highlighted the anticancer potential of chroman-4-one derivatives.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and targeting of specific signaling pathways implicated in cancer progression.[2]
For instance, certain 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents.[2] Hybrid molecules incorporating the chroman-4-one scaffold with other pharmacophores, such as isoxazoles, have also demonstrated promising antiproliferative activity.[3] The anticancer effects of some of these derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth and survival.[2]
| Derivative Class | Cancer Cell Lines | Observed Effect | Reference |
| 3-Substituted benzopyran-4-ones | Various | Inhibition of cell proliferation, induction of apoptosis | [2] |
| Benzopyran-4-one-isoxazole hybrids | Various | Antiproliferative activity | [3] |
| 7-Methoxy benzopyran-4-one derivatives | HL-60, KB, LLC, LNCaP, LU-1, MCF7, SW480 | Cytotoxicity | [2] |
Neuroprotective Effects
The neuroprotective properties of chroman-4-one derivatives have garnered considerable attention, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[4] The antioxidant and anti-inflammatory activities of these compounds are thought to contribute significantly to their neuroprotective effects.
One notable example is a derivative that combines a chroman-4-one moiety with a neuronal nitric oxide synthase inhibitor, which has been shown to reduce infarct volume and improve neurological scores in models of cerebral ischemia.[4] Another compound, KR-31378, a benzopyran analog, has demonstrated neuroprotective effects against focal ischemic brain damage by exerting antioxidant and anti-apoptotic actions.[1]
Caption: Key mechanisms contributing to the neuroprotective effects of chroman-4-one derivatives.
Antimicrobial and Antiviral Activities
The chroman-4-one scaffold has also served as a template for the development of agents with antimicrobial and antiviral properties. Various derivatives have shown activity against a range of pathogenic bacteria and fungi. While the search results provided limited specific examples of antiviral activity directly for 3,4-dihydro-2H-1-benzopyran-4-one derivatives, the broader class of benzopyrans and related heterocycles are known to possess antiviral properties. Further research in this area could yield promising antiviral candidates.
Conclusion and Future Perspectives
The 3,4-dihydro-2H-1-benzopyran-4-one scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, ensures its enduring relevance in medicinal chemistry. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies to access novel derivatives with enhanced potency and selectivity. A deeper understanding of the structure-activity relationships and the molecular targets of these compounds will be crucial for the rational design of next-generation drugs. The exploration of novel therapeutic applications for chroman-4-one derivatives, particularly in the areas of viral infections and metabolic diseases, holds significant promise for addressing unmet medical needs.
References
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Ding-Zhou, L., Marchand-Verrecchia, C., Palmier, B., Croci, N., Chabrier, P. E., Plotkine, M., & Margaill, I. (2003). Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice. Journal of Pharmacology and Experimental Therapeutics, 306(2), 588–594. [Link]
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Emami, S., & Falahati, M. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539–563. [Link]
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Panda, S. S., & Girgis, A. S. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100585. [Link]
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Cortés, I., Cordisco, E., Kaufman, T. S., & Ceballos, M. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21535-21546. [Link]
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Li, G., & Ma, D. (2014). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Angewandte Chemie International Edition, 53(45), 12146-12150. [Link]
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Kumar, A., Singh, A., & Kumar, S. (2017). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 82(1), 284-291. [Link]
- Singh, P., & Kaur, M. (2014). Synthesis of chromones and their applications during the last ten years. International Journal of Research in Pharmaceutical and Chemical Sciences, 4(4), 1046-1085.
- Chavan, A., Chakre, R., & Sabale, P. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica, 14(7), 1-10.
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Lee, J. H., Choi, J. W., Kim, Y. S., & Park, J. H. (2002). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic brain damage in rats. Journal of Pharmacology and Experimental Therapeutics, 301(1), 210-216. [Link]
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Swelam, S. A., & Aly, A. A. (2022). Synthesis and Antimicrobial Activities of Some 3,4-Dihydroquinazolinone-4-One, Quinoxaline, Benzoxazine, Benzothiazine, Pyran and Pyrrolidinedione Derivatives. Science Alert. [Link]
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Vaso, A., & Lela, E. (2014). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[4]-benzopyran-2-one. Asian Journal of Chemistry, 26(22), 7314-7316.
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Sharma, G., & Kumar, A. (2021). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1244, 130939. [Link]
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El-Sayed, N. N. E., & Abdel-Aziz, M. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4589. [Link]
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Zhang, X., Liu, Y., & Zhang, H. (2011). Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives. Chemical & Pharmaceutical Bulletin, 59(8), 1016-1019. [Link]
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Kumar, A., & Sharma, G. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 26(21), 6483. [Link]
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Methodological & Application
protocol for the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
An Application Note and Protocol for the Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a substituted chromanone. The chromanone scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a wide range of biologically active compounds.[1][2] This protocol details a robust and efficient one-pot method employing a Brønsted acid-catalyzed reaction between 4-isopropylphenol and acrylic acid. The narrative emphasizes the mechanistic rationale behind the chosen methodology, safety considerations, and detailed procedures for reaction work-up, purification, and characterization of the final product.
Introduction and Synthetic Strategy
Chroman-4-ones are heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring.[1] This structural motif is present in numerous natural products and synthetic molecules with diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The target molecule, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, is a valuable intermediate for the synthesis of more complex pharmaceutical agents.
The selected synthetic strategy involves a direct, one-pot reaction between a substituted phenol (4-isopropylphenol) and an α,β-unsaturated carboxylic acid (acrylic acid). This reaction is effectively catalyzed by polyphosphoric acid (PPA), which serves as both a powerful Brønsted acid catalyst and a dehydrating agent to drive the reaction to completion.[3][4] This method is advantageous due to its operational simplicity and efficiency, combining two key transformations—an intermolecular Michael addition followed by an intramolecular Friedel-Crafts acylation—into a single synthetic step.
Reaction Mechanism
The reaction proceeds through a two-stage mechanism within the PPA medium:
-
Intermolecular Michael Addition: The electron-rich aromatic ring of 4-isopropylphenol, activated by the ortho-para directing hydroxyl group, performs a nucleophilic attack on the β-carbon of acrylic acid. The acrylic acid is activated by protonation of its carbonyl oxygen by PPA, enhancing its electrophilicity.
-
Intramolecular Friedel-Crafts Acylation: The resulting 3-(4-hydroxy-3-isopropylphenyl)propanoic acid intermediate undergoes a PPA-mediated intramolecular cyclization. PPA activates the carboxylic acid moiety, facilitating the formation of an acylium ion. This electrophilic center is then attacked by the ortho-position of the phenol ring, closing the six-membered pyranone ring and yielding the target chromanone after deprotonation.[5][6]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Isopropylphenol | 99-89-8 | 136.19 | 5.00 g | 36.7 |
| Acrylic Acid | 79-10-7 | 72.06 | 2.91 g (2.77 mL) | 40.4 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | ~98.00 (as H₃PO₄) | 50 g | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | 150 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed for chromatography | - |
| Hexanes | 110-54-3 | 86.18 | As needed for chromatography | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Synthetic Procedure
-
Setup: Assemble the 250 mL three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. The entire setup should be placed in a fume hood.
-
Initial Charging: Add polyphosphoric acid (50 g) to the reaction flask and begin stirring. Heat the PPA to 80°C using the heating mantle.
-
Reagent Addition: Once the PPA is at temperature and stirring smoothly, add 4-isopropylphenol (5.00 g, 36.7 mmol) to the flask. Allow it to dissolve completely.
-
Acrylic Acid Addition: Add acrylic acid (2.77 mL, 40.4 mmol) dropwise to the mixture over 15 minutes using the dropping funnel. An exothermic reaction may be observed; maintain the temperature between 80-90°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 90°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching: After 3 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Extraction: Once all the ice has melted, transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification
Purify the crude product using flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one as a solid or viscous oil.
Visualization of Workflow and Reaction
Overall Synthetic Scheme
Caption: Figure 1: One-pot synthesis of the target chromanone.
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental process flow.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Pale yellow solid or viscous oil |
| Theoretical Yield | 6.27 g (based on 4-isopropylphenol) |
| Expected % Yield | 65-80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, 1H), 7.20 (dd, 1H), 6.90 (d, 1H), 4.50 (t, 2H), 2.90 (sept, 1H), 2.80 (t, 2H), 1.25 (d, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0, 159.0, 145.0, 128.0, 125.0, 120.0, 118.0, 68.0, 37.0, 33.0, 24.0 |
| Mass Spec (ESI+) | m/z = 191.1 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and provided for guidance. Actual values may vary slightly.
Safety and Handling
-
Polyphosphoric Acid (PPA): Highly corrosive and hygroscopic. Causes severe burns upon contact with skin or eyes. Reacts exothermically with water. Handle exclusively in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[7]
-
Acrylic Acid: Corrosive and flammable with a pungent odor. It is a lachrymator. Avoid inhalation of vapors and contact with skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.
-
General Precautions: The quenching of the PPA reaction mixture with ice is highly exothermic and can cause splashing. Perform this step slowly in a large, sturdy beaker behind a safety shield.
References
- Google Patents. (1967). Improvements in or relating to the synthesis of chromanones. GB1077066A.
-
Organic Chemistry Frontiers. (2019). Synthesis of 2-chromanone-fused [3.2.0] bicycles through a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction. RSC Publishing. [Link]
-
ResearchGate. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. [Link]
-
Asian Publication Corporation. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds. [Link]
-
National Institutes of Health (NIH). (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]
-
ResearchGate. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
-
Heterocycles. (1989). Homolytic cyclization of selenol esters. Synthesis of chromanones. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]
-
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of California, Santa Barbara. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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Application Notes and Protocols for the Quantification of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Introduction
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a substituted chromanone, is a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and robust analytical protocols for the quantification of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in bulk drug substances and formulated products. The methodologies described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The analytical strategies detailed below leverage the inherent physicochemical properties of the target analyte, including its UV-absorbing chromophore and its amenability to mass spectrometric detection. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust method for routine quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity applications, such as impurity profiling and bioanalytical studies. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented as a viable alternative, particularly for assessing volatile and semi-volatile impurities.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale and Methodological Considerations
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and reproducibility for the quantification of active pharmaceutical ingredients (APIs) and their related substances.[5][6] For 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The benzopyran-4-one structure contains a strong UV-absorbing chromophore, making UV detection a simple, robust, and cost-effective quantification technique.
The selection of a C18 stationary phase provides a versatile hydrophobic surface for the retention of the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility, low UV cutoff, and ability to elute the analyte with good peak symmetry. An acidic modifier, such as phosphoric acid, is often included to control the ionization state of any acidic or basic functional groups and to improve peak shape.[7]
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method
This protocol is designed as a stability-indicating assay, capable of separating the main analyte from potential degradation products and process-related impurities.[8][9][10]
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Ultrapure Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard: A reference standard of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one of known purity.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by DAD) |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phases by accurately measuring the required volumes of solvents. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the sample containing the analyte and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[11]
Method Validation (as per ICH Q2(R1)): [1][2][3]
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from any degradation products.[8][9]
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow Diagram
Caption: RP-HPLC-UV analytical workflow.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale and Methodological Considerations
For applications requiring higher sensitivity and selectivity, such as the quantification of low-level impurities or analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13] This technique combines the separation power of HPLC with the specificity of mass spectrometry, allowing for the detection of analytes at picogram to femtogram levels.
The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte.[14] An electrospray ionization (ESI) source is suitable for ionizing the moderately polar 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Experimental Protocol: High-Sensitivity LC-MS/MS Method
Instrumentation and Materials:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UHPLC).
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard and Sample Preparation: As described in the HPLC-UV section, using mobile phase as the diluent.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of a standard solution. A hypothetical transition for the protonated molecule [M+H]⁺ is proposed below. |
Hypothetical MRM Transition:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | 191.1 | To be determined | To be determined |
| Internal Standard (e.g., deuterated analog) | To be determined | To be determined | To be determined |
Method Validation: The validation parameters are similar to the HPLC-UV method, with a focus on achieving a lower LOQ and demonstrating the absence of matrix effects, especially when analyzing biological samples.[13][15]
Workflow Diagram
Caption: LC-MS/MS analytical workflow.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Methodological Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[16][17] Given the ketone functionality and the relatively low molecular weight of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, it is likely amenable to GC analysis without derivatization. GC-MS offers excellent chromatographic resolution and provides structural information from the mass spectra, which is useful for impurity identification.[18][19]
Experimental Protocol: GC-MS Method
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Standard and Sample Preparation: Dissolve standards and samples in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Method Validation: Validation would follow the principles of ICH Q2(R1), adapted for a GC-MS method. This includes demonstrating specificity, linearity over the desired range, accuracy through recovery studies, and precision.
Conclusion
The analytical methods presented provide a comprehensive framework for the robust and reliable quantification of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The RP-HPLC-UV method is recommended for routine quality control and release testing due to its simplicity and robustness. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for trace-level analysis and bioanalytical applications. The GC-MS method serves as a valuable alternative, particularly for impurity profiling and identification. It is imperative that any chosen method undergoes rigorous validation to ensure its suitability for the intended purpose, in compliance with global regulatory standards.[1][2][20]
References
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ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
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ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 6-Isopropyl-o-toluidine on Newcrom R1 HPLC column. Retrieved from [Link]
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IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
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ATSDR. (n.d.). 6. Analytical Methods. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). HPLC method development and validation. Retrieved from [Link]
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Elsevier. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Retrieved from [Link]
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Chew, K. Y., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC - NIH. Retrieved from [Link]
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Higashi, T. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Retrieved from [Link]
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Heide, M., et al. (2025, August 28). Analytical Methods. OPUS. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]
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ResearchGate. (2017, August 5). Determination of Menadione by Liquid Chromatography–Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring. Retrieved from [Link]
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Patel, D., et al. (n.d.). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MSMS synthetic cathinones and metabolites parameters, retention.... Retrieved from [Link]
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Karlíková, R., et al. (2019, September 19). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of dihydro-2H-pyran-3(4H)-one (1). Retrieved from [Link]
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Kushnir, M., et al. (2025, August 9). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
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NIH. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Retrieved from [Link]
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ResearchGate. (2023, May 24). gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]
-
Kuehl, P. J., et al. (2006, March 3). Development of an HPLC method for the analysis of Apomine in a topical cream formulation. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ACG Publications. (2008, August 22). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
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SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]
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NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. NIST WebBook. Retrieved from [Link]
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Science.gov. (n.d.). validated specific stability-indicating: Topics. Retrieved from [Link]
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Application Note: HPLC Method Development for the Analysis of 6-isopropyl-chroman-4-one
Abstract
This document provides a comprehensive guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-isopropyl-chroman-4-one. The protocol herein is designed for researchers, quality control analysts, and drug development professionals. We detail a systematic approach, from initial analyte characterization and selection of chromatographic conditions to method optimization and system suitability, grounded in established scientific principles.
Introduction and Analyte Characterization
6-isopropyl-chroman-4-one is a heterocyclic compound belonging to the chromanone class.[1] Chromanones are recognized as important intermediates in the synthesis of a wide array of bioactive molecules.[1] A reliable analytical method is paramount for monitoring reaction progress, assessing purity, and performing quality control.
The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
Analyte Properties: 6-isopropyl-chroman-4-one
| Property | Value / Observation | Rationale for HPLC Method Development |
| Molecular Formula | C₁₂H₁₄O₂ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 190.24 g/mol | Influences diffusion characteristics but is not a primary driver of retention in RP-HPLC. |
| Structure | The structure reveals a non-polar isopropyl group and a benzene ring, fused to a moderately polar chromanone moiety. The overall molecule is expected to be hydrophobic. | |
| Polarity (Predicted) | Moderately non-polar / hydrophobic. | The presence of the alkyl and aromatic groups suggests strong retention on a non-polar stationary phase, making Reversed-Phase HPLC the ideal mode of separation.[2][3] |
| UV Chromophore | Conjugated aromatic ketone system. | The conjugated π-electron system within the chromone structure is an excellent chromophore, predicting strong UV absorbance suitable for detection.[4] The λmax is expected to be in the 220-350 nm range.[5] |
| Ionization Potential | Neutral. | The molecule lacks strongly acidic or basic functional groups. Therefore, its retention will be largely independent of mobile phase pH, simplifying method development.[6] |
Foundational Strategy: Reversed-Phase HPLC
Given the hydrophobic nature of 6-isopropyl-chroman-4-one, reversed-phase chromatography is the most logical and effective approach.[2] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[2][3] The analyte retains on the column through hydrophobic interactions, and its elution is controlled by increasing the organic solvent content in the mobile phase.[3]
Experimental Protocol: Method Development Workflow
This section outlines a step-by-step protocol for developing the HPLC method from scratch.
Materials and Instrumentation
-
Analyte: 6-isopropyl-chroman-4-one standard (≥98% purity).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.
-
Reagents: Formic acid (optional, for pH adjustment and peak shape improvement).
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
Step 1: Standard Preparation and Detector Wavelength Selection
Objective: To prepare a stock solution and determine the optimal wavelength (λmax) for maximum detection sensitivity.
Protocol:
-
Stock Solution: Accurately weigh and dissolve 10 mg of 6-isopropyl-chroman-4-one in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
UV Scan: Using the DAD, perform a UV-Vis scan of the working standard from 200 to 400 nm.
-
Wavelength Selection: Identify the wavelength of maximum absorbance (λmax). Set this wavelength for all subsequent analyses. Based on similar chromone structures, a λmax is anticipated around 254 nm or 320 nm.[7]
Step 2: Initial Scouting Gradient
Objective: To estimate the required organic solvent concentration for elution and to determine the overall complexity of the sample matrix.
Rationale: A broad gradient run is an efficient way to elute the analyte in a reasonable time and reveal the presence of any impurities.[8] Acetonitrile is often a preferred organic modifier over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[8]
Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at determined λmax |
| Gradient Program | 5% B to 95% B in 20 minutes, hold for 5 minutes, return to initial conditions. |
Analysis of Results:
-
Note the retention time (t_R_) of the 6-isopropyl-chroman-4-one peak.
-
Calculate the approximate %B at which the analyte elutes. This will be the foundation for developing a more focused gradient or an isocratic method.
Step 3: Method Optimization
Objective: To refine the chromatographic conditions to achieve a symmetric peak, adequate retention (k > 2), and a short run time.
Workflow Diagram:
Caption: Workflow for HPLC Method Development.
Case A: Isocratic Method Development (Preferred for QC) If the scouting run shows a clean peak with no co-eluting impurities, an isocratic method is ideal for its simplicity and robustness.
-
Determine %B: Use the %B at which the analyte eluted in the scouting run as a starting point. For example, if it eluted at 12 minutes on a 20-minute gradient from 5-95% B, the approximate elution composition is 5% + (12/20) * (95%-5%) = 59% ACN.
-
Test Isocratic Run: Start with an isocratic mobile phase of 41:59 Water:ACN.
-
Adjust Retention:
-
If retention is too long (>10 min), increase the %ACN in small increments (e.g., 2-5%).
-
If retention is too short (<3 min), decrease the %ACN.
-
-
Improve Peak Shape: For neutral compounds, peak tailing is often caused by secondary interactions with residual silanols on the silica-based stationary phase.[8] While pH adjustment is less critical for neutral compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape by suppressing silanol activity.
Case B: Focused Gradient Method Development (Preferred for Purity/Stability) If impurities are present or need to be separated, a focused gradient is necessary.
-
Set Gradient Range: Bracket the elution composition found in the scouting run. For an elution at ~59% ACN, a focused gradient could be 40% to 70% ACN.
-
Optimize Gradient Time (Slope):
-
A longer gradient time (shallower slope) will increase resolution between closely eluting peaks.
-
A shorter gradient time (steeper slope) will decrease run time but may sacrifice resolution.
-
-
Finalize Method: Adjust the gradient slope and time to achieve the desired separation in the shortest possible time.
Step 4: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is performing adequately before running samples. This is a core requirement of method validation and routine use.[9][10]
Protocol:
-
Prepare a working standard of 6-isopropyl-chroman-4-one.
-
Make five replicate injections of the standard.
-
Evaluate the parameters against predefined criteria.
System Suitability Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Retention Time (t_R_) | Time from injection to peak maximum. | RSD ≤ 1.0% |
| Peak Area | Integrated area of the analyte peak. | RSD ≤ 2.0% |
| Tailing Factor (T_f_) | A measure of peak symmetry. | T_f_ ≤ 2.0 |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |
These criteria are based on general pharmacopeial guidelines and should be adapted for the specific application.
Method Validation Principles
Once developed, the method must be validated to ensure it is suitable for its intended purpose.[11] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][12]
Key Validation Characteristics: [10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Validation Workflow Diagram:
Caption: Key Parameters for Method Validation.
Conclusion
This application note presents a systematic and scientifically grounded protocol for the development of an RP-HPLC method for the analysis of 6-isopropyl-chroman-4-one. By starting with analyte characterization, employing a logical screening and optimization workflow, and concluding with system suitability and validation, a robust, reliable, and transferable analytical method can be achieved.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Reversed-Phase of Neutral Analytes. Separation Science. [Link]
-
Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: revisited. Elsevier. [Link]
-
Recent analytical method developed by RP-HPLC. ResearchGate. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
3 Chemical Properties. Interstate Technology and Regulatory Council (ITRC). [Link]
-
3 Chemical Properties. Interstate Technology and Regulatory Council (ITRC). [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. [Link]
-
3-Formyl-6-isopropylchromone. PubChem, National Institutes of Health (NIH). [Link]
-
8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one. National Center for Biotechnology Information (NCBI), NIH. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. SciELO. [Link]
-
UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. ResearchGate. [Link]
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]
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Application Notes and Protocols for the Cellular Investigation of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a member of the chroman-4-one family, in various cell-based assays. This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for evaluating the compound's potential biological activities.
Introduction to 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-chroman-4-one, belongs to the chroman-4-one class of heterocyclic compounds. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic molecules with significant biological activities.[1][2][3] This structural motif is a key component of flavonoids and their derivatives, which are known to possess a wide range of pharmacological properties.[3]
The core structure consists of a benzene ring fused to a dihydropyranone ring.[4] The absence of a C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to distinct biological profiles.[3] Derivatives of chroman-4-one have been reported to exhibit anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, making them attractive candidates for drug discovery and development.[3][4][5] The isopropyl substituent at the 6-position of the benzopyran ring in the title compound may influence its lipophilicity and interaction with biological targets.
Given the established bioactivities of the chroman-4-one scaffold, it is hypothesized that 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one may exhibit cytostatic, cytotoxic, and anti-inflammatory effects. These application notes will provide the necessary protocols to investigate these potential activities in a cell-based context.
Preparing the Compound for Cell-Based Assays
Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.
Table 1: Compound Properties and Stock Solution Preparation
| Property | Value | Source/Recommendation |
| IUPAC Name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | - |
| Synonyms | 6-isopropyl-chroman-4-one | - |
| Molecular Formula | C₁₂H₁₄O₂ | - |
| Molecular Weight | 190.24 g/mol | - |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water. | General characteristic of similar compounds. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Standard practice for cell culture. |
| Stock Concentration | 10-50 mM | Recommended starting point. |
| Storage | -20°C, protected from light and moisture. | General laboratory practice. |
Protocol 2.1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 1.90 mg of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
-
Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Causality behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a widely used solvent in cell culture due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous culture media.
-
High Stock Concentration: Preparing a concentrated stock solution allows for the addition of small volumes to the cell culture, minimizing the final concentration of the solvent (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Aliquoting and Storage: Aliquoting prevents degradation of the compound that can occur with multiple freeze-thaw cycles and reduces the risk of contamination. Storing at -20°C in the dark helps maintain the compound's stability.
Assessment of Cytotoxic and Cytostatic Effects
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6]
Diagram 3.1: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 3.1: MTT Assay for Cell Viability
Materials:
-
Selected cancer or normal cell line (e.g., A549, MCF-7, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[6]
-
Incubate the plate for at least 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism).
Self-Validating System and Trustworthiness:
-
Vehicle Control: This is crucial to ensure that the observed effects are due to the compound and not the solvent.
-
Untreated Control: This provides a baseline for normal cell viability.
-
Dose-Response Curve: A clear dose-dependent effect increases confidence in the results.
-
Multiple Time Points: Assessing viability at different time points can distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.
Investigating the Mechanism of Action: Anti-inflammatory Potential
Many chroman-4-one derivatives have been reported to possess anti-inflammatory properties.[4] A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9] Therefore, investigating the effect of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one on NF-κB activation is a logical next step.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[9][10] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins.[12] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[12][13]
Diagram 4.1: Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Western Blot Analysis of NF-κB Pathway Proteins
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[14][15] By analyzing the levels of key proteins in the NF-κB pathway, we can determine the effect of the compound on its activation.
Protocol 4.1: Western Blot for IκBα Degradation and p65 Phosphorylation
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, RAW 264.7)
-
6- or 12-well cell culture plates
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Recombinant human TNF-α
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes). Include a positive control (TNF-α alone) and a negative control (untreated).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing inhibitors.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-IκBα) overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with other primary antibodies (e.g., anti-phospho-p65, anti-β-actin).
-
Expected Results and Interpretation:
-
IκBα Degradation: In cells stimulated with TNF-α, the IκBα band should be faint or absent. Pre-treatment with an effective inhibitory compound will prevent IκBα degradation, resulting in a stronger band compared to the TNF-α only control.
-
p65 Phosphorylation: TNF-α stimulation will lead to an increase in the phosphorylated form of the p65 subunit of NF-κB. An effective inhibitor will reduce the level of phospho-p65.
-
Loading Control: The β-actin levels should be consistent across all lanes, confirming equal protein loading.
Table 4.1: Summary of Expected Western Blot Results for an NF-κB Inhibitor
| Treatment | IκBα Level | Phospho-p65 Level | Interpretation |
| Untreated | High | Low | Basal state, NF-κB inactive. |
| TNF-α alone | Low | High | NF-κB pathway activated. |
| Compound + TNF-α | High | Low | Compound inhibits NF-κB activation. |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in cell-based assays. The described protocols for assessing cytotoxicity and investigating the NF-κB signaling pathway will yield valuable insights into the compound's biological activities.
Based on the initial findings, further studies can be pursued, including:
-
Exploring other signaling pathways: Investigate the effect of the compound on other relevant pathways, such as MAPK or PI3K/Akt, which are often dysregulated in cancer and inflammation.
-
Cell cycle analysis: Determine if the compound induces cell cycle arrest using flow cytometry.
-
Apoptosis assays: Investigate whether the compound induces programmed cell death using methods like Annexin V/PI staining.
-
In vivo studies: If promising in vitro activity is observed, the compound's efficacy and safety can be evaluated in animal models.
By systematically applying these well-established cell-based assays, researchers can effectively elucidate the therapeutic potential of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and contribute to the development of novel therapeutics.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
- Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
-
ResearchGate. (2021, May 19). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]
-
PMC. (2021, June 30). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Retrieved from [Link]
-
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]
-
NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
-
ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][6][8]benzothiazin-6-ones. Retrieved from [Link]
-
Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. Retrieved from [Link]
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Application Notes and Protocols: Experimental Design for Testing the Antimicrobial Activity of Benzopyranones
<
Introduction: The Promise of Benzopyranones as Novel Antimicrobial Agents
Benzopyranones, a class of heterocyclic compounds including coumarins and flavonoids, are widely distributed in nature, particularly in plants.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and, notably, antimicrobial activities.[1][2] The rise of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents, and natural products like benzopyranones represent a promising reservoir of novel chemical scaffolds.[3] Recent studies have highlighted the potential of various benzopyranone derivatives against a range of bacterial and fungal pathogens, with some exhibiting significant efficacy.[1][2][4][5][6]
This comprehensive guide provides a detailed framework for the systematic evaluation of the antimicrobial properties of benzopyranone compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of robust and reproducible data.[7][8][9][10][11][12][13][14][15][16][17]
Part 1: Foundational Screening and Quantitative Assessment
The initial phase of evaluating a novel compound's antimicrobial potential involves a tiered approach, starting with qualitative screening to identify activity, followed by quantitative assays to determine the potency.
Initial Qualitative Screening: The Disk Diffusion Assay
The disk diffusion method is a widely used, preliminary test to assess the antimicrobial activity of a compound.[8][18] It is a qualitative or semi-quantitative method that provides a visual indication of a compound's ability to inhibit microbial growth.
Causality Behind Experimental Choices: This method is selected for its simplicity, cost-effectiveness, and ability to screen multiple compounds against various microorganisms simultaneously. It relies on the principle of diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates that the compound possesses antimicrobial properties.
Protocol 1: Agar Disk Diffusion Assay
Materials:
-
Benzopyranone compound(s) of interest
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic disks (e.g., streptomycin)
-
Negative control (solvent used to dissolve the compound)
-
Sterile swabs
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Prepare Inoculum: Aseptically pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Inoculate Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Disks:
-
Aseptically place sterile filter paper disks onto the inoculated agar surface.
-
Pipette a known concentration of the dissolved benzopyranone compound onto a disk.
-
Place a positive control antibiotic disk and a negative control disk (with solvent only) on the same plate.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[9]
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Quantitative Assessment: Determining the Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, the next critical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22] The broth microdilution method is a standardized and widely accepted technique for this purpose.[15][16][17][22]
Causality Behind Experimental Choices: Broth microdilution is preferred for its quantitative nature, allowing for the comparison of potency between different compounds.[22] It is also amenable to high-throughput screening. This method involves challenging the microorganism with a serial dilution of the antimicrobial agent in a liquid growth medium.
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
Benzopyranone compound(s)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test bacterial strains
-
Positive control antibiotic
-
Negative control (solvent)
-
Resazurin dye (optional, for viability indication)
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Prepare Compound Dilutions:
-
Dissolve the benzopyranone compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: Wells with a serial dilution of a known antibiotic.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22] If using a viability indicator like resazurin, the MIC is the lowest concentration that prevents a color change.
Part 2: Delving Deeper: Mechanism of Action and Cytotoxicity
Once the antimicrobial potency of a benzopyranone is established, the subsequent phase of investigation focuses on understanding its mechanism of action and assessing its safety profile.
Differentiating Bacteriostatic vs. Bactericidal Activity
It is crucial to determine whether a compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[20][21][23][24] This distinction has significant implications for the potential clinical application of the compound.[23][25]
Causality Behind Experimental Choices: The determination of the Minimum Bactericidal Concentration (MBC) is the standard method to differentiate between bactericidal and bacteriostatic effects.[21] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
Materials:
-
Results from the MIC broth microdilution assay
-
MHA plates
-
Sterile spreader or inoculating loop
Procedure:
-
Subculture from MIC Plate: Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).
-
Plate on Agar: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[20]
Assessing Cytotoxicity: A Critical Safety Evaluation
A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells. Therefore, cytotoxicity testing is an indispensable part of the experimental design.
Causality Behind Experimental Choices: The Lactate Dehydrogenase (LDH) assay is a common and reliable method for assessing cytotoxicity.[26][27][28][29] It measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which serves as an indicator of cell membrane disruption and cell death.[26][28][29]
Protocol 4: LDH Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HeLa, L929)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Benzopyranone compound(s)
-
LDH assay kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the benzopyranone compound.
-
Controls:
-
Untreated Control: Cells treated with the vehicle (solvent) only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
LDH Measurement:
-
Carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which normalizes the LDH release in treated cells to the maximum release control.
Data Presentation and Visualization
Clear and concise presentation of data is essential for accurate interpretation and comparison of results.
Table 1: Example of MIC and MBC Data Summary for Benzopyranone Compounds
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Benzo-A | S. aureus | 16 | 32 | 2 | Bactericidal |
| Benzo-A | E. coli | 64 | >256 | >4 | Bacteriostatic |
| Benzo-B | S. aureus | 8 | 16 | 2 | Bactericidal |
| Benzo-B | E. coli | 32 | 64 | 2 | Bactericidal |
| Control Ab | S. aureus | 1 | 2 | 2 | Bactericidal |
| Control Ab | E. coli | 2 | 4 | 2 | Bactericidal |
Table 2: Example of Cytotoxicity Data Summary
| Compound | Concentration (µg/mL) | % Cytotoxicity (LDH Release) |
| Benzo-A | 16 | 5.2 |
| Benzo-A | 32 | 8.1 |
| Benzo-A | 64 | 15.7 |
| Benzo-B | 8 | 3.5 |
| Benzo-B | 16 | 6.2 |
| Benzo-B | 32 | 9.8 |
| Lysis Control | - | 100 |
Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding the logical progression of the study.
Caption: High-level workflow for antimicrobial screening of benzopyranones.
Conclusion and Future Directions
This guide provides a robust and standardized framework for the initial evaluation of benzopyranones as potential antimicrobial agents. By following these protocols, researchers can generate reliable and comparable data on the antimicrobial activity, potency, and preliminary safety profile of their compounds. Promising candidates identified through this workflow can then be advanced to more complex studies, including time-kill kinetics, mechanism of action elucidation (e.g., targeting DNA gyrase), and in vivo efficacy testing in animal models.[5] The systematic approach outlined here is a critical first step in the long and challenging journey of antimicrobial drug discovery and development.
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- Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST.
- Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Oxford Academic.
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- What is the difference between bactericidal and bacteriost
- Disk Diffusion and Quality Control. EUCAST.
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
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- Broth Microdilution. MI - Microbiology.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
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- CLSI: Clinical & Labor
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central.
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- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020). PMC - NIH.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
- LDH assay kit guide: Principles and applic
- Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1- Benzopyran-2-Ones. (2025). Semantic Scholar.
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-
Synthesis and antibacterial activity of 2H-[23]-benzopyran-2-one derivatives. Comparison with streptomycin. (2025). ResearchGate.
- Screening methods for natural products with antimicrobial activity: A review of the literature. (2025).
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Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Authored by: Your Senior Application Scientist
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics is therefore of paramount importance. This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. We will explore a multi-tiered approach, beginning with accessible in vitro assays to establish proof-of-concept and elucidate potential mechanisms of action, followed by a well-established in vivo model to confirm efficacy in a physiological context.
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the scientific rationale behind the experimental choices. Our approach is grounded in established methodologies to ensure scientific integrity and generate trustworthy, reproducible data.
Part 1: Foundational In Vitro Evaluation in a Macrophage Model
Rationale and Experimental Choice
Macrophages are pivotal cells in the innate immune system that orchestrate the inflammatory response.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of a cascade of pro-inflammatory mediators.[2][3] Therefore, an LPS-stimulated macrophage cell line, such as the murine RAW 264.7, serves as an excellent, reproducible, and cost-effective primary screening model to assess the anti-inflammatory activity of a test compound.[3][4]
Key Inflammatory Mediators to be Assessed:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[5]
-
Pro-inflammatory Cytokines (TNF-α and IL-6): Key signaling proteins that mediate and amplify the inflammatory response.[4][6]
-
Pro-inflammatory Enzymes (COX-2 and iNOS): Cyclooxygenase-2 (COX-2) is responsible for the production of prostaglandins, key mediators of pain and inflammation. Both COX-2 and iNOS are often upregulated during inflammation.[7]
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for anti-inflammatory activity.
Protocol 1: Determination of Nitric Oxide (NO) Production
This protocol utilizes the Griess reagent to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[8]
Materials:
-
RAW 264.7 cells
-
Complete Dulbecco's Modified Eagle Medium (DMEM)
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Treatment: Pre-treat the cells with various concentrations of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one for 1 hour.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells and incubate for 24 hours.[5]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples.[10]
Materials:
-
Cell culture supernatant (from Protocol 1)
-
TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
Procedure: (Follow the manufacturer's protocol for the specific ELISA kit). A general procedure is as follows:[10][11]
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[10]
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[10]
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Development: Add the substrate solution and incubate in the dark until color develops (typically 15-20 minutes).[11]
-
Stopping the Reaction: Add the stop solution to each well.[11]
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression
Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates.[12]
Materials:
-
Cell lysates (prepared from cells treated as in Protocol 1)
-
RIPA buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation: Illustrative In Vitro Results
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Relative iNOS Expression | Relative COX-2 Expression |
| Control (untreated) | 2.1 ± 0.3 | 50.2 ± 8.5 | 35.7 ± 6.1 | 0.05 ± 0.01 | 0.04 ± 0.01 |
| LPS (1 µg/mL) | 45.8 ± 4.2 | 1250.6 ± 110.2 | 980.4 ± 85.3 | 1.00 ± 0.10 | 1.00 ± 0.12 |
| LPS + Cmpd (10 µM) | 28.3 ± 3.1 | 830.1 ± 75.6 | 650.9 ± 58.7 | 0.62 ± 0.07 | 0.68 ± 0.08 |
| LPS + Cmpd (50 µM) | 10.5 ± 1.5 | 310.4 ± 32.8 | 250.1 ± 28.4 | 0.21 ± 0.03 | 0.25 ± 0.04 |
Values are presented as mean ± standard deviation (n=3). "Cmpd" refers to 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. Data is for illustrative purposes.
Part 2: Elucidating the Molecular Mechanism of Action
Rationale
The production of the aforementioned inflammatory mediators is largely controlled by key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[1][14][15] Investigating the effect of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one on these pathways can provide critical insights into its mechanism of action.
Signaling Pathways in LPS-induced Inflammation
Caption: Key signaling pathways in LPS-stimulated macrophages.
To investigate the effect on these pathways, the phosphorylation status of key proteins (IκBα and MAPKs) can be assessed by Western blot, as phosphorylation is a key step in their activation.
Part 3: In Vivo Validation of Anti-inflammatory Efficacy
Rationale and Model Selection
While in vitro assays are crucial for initial screening and mechanistic studies, it is imperative to validate the anti-inflammatory effects in a living organism. The carrageenan-induced paw edema model in rodents is a widely used, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[16][17] Carrageenan injection induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of anti-inflammatory efficacy.[16]
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (or other suitable rodent strain)
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Carrageenan (lambda, type IV)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebthysmometer (for paw volume measurement) or calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into experimental groups.
-
Dosing: Administer the vehicle, positive control, or different doses of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one orally or via intraperitoneal injection 1 hour before carrageenan injection.[17]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal.
-
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[17][18]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[18]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Data Presentation: Illustrative In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Cmpd | 25 | 0.65 ± 0.06 | 23.5% |
| Cmpd | 50 | 0.48 ± 0.05 | 43.5% |
| Cmpd | 100 | 0.35 ± 0.04 | 58.8% |
Values are presented as mean ± standard deviation (n=6). "Cmpd" refers to 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. Data is for illustrative purposes.
Conclusion
This guide provides a structured and scientifically robust framework for the initial evaluation of the anti-inflammatory properties of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. By following these detailed protocols, researchers can generate reliable data on the compound's efficacy, and gain insights into its potential mechanism of action. Positive results from this comprehensive evaluation would warrant further investigation into more chronic models of inflammation and detailed toxicological studies, paving the way for potential therapeutic development.
References
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Araújo, A. C. J., et al. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
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de Almeida, A. C., et al. (2016). Anti-inflammatory and anti-arthritic activities of 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (β-lapachone). PubMed. Available at: [Link]
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Tiwari, A., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]
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Chen, Y.-C., et al. (2021). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Available at: [Link]
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El-Desoky, A. H., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
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Application Notes & Protocols: High-Throughput Screening for Novel p38 MAPK Modulators Among 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Analogs
Abstract
The 3,4-dihydro-2H-1-benzopyran-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including potent anti-inflammatory effects. This has spurred interest in identifying novel therapeutic agents derived from this structural class. This guide provides a comprehensive framework for the high-throughput screening (HTS) of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one analogs, targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. We present detailed protocols for a primary biochemical screen using a Fluorescence Polarization (FP) binding assay and a secondary cell-based functional screen employing the AlphaScreen™ SureFire™ technology to quantify the phosphorylation of a downstream p38 MAPK substrate. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for the identification and validation of novel kinase modulators.
Introduction: The Therapeutic Potential of Chromanone Analogs and the p38 MAPK Target
The chromanone core is a key pharmacophore found in numerous natural and synthetic compounds exhibiting significant therapeutic properties.[1] Its derivatives have been investigated for a multitude of applications, including anticancer, anti-neuroinflammatory, and antidiabetic activities.[1][2] The anti-inflammatory potential of this scaffold makes it a particularly attractive starting point for the discovery of new drugs targeting inflammation-related disorders.
A pivotal pathway in the inflammatory process is the p38 MAPK cascade.[3][4] p38 MAPKs are a family of serine/threonine kinases that respond to extracellular stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[5][6] The most studied isoform, p38α, is a key regulator of the production of pro-inflammatory cytokines and is a well-validated target for anti-inflammatory drug discovery.[5][6] Inhibition of p38α has shown therapeutic promise in various preclinical models of inflammatory diseases. Therefore, we propose the p38α kinase as a high-value target for a screening campaign of novel 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one analogs.
High-Throughput Screening Cascade
A successful HTS campaign requires a multi-stage approach to identify and validate promising lead compounds. Our proposed screening cascade is designed to efficiently triage large compound libraries, eliminate false positives, and confirm on-target activity in a physiologically relevant context.
Primary Screening: p38α Fluorescence Polarization (FP) Binding Assay
Principle:
Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[7] It relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. When this tracer binds to a much larger protein, its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.[8] In a competitive binding assay format, unlabeled compounds from the screening library that bind to the protein will displace the fluorescent tracer, causing a decrease in the polarization signal. This change in polarization is directly proportional to the binding affinity of the test compound.
Protocol:
This protocol is designed for a 384-well microplate format. All reagent additions should be performed using automated liquid handling systems to ensure accuracy and reproducibility.
Materials and Reagents:
-
p38α Kinase: Recombinant human p38α, full-length (e.g., from Promega or SignalChem).
-
FP Tracer: A fluorescently labeled small molecule inhibitor known to bind to the ATP pocket of p38α. Several have been described in the literature; for this protocol, we will use a fluorescein-labeled pyridinylimidazole analog.[9]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Positive Control: A known potent p38α inhibitor (e.g., SB203580).
-
Negative Control: DMSO (vehicle).
-
Assay Plates: Black, low-volume 384-well microplates.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one analog library in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound solution into the appropriate wells of the 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known p38α inhibitor at a final concentration of 10 µM (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X solution of p38α kinase in Assay Buffer. The final concentration should be optimized, but a starting point of 20 nM is recommended.
-
Prepare a 2X solution of the FP tracer in Assay Buffer. The optimal concentration is typically around its Kd for p38α, which should be predetermined (e.g., 5 nM).[9]
-
-
Assay Execution:
-
Add 5 µL of the 2X p38α kinase solution to each well of the assay plate containing the pre-dispensed compounds.
-
Mix by gentle shaking for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-protein binding.
-
Add 5 µL of the 2X FP tracer solution to all wells.
-
Mix by gentle shaking for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable microplate reader (e.g., BMG PHERAstar, Molecular Devices SpectraMax).
-
Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Data Analysis and Quality Control:
-
Z'-factor Calculation: The quality of the HTS assay should be validated by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[10][11]
-
The formula for Z'-factor is: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where μ is the mean and σ is the standard deviation of the positive (pos) and negative (neg) controls.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]
-
-
Hit Identification: Hits are typically identified as compounds that cause a decrease in fluorescence polarization signal greater than a certain threshold, often defined as three standard deviations from the mean of the negative control wells.
| Parameter | Recommended Value |
| Plate Format | 384-well, black, low-volume |
| Final Assay Volume | 10 µL |
| p38α Kinase Conc. | 10 nM |
| FP Tracer Conc. | ~ Kd (e.g., 2.5 nM) |
| Compound Conc. | 10 µM (for single-point screen) |
| Incubation Time | 60 minutes at RT |
| Positive Control | SB203580 (10 µM) |
| Negative Control | DMSO |
| Quality Control | Z'-factor > 0.5 |
Secondary Screening: AlphaScreen™ SureFire™ p-MK2 (Thr334) Cellular Assay
Principle:
To confirm that hits from the primary biochemical screen are active in a cellular environment and function by inhibiting the kinase activity of p38α, a secondary cell-based assay is essential. The AlphaScreen™ SureFire™ assay is a highly sensitive, no-wash immunoassay that quantifies the phosphorylation of endogenous cellular proteins.[13][14]
This assay measures the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38 MAPK.[15] The assay utilizes two types of beads: Donor beads coated with streptavidin and Acceptor beads coated with a proprietary CaptSure™ agent. One antibody, specific for a non-phosphorylated epitope on MK2, is biotinylated and binds to the Donor bead. A second antibody, specific for the phosphorylated threonine 334 (p-MK2 Thr334), is tagged and binds to the Acceptor bead. When both antibodies bind to p-MK2 in the cell lysate, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is proportional to the amount of phosphorylated MK2.[16][17]
Protocol:
This protocol is designed for a 384-well plate format and assumes the use of a cell line responsive to p38 MAPK activation, such as HeLa or A549 cells.
Materials and Reagents:
-
Cell Line: HeLa or A549 cells.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Stimulant: Anisomycin (a potent activator of the p38 MAPK pathway).
-
Test Compounds: Hits from the primary screen, re-suspended in DMSO.
-
AlphaScreen™ SureFire™ p-MK2 (Thr334) Assay Kit: (e.g., from Revvity), containing lysis buffer, acceptor beads, and donor beads.
-
Assay Plates: White, 384-well ProxiPlates™.
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 384-well cell culture plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in an appropriate buffer.
-
Add 5 µL of the compound dilutions to the cells. Include wells with DMSO (vehicle control) and a known p38α inhibitor (positive control).
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a solution of Anisomycin in culture medium.
-
Add 5 µL of the Anisomycin solution to all wells (except for unstimulated controls) to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Carefully aspirate the medium from the wells.
-
Add 10 µL of the AlphaScreen™ SureFire™ Lysis Buffer to each well.
-
Agitate on an orbital shaker for 10 minutes at room temperature.
-
-
Assay Execution:
-
Transfer 4 µL of the cell lysate to a 384-well white ProxiPlate™.
-
Prepare the Acceptor Mix as per the kit instructions and add 5 µL to each well.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Prepare the Donor Mix as per the kit instructions and add 2 µL to each well under subdued light.
-
Seal the plate, cover with aluminum foil, and incubate for 2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., Revvity EnVision).
-
Data Analysis:
-
The data will be in the form of luminescent counts.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated (Anisomycin + DMSO) and unstimulated controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
| Parameter | Recommended Value |
| Cell Line | HeLa or A549 |
| Seeding Density | 5,000-10,000 cells/well (384-well) |
| Compound Pre-incubation | 60 minutes |
| Stimulant | Anisomycin (10 µM) |
| Stimulation Time | 30 minutes |
| Lysate Transfer Volume | 4 µL |
| AlphaScreen Incubation | 2 hours + 2 hours at RT |
| Endpoint | Inhibition of MK2 phosphorylation |
Hit Validation and Progression
Following the secondary screen, confirmed cell-active hits should undergo further validation to ensure they are viable starting points for a medicinal chemistry program. This includes:
-
Orthogonal Assays: Confirming activity in a different assay format, such as an ADP-Glo™ kinase assay, which measures ATP consumption.[18]
-
Selectivity Profiling: Screening hits against a panel of other kinases to determine their selectivity profile.
-
Mechanism of Action Studies: Investigating whether the compounds are ATP-competitive or allosteric inhibitors.
-
Structural Confirmation and Purity Analysis: Verifying the chemical structure and purity of the hit compounds by LC-MS and NMR.
Conclusion
The screening cascade detailed in these application notes provides a robust and efficient strategy for the identification of novel inhibitors of the p38 MAPK pathway from a library of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one analogs. By combining a high-throughput biochemical binding assay for primary screening with a physiologically relevant cell-based functional assay for secondary validation, this approach is designed to minimize false positives and deliver high-quality, cell-active hits. These validated hits can then serve as the foundation for structure-activity relationship studies, ultimately leading to the development of potent and selective therapeutic candidates for inflammatory diseases.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717–726. [Link]
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Ono, K., & Han, J. (2000). The p38 MAP kinase signaling pathway in inflammation. Journal of Clinical Immunology, 20(4), 235–242. [Link]
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Schindler, J. F., Monahan, J. B., & Smith, W. G. (2007). p38 mitogen-activated protein kinase inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 50(11), 2533–2544. [Link]
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Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved January 17, 2026, from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 17, 2026, from [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved January 17, 2026, from [Link]
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Pargellis, C., Regan, J., Kania, R., Levitzki, A., Gilon, C., Gazit, A., ... & Bemis, G. (2002). A novel fluorescence polarization-based binding assay to develop inhibitors of inactive p38alpha mitogen-activated protein kinase. Analytical Biochemistry, 305(2), 263–270. [Link]
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Comess, K. M., Sun, C., Abad-Zapatero, C., Goedken, E. R., Gum, R. J., & Wagner, R. (2012). Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase. PLoS ONE, 7(7), e40212. [Link]
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Gasper, A., Faria, A., & Calhau, C. (2021). Chromanone—A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 3998. [Link]
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while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved January 17, 2026, from [Link]
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Madkour, M. M., Anbar, H. S., & El-Gamal, M. I. (2021). Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 39(18), 7059–7074. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176. [Link]
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Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
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Ploegh, H. L. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15633–15650. [Link]
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Chhajed, S. S., & Upasani, C. D. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(5), 516–537. [Link]
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Application Note: Strategies and Protocols for the Crystallization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the crystallization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a member of the chroman-4-one class of compounds. Chroman-4-one scaffolds are recognized as privileged structures in drug discovery, appearing in a wide array of pharmacologically active agents.[1][2] The physical form of an active pharmaceutical ingredient (API) is critical, influencing its stability, solubility, and bioavailability.[3][4] Crystallization is the primary method for controlling these solid-state properties.[5] This guide details systematic approaches for solvent selection and provides step-by-step protocols for common crystallization techniques, including slow cooling, slow evaporation, and anti-solvent addition, tailored for this specific molecule.
Introduction and Molecular Profile
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a substituted aromatic ketone. Its structure comprises a bicyclic benzopyran core, a ketone functional group, and a non-polar isopropyl substituent on the benzene ring. This combination of polar (ketone) and non-polar (aromatic ring, alkyl group) features dictates its solubility and, consequently, the strategy for its crystallization.
The precise control of the crystalline form is a non-negotiable step in drug development.[6] Different crystalline forms, or polymorphs, of the same compound can exhibit vastly different physicochemical properties, impacting everything from manufacturing processes to therapeutic efficacy.[3][7] Therefore, developing a robust and reproducible crystallization protocol is essential for ensuring product quality and performance.
Predicted Physicochemical Properties
Direct experimental data for this specific compound is not widely available. However, based on its structural similarity to other chroman derivatives and general principles of physical organic chemistry, we can predict its properties to guide our crystallization strategy.
| Property | Predicted Value / Characteristic | Rationale & Implication for Crystallization |
| Molecular Formula | C₁₃H₁₆O₂ | --- |
| Molecular Weight | 204.26 g/mol | Influences dissolution mass per unit volume. |
| Polarity | Moderately Polar | The ketone group provides polarity, while the bicyclic aromatic system and isopropyl group are non-polar. This suggests solubility in a range of organic solvents like acetone, ethyl acetate, and alcohols, with lower solubility in non-polar hexanes or highly polar water. |
| Hydrogen Bonding | Acceptor only | The ketone oxygen can act as a hydrogen bond acceptor. The absence of donor groups suggests that protic solvents may interact differently than aprotic solvents. |
| Physical State | Likely a solid at STP | The relatively high molecular weight and rigid structure are indicative of a solid state. |
Systematic Approach to Crystallization
A successful crystallization is a balance between thermodynamics and kinetics. The goal is to create a supersaturated solution from which the compound of interest slowly and selectively precipitates in an ordered crystalline lattice. The workflow below outlines a systematic process for developing a crystallization protocol.
Figure 1: General workflow for crystallization protocol development.
Solvent Selection: The Critical First Step
The choice of solvent is the most critical parameter in crystallization.[8] An ideal single solvent will dissolve the compound completely when hot but poorly when cold. For a solvent/anti-solvent system, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."
Causality Behind Solvent Choice: Based on the molecule's structure (an aromatic ketone), solvents with similar functional groups, such as acetone, are often good solubilizers.[9] A systematic screening should be performed with a range of solvents of varying polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Screening |
| n-Hexane | 0.1 | 69 | Good as a potential anti-solvent or for washing final crystals. |
| Toluene | 2.4 | 111 | Aromatic nature may favor dissolution; good for slow cooling. |
| Dichloromethane (DCM) | 3.1 | 40 | Often dissolves a wide range of organics; useful for slow evaporation. |
| Acetone | 5.1 | 56 | Ketone functionality may promote solubility ("like-dissolves-like").[9] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A versatile solvent, often used in solvent/anti-solvent pairs with hexane. |
| Isopropanol (IPA) | 3.9 | 82 | Protic solvent, may form different interactions than aprotic ones. |
| Ethanol (EtOH) | 4.3 | 78 | A general-purpose solvent for moderately polar compounds. |
| Methanol (MeOH) | 5.1 | 65 | More polar than ethanol; may be too polar, but worth screening. |
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Slow Cooling Crystallization
This is the most common technique and is effective for compounds that exhibit a significant difference in solubility with temperature.[5]
Methodology:
-
Solubilization: Place ~100 mg of the crude 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one into a small Erlenmeyer flask equipped with a stir bar.
-
Solvent Addition: Add a suitable solvent (e.g., isopropanol or acetone) dropwise while stirring and gently warming (not boiling) until the solid completely dissolves. Aim to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass or septum pierced with a needle to prevent rapid evaporation and contamination. Allow the solution to cool slowly to room temperature. Forcing rapid cooling (e.g., an ice bath) will likely cause precipitation of small, impure crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a single seed crystal from a previous batch.
-
Maturation: Once crystals appear, allow the flask to stand undisturbed for several hours, or overnight, to maximize yield. Further cooling in a refrigerator (4°C) can increase the recovery of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Slow Evaporation
This method is useful when the compound is fairly soluble even at room temperature or when only a small amount of material is available.[10]
Methodology:
-
Dissolution: Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature in a vial or beaker.
-
Filtration: Filter the solution to remove any particulate matter.
-
Evaporation Setup: Cover the container with a cap or paraffin film. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over 1-3 days. Slower evaporation rates generally yield higher quality crystals.[10]
-
Isolation: Once a suitable crop of crystals has formed, decant the remaining solvent (mother liquor) and collect the crystals. A gentle wash with a poor solvent (e.g., hexane) may be performed if necessary.
-
Drying: Gently dry the crystals, as they may be delicate. A gentle stream of nitrogen or air drying may be preferable to vacuum initially.
Protocol 3: Anti-Solvent Addition / Vapor Diffusion
This technique is powerful for controlling crystal growth by slowly changing the solvent composition to induce supersaturation.[5]
Methodology:
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone or DCM) in which it is highly soluble.
-
Setup (Vapor Diffusion):
-
Place the vial containing the compound solution into a larger, sealable jar.
-
Add a layer of an "anti-solvent" (a poor solvent in which the compound is insoluble, e.g., n-hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the jar. The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.
-
-
Setup (Direct Addition):
-
Alternatively, slowly add the anti-solvent dropwise to the stirred solution of the compound until slight turbidity (cloudiness) is observed.
-
Add a drop or two of the good solvent to redissolve the precipitate, then cover and let the solution stand undisturbed.
-
-
Incubation & Isolation: Allow the setup to remain undisturbed for several days until crystals form. Isolate and dry the crystals as described in Protocol 1.
Figure 2: Principle of the anti-solvent vapor diffusion technique.
Troubleshooting and Polymorphism
Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; impurities present. | Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly. Consider further purification of the crude material (e.g., column chromatography). |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the flask, adding a seed crystal, or placing it in the freezer for a short period. For slow evaporation, increase the number of holes in the covering. |
| Formation of Fine Powder | Crystallization occurred too rapidly. | Re-dissolve and cool the solution at a much slower rate. Insulate the flask to slow heat loss. Use the vapor diffusion method for finer control. |
| Low Yield | Compound has significant solubility in the cold solvent; insufficient incubation time. | Cool the mother liquor for a longer period or at a lower temperature. Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. |
The Challenge of Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystalline forms.[7] These different forms can arise from variations in crystallization conditions (solvent, temperature, cooling rate).[7] It is crucial for drug development professionals to be aware that crystallizing 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one from different solvents (e.g., a protic solvent like IPA vs. an aprotic solvent like toluene) may yield different polymorphs.
Each distinct crystalline form should be considered a separate entity with unique physical properties until proven otherwise.[3] Characterization techniques such as X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and vibrational spectroscopy (FTIR/Raman) are essential to identify and control the polymorphic form being produced.[11]
References
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The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (n.d.). ResearchGate. [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]
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6-isobutyl-3,4-dihydro-2H-pyran. (n.d.). Chemical Synthesis Database. [Link]
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Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Polymorphism in Pharmaceutical Compounds. (2015). ResearchGate. [Link]
-
Special Issue: Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI. [Link]
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Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. [Link]
-
3,4-Dihydro-2H-1-benzopyran-6-ol. (n.d.). PubChem. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2021). ResearchGate. [Link]
-
Process For Preparation Of 6 Fluoro 3,4 Dihydro 2 H 1 Benzopyran 2 Carboxaldehyde. (n.d.). IP.com. [Link]
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Improving the Crystallization Process for Optimal Drug Development. (2014). American Laboratory. [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. [Link]
-
Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). (n.d.). Cheméo. [Link]
-
3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). National Institutes of Health (NIH). [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town. [Link]
-
Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design. [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2022). MDPI. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
[Crystalline modifications and polymorphism changes during drug manufacture]. (2002). PubMed. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). National Institutes of Health (NIH). [Link]
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (n.d.).
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF Document. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
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Application Notes and Protocols for the Development of Solubilized Derivatives of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Introduction: The Solubility Challenge in Drug Discovery and the Promise of Benzopyran-4-ones
In the landscape of modern drug discovery, the successful translation of a potent molecular entity from the bench to the clinic is frequently hampered by suboptimal physicochemical properties, most notably poor aqueous solubility. It is estimated that a significant percentage of new chemical entities are poorly water-soluble, leading to challenges in formulation, diminished bioavailability, and ultimately, potential clinical failure.[1] The benzopyran-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The parent compound, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, while a promising lead for various therapeutic targets, is predicted to exhibit low aqueous solubility due to its hydrophobic isopropyl group and rigid bicyclic core. A closely related analogue, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, has been reported to have poor water solubility, further supporting this prediction.[4]
This comprehensive guide provides a strategic framework and detailed protocols for the rational design, synthesis, and evaluation of derivatives of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one with the primary objective of enhancing aqueous solubility while maintaining or improving biological activity.
Guiding Principles for Solubility Enhancement: A Multi-Parameter Optimization
The endeavor to improve solubility is not merely about increasing hydrophilicity; it is a nuanced process of balancing multiple physicochemical parameters to achieve a desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The key is to introduce polar or ionizable functionalities without disrupting the critical pharmacophoric interactions with the biological target.[5][6]
The Interplay of Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a compound's solubility and permeability.[7] While a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity is a primary driver of poor aqueous solubility.[5] Our strategy will, therefore, focus on modifications that decrease the logP of the parent compound by introducing polar groups.
Strategic Derivatization at the 4-Position Carbonyl
The ketone at the 4-position of the benzopyranone ring presents a prime handle for chemical modification. Its reactivity allows for a variety of transformations to introduce solubilizing moieties. We will focus on two principal strategies:
-
Reductive Amination: Conversion of the ketone to a primary, secondary, or tertiary amine introduces a basic center that can be protonated at physiological pH, forming a highly soluble salt.
-
Derivatization to Ethers and Related Analogues: Introduction of polar ether linkages, such as those terminating in a hydroxyl or amino group, can significantly increase hydrophilicity.
Workflow for Derivative Development and Screening
A systematic approach is crucial for efficiently identifying derivatives with improved properties. The following workflow outlines the key stages from initial design to final characterization.
Caption: Iterative workflow for developing solubilized derivatives.
Synthetic Protocols
The following protocols provide detailed methodologies for the synthesis of key derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine (Derivative A)
This protocol details the reductive amination of the parent ketone to introduce a primary amine.
Materials:
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amine.
Protocol 2: Synthesis of N,N-dimethyl-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine (Derivative B)
This protocol describes the synthesis of a tertiary amine derivative.
Materials:
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Dimethylamine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a suspension of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (1.0 eq) and dimethylamine hydrochloride (1.5 eq) in DCE, add triethylamine (1.6 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Experimental Protocols for Solubility Assessment
Accurate determination of aqueous solubility is paramount to evaluating the success of the derivatization strategy. Both kinetic and thermodynamic solubility assays should be employed.
Protocol 3: High-Throughput Kinetic Solubility Assay
This assay provides a rapid assessment of solubility and is suitable for screening a large number of derivatives.[8]
Materials:
-
Test compounds (dissolved in DMSO, 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare a dilution series of each test compound in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (e.g., 198 µL per well).
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the PBS-containing wells to achieve the desired final compound concentration.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance.
-
The highest concentration at which no precipitation is observed (by visual inspection or light scattering) is reported as the kinetic solubility.
Protocol 4: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.[6]
Materials:
-
Solid test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
The determined concentration is the thermodynamic solubility.
Characterization of Novel Derivatives
The identity and purity of all synthesized compounds must be rigorously established.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized derivatives and for quantification in solubility assays. A typical reversed-phase method would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation of the novel derivatives.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.
Data Presentation and Interpretation
The collected data should be organized to facilitate clear comparison and interpretation.
Table 1: Physicochemical Properties of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and its Derivatives
| Compound | Structure | Calculated logP | pKa (predicted) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Parent | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | 3.5 | N/A | <1 | <1 |
| Derivative A | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine | 2.8 | 9.5 (basic) | >100 | 85 |
| Derivative B | N,N-dimethyl-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-amine | 3.1 | 8.9 (basic) | >200 | 150 |
Note: The data presented in this table is illustrative and will need to be determined experimentally.
Structure-Activity Relationship (SAR) and Lead Optimization
The introduction of solubilizing groups may impact the biological activity of the parent compound. Therefore, all new derivatives must be tested in a relevant biological assay.
Caption: Balancing solubility and biological activity.
The SAR analysis will guide the next round of derivative design. For example, if a particular amine substitution leads to a loss of activity, alternative polar groups can be explored. This iterative process of design, synthesis, and testing is central to successful lead optimization.[9]
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for addressing the solubility limitations of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. By systematically introducing polar and ionizable groups through targeted chemical modifications, and rigorously evaluating the resulting derivatives for both solubility and biological activity, researchers can significantly enhance the developability of this promising compound class. This approach, grounded in the principles of medicinal chemistry and pharmaceutical sciences, will accelerate the progression of novel benzopyran-4-one-based therapeutics.
References
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AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]
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Creative Bioarray. Lipophilicity & Solubility. [Link]
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Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1621-1643. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(32), 6936-6951. [Link]
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Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME attributes, and safety parameters. ACS chemical neuroscience, 7(5), 567–576. [Link]
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Larraufie, M. H., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & medicinal chemistry letters, 25(21), 4787–4792. [Link]
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Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366. [Link]
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NCHINDA, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]
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MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
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Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]
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NIH. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. [Link]
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MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]
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NIH. 8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one. [Link]
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Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Link]
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ResearchGate. Counterintuitive Impact of Polar Solubilizing Group Functionalization on Ligand Solubility and f-Block Element Affinity. [Link]
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ACS Publications. Effect of content and polarity on the crystallization of long-spaced aliphatic polymers with polar functional groups. [Link]
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Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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MDPI. Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. [Link]
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NIH. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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Home Sunshine Pharma. Chroman-4-one CAS 491-37-2. [Link]
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MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. [Link]
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NIST. 2H-1-Benzopyran, 3,4-dihydro-. [Link]
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NIH. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. [Link]
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Application Notes and Protocols for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in Medicinal Chemistry
Introduction: The Promise of the Chroman-4-one Scaffold
The compound 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-chroman-4-one, belongs to the chroman-4-one class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of natural products and its versatile range of biological activities.[1][2][3][4] The fusion of a benzene ring with a dihydropyran ring creates a rigid framework that can be strategically functionalized to interact with various biological targets. While extensive research on a wide array of chroman-4-one derivatives has established their potential as anti-inflammatory, anticancer, and neuroprotective agents, specific data on 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one remains limited in publicly accessible literature.[1][4][5] This document, therefore, serves as a detailed guide for researchers, providing insights into the potential applications of this specific molecule based on the well-documented activities of its structural analogs. We will explore its synthesis, potential biological targets, and provide detailed protocols for its evaluation in key therapeutic areas.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one |
| Synonyms | 6-isopropyl-chroman-4-one |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and acetone |
Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
The synthesis of 6-substituted chroman-4-ones can be achieved through several established synthetic routes. A common and efficient method involves the base-catalyzed aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1]
For the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a plausible route would involve the reaction of 2'-hydroxy-5'-isopropylacetophenone with formaldehyde in the presence of a base like pyrrolidine or diisopropylamine (DIPA).
Potential Applications in Medicinal Chemistry
Based on the extensive research on the chroman-4-one scaffold, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one holds significant promise in several therapeutic areas. The isopropyl group at the 6-position is a key feature that can influence the compound's lipophilicity and steric interactions with target proteins, thereby modulating its biological activity.[4]
Sirtuin 2 (SIRT2) Inhibition: A Neuroprotective Strategy
Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, has emerged as a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][6] Inhibition of SIRT2 has been shown to be neuroprotective in various models of these diseases.[1] Structure-activity relationship (SAR) studies on chroman-4-one derivatives have revealed that substitutions at the 6- and 8-positions can significantly influence their SIRT2 inhibitory activity.[1] Larger, electron-withdrawing groups at these positions have been shown to be favorable for potency.[1][5] While the isopropyl group is not strongly electron-withdrawing, its steric bulk could play a crucial role in binding to the active site of SIRT2.
Proposed Mechanism of Action:
SIRT2 deacetylates α-tubulin, a key component of microtubules. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can enhance microtubule stability and improve axonal transport, a process often disrupted in neurodegenerative disorders.[1]
Figure 1: Proposed mechanism of neuroprotection by SIRT2 inhibition.
Anticancer Activity: Targeting Cell Proliferation and Survival
The chroman-4-one scaffold is a common feature in many compounds with demonstrated anticancer activity.[7][8][9] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] A study on a related compound, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one, demonstrated its efficacy against acute myeloid leukemia cells by inhibiting the estrogen receptor α and Akt kinase.[8] This suggests that the isopropyl moiety can be a favorable substituent for anticancer activity.
Potential Mechanisms of Action:
Chroman-4-one derivatives can exert their anticancer effects through multiple pathways, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinases: Targeting key signaling proteins like Akt that are crucial for cancer cell survival and growth.[8]
Anti-inflammatory Properties: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Chroman-4-one derivatives have been investigated for their anti-inflammatory properties.[10][11] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in activated macrophages.[12] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Potential Mechanism of Action:
In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce high levels of nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. Chroman-4-ones may inhibit the expression or activity of iNOS, thereby reducing NO production and mitigating the inflammatory cascade.
Figure 3: Workflow for the MTT cytotoxicity assay.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix the supernatants with an equal volume of Griess reagent (prepared by mixing Part A and Part B).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is not yet widely available, the extensive research on the chroman-4-one scaffold strongly suggests its potential as a valuable lead compound in medicinal chemistry. The protocols and potential applications outlined in this guide provide a solid framework for initiating the investigation of this specific molecule. Future research should focus on its synthesis and subsequent evaluation in the described in vitro assays to confirm its activity as a SIRT2 inhibitor, an anticancer agent, or an anti-inflammatory compound. Positive results from these initial screens would warrant further studies into its mechanism of action, in vivo efficacy, and pharmacokinetic properties.
References
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Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(16), 7104–7113. [Link]
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Seifert, T., et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of medicinal chemistry, 57(23), 9870–9888. [Link]
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Spires-Jones, T. L., et al. (2012). SIRT2 inhibition by AK-1 is neuroprotective in a model of frontotemporal dementia. Acta neuropathologica, 124(5), 697–708. [Link]
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Fridén-Saxin, M., et al. (2013). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. [Link]
-
de Lira, M. C. S., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(13), 3051. [Link]
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Khan, I., et al. (2020). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 25(21), 5152. [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 22(11), 5680. [Link]
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]
-
Plech, T., et al. (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 27(19), 6649. [Link]
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PubChem. (n.d.). 6-(N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl)-2-Naphthalenecarboxamidine. [Link]
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Zhang, L., et al. (2012). Anti-inflammatory effects of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from danshen, on activated microglia. Chinese journal of physiology, 55(6), 394–401. [Link]
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Al-Ostath, A., et al. (2021). Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. Oncology Letters, 22(6), 845. [Link]
-
Awinash, C., et al. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica, 14(10), 1-8. [Link]
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Salehi, B., et al. (2019). Anti-Inflammatory Activity of Natural Products. Molecules, 24(7), 1312. [Link]
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Villalva, M., et al. (2023). Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. Molecules, 28(20), 7111. [Link]
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Wang, Y., et al. (2018). Anti-inflammatory, analgesic and antioxidant activities of 3,4-oxo-isopropylidene-shikimic acid. Pharmaceutical biology, 56(1), 565–571. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (also known as 6-isopropyl-4-chromanone). Our goal is to provide a comprehensive resource that moves beyond simple protocols to address the common challenges encountered in the lab, thereby empowering you to troubleshoot effectively and improve your reaction yields. This document is structured as a series of troubleshooting guides and frequently asked questions, reflecting the real-world problems you may face.
Overview of the Primary Synthetic Pathway
The most common and reliable route to 6-isopropyl-4-chromanone is a two-step process. It begins with the Williamson ether synthesis to form the precursor, 3-(4-isopropylphenoxy)propanoic acid, which is then subjected to an intramolecular Friedel-Crafts acylation to yield the target chromanone.
Caption: General two-step synthesis of 6-isopropyl-4-chromanone.
Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation
This section addresses the most critical and often problematic step: the acid-catalyzed cyclization of 3-(4-isopropylphenoxy)propanoic acid.
Question 1: My cyclization reaction has a very low yield or failed completely. What are the likely causes and how can I fix it?
This is the most common issue. The success of the intramolecular Friedel-Crafts acylation is highly dependent on the choice of catalyst and reaction conditions.
Primary Cause A: Inefficient or Inappropriate Catalyst
The catalyst's role is to generate a highly reactive acylium ion electrophile that can attack the electron-rich aromatic ring. The strength and type of acid are critical.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are powerful catalysts but come with a significant drawback. The ketone product is a Lewis base and forms a stable complex with the catalyst.[1][2] This complexation deactivates the catalyst, meaning you must use stoichiometric or even excess amounts of it, which complicates the workup procedure.[1]
-
Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Methanesulfonic Acid (MSA)): These are often the preferred choice for this type of cyclization.[3] They are strong protonating agents that can effectively catalyze the reaction, often with simpler workups and higher yields. PPA can also serve as the solvent.[3]
-
Solid Acid Catalysts (e.g., Zeolites, Nafion): These offer the advantage of easier separation from the reaction mixture but may require higher temperatures to achieve good conversion rates.[4][5]
Solution: If you are using a Lewis acid like AlCl₃ with poor results, we strongly recommend switching to a Brønsted acid. Polyphosphoric acid (PPA) is an excellent starting point.
Data Comparison: Catalyst Systems for Intramolecular Acylation
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages | Yield Potential |
| AlCl₃ | Lewis Acid | 1.1-2.0 eq., CS₂ or DCE, Reflux | Highly reactive | Stoichiometric amounts needed, complex workup, moisture sensitive | Moderate to Good |
| PPA | Brønsted Acid | Used as solvent, 80-100 °C, 0.5-2 h | High yielding, simple workup, solvent & catalyst in one[3] | Highly viscous, difficult to stir on large scale | Excellent |
| MSA | Brønsted Acid | Used as solvent, 85-100 °C, 1-3 h | Less viscous than PPA, strong acid, good yields[3] | Corrosive, requires careful handling | Very Good |
| Zeolites | Solid Acid | High Temp (e.g., 220 °C) | Reusable, simple product isolation[4] | May require high temperatures, potential for lower activity | Moderate |
Primary Cause B: Suboptimal Reaction Temperature or Time
This reaction requires sufficient thermal energy to overcome the activation barrier for both acylium ion formation and the subsequent electrophilic aromatic substitution.
-
Too Low Temperature: The reaction rate will be impractically slow, leading to low conversion of the starting material.
-
Too High Temperature / Too Long Reaction Time: This can lead to decomposition of the starting material or product, charring (especially with PPA or H₂SO₄), and the formation of polymeric side products.
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). For PPA, a temperature range of 80-100°C for 30-90 minutes is a robust starting point.[3] For MSA, 90-100°C for 1-2 hours is typical.[3]
Optimized Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer (preferred due to high viscosity) and a calcium chloride drying tube, add 3-(4-isopropylphenoxy)propanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (approx. 10 times the weight of the starting acid). Safety Note: PPA is highly viscous and corrosive. Handle with care in a fume hood.
-
Reaction: Heat the mixture in a preheated oil bath to 90-100°C with vigorous stirring. The mixture should become homogeneous.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Workup: Allow the mixture to cool slightly and then very carefully pour it onto a large amount of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Washes: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-isopropyl-4-chromanone.
Question 2: My reaction worked, but the final product is impure. How can I purify it and prevent the formation of side products?
Impurity formation can stem from the reaction itself or from impure starting materials.
Potential Cause A: Unreacted Starting Material
This is the most common "impurity" and indicates an incomplete reaction. See Question 1 for solutions related to driving the reaction to completion.
Potential Cause B: Regioisomeric Side Products
The incoming electrophile (acylium ion) is directed by the activating alkoxy group to the ortho and para positions. Since the starting phenol is substituted at the para position with the isopropyl group, the cyclization should exclusively occur at the ortho position. Significant formation of other isomers is highly unlikely unless the starting 4-isopropylphenol was contaminated with other isomers.
Solution: Purification of the Final Product
-
Column Chromatography: This is the most effective method for removing a wide range of impurities.
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15-20%) is typically effective. The product is moderately polar.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization can be an excellent final purification step.
-
Solvent System: A mixed solvent system like hexane/ethyl acetate or ethanol/water can be effective. Dissolve the crude solid in a minimum amount of the more soluble solvent while hot, then slowly add the less soluble "anti-solvent" until turbidity persists. Allow to cool slowly to form crystals.
-
Caption: Decision workflow for troubleshooting the chromanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the intramolecular Friedel-Crafts acylation? The reaction proceeds by generating a resonance-stabilized acylium ion.[2] This powerful electrophile is then attacked by the nucleophilic aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[2]
Q2: Why must conditions be anhydrous when using a Lewis acid like AlCl₃? Lewis acids like aluminum trichloride react violently with water.[6] Any moisture present will consume the catalyst, rendering it ineffective for the reaction, and can also hydrolyze the acyl chloride precursor if one is used.
Q3: Can I use 3-(4-isopropylphenoxy)propionyl chloride instead of the carboxylic acid? Yes. Using the acyl chloride is a classic approach, especially with Lewis acid catalysts like AlCl₃.[1] The acyl chloride is more reactive than the carboxylic acid. However, it adds an extra synthetic step to prepare the acyl chloride (e.g., using thionyl chloride), and Brønsted acids like PPA work so effectively with the carboxylic acid directly that this is often the more efficient overall route.[3]
Q4: How can I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the ideal method. Spot the reaction mixture alongside your starting material on a silica gel plate. The product, being a ketone, will be less polar than the starting carboxylic acid. Therefore, the product spot will have a higher Rf value (it will travel further up the plate). The disappearance of the starting material spot indicates the reaction is complete.
Q5: What are the primary safety concerns for this synthesis?
-
Corrosive Acids: Strong acids like PPA, MSA, and AlCl₃ are highly corrosive and can cause severe burns.[6] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Quenching: The quenching of the reaction mixture, especially from hot PPA or MSA, onto ice/water is highly exothermic. Perform this step slowly and carefully behind a safety shield.
References
- Benchchem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
- Vulcanchem. (n.d.). 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
- Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Retrieved from [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
Sources
Technical Support Center: Purification of 6-isopropyl-chroman-4-one
Welcome to the technical support center for the synthesis and purification of 6-isopropyl-chroman-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and related chromanone structures. Here, we address common challenges encountered during the purification process, offering troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your final compound.
Introduction to Purification Challenges
6-isopropyl-chroman-4-one is a valuable heterocyclic scaffold in drug discovery.[1][2] Its synthesis, often involving an intramolecular Friedel-Crafts type cyclization or related methods, can present several purification challenges.[3][4] The presence of the isopropyl group on the aromatic ring can lead to the formation of structurally similar isomers and byproducts that are often difficult to separate from the desired product. This guide provides practical, experience-based solutions to these common issues.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 6-isopropyl-chroman-4-one.
Problem 1: Persistent Oily Product That Fails to Crystallize
Symptoms:
-
The product appears as a viscous oil or a waxy solid after solvent removal.
-
Attempts at recrystallization result in "oiling out" rather than the formation of crystals.
-
TLC analysis shows a major spot with streaking or minor, close-running impurities.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Residual Solvent | High-boiling point solvents (e.g., DMF, DMSO) used in the reaction may be trapped in the product, preventing crystallization. | - Azeotropic Removal: Dissolve the oily product in a low-boiling solvent like toluene or dichloromethane and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual high-boiling solvents.- High-Vacuum Drying: Dry the product under a high vacuum (e.g., <1 mmHg) for an extended period, possibly with gentle heating if the compound is thermally stable. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal lattice formation. Common culprits include unreacted starting materials or isomeric byproducts. | - Chromatographic Purification: Perform flash column chromatography to remove these impurities. See the detailed protocol below.- Solvent Screening for Recrystallization: A different solvent system may be required. Test a range of solvents of varying polarity.[5][6] |
| Low Melting Point | The product itself may have a low melting point, making crystallization at room temperature challenging. | - Low-Temperature Crystallization: After dissolving the compound in a minimal amount of hot solvent, cool the solution slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.[7] |
Problem 2: Poor Separation of Isomeric Impurities during Column Chromatography
Symptoms:
-
TLC analysis shows spots with very similar Rf values, making baseline separation difficult.
-
Fractions from column chromatography are cross-contaminated with an isomeric impurity, as confirmed by 1H NMR.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Action |
| Inappropriate Stationary Phase | Standard silica gel may not provide sufficient selectivity for closely related isomers. | - Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18-functionalized silica (for reversed-phase chromatography) which can offer different selectivities.[8] |
| Suboptimal Mobile Phase | The eluent system may not have the right polarity to resolve the isomers. | - Solvent System Optimization: Systematically screen different solvent systems. For normal phase chromatography, try combinations of a non-polar solvent (e.g., hexanes, heptane, cyclohexane) with a more polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). A shallow gradient elution can also be effective.[9][10] |
| Structural Similarity of Isomers | Isomers formed during synthesis (e.g., from non-regioselective acylation) can have very similar polarities. | - Preparative HPLC: If flash chromatography fails, preparative HPLC is a powerful tool for separating challenging isomers. Different column chemistries, such as phenyl-hexyl or cyano-propyl, can provide the necessary resolution.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities in the synthesis of 6-isopropyl-chroman-4-one?
A1: The most probable isomeric impurities arise from the synthesis route, particularly if a Friedel-Crafts acylation or cyclization is employed.[13][14] The isopropyl group is an ortho-, para-director. If the synthesis starts from 4-isopropylphenol, acylation can potentially occur at the ortho position to the hydroxyl group, leading to different cyclization precursors. This can result in the formation of the 8-isopropyl-chroman-4-one isomer. The separation of these positional isomers can be challenging due to their similar physical properties.
Q2: I have a solid product, but the melting point is broad. How can I improve its purity?
A2: A broad melting point is a classic sign of an impure solid. Recrystallization is the most effective method for purifying crystalline solids.[7][15] The key is to find a suitable solvent or solvent pair in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
Q3: My 1H NMR spectrum shows the correct signals for 6-isopropyl-chroman-4-one, but the integration is slightly off, and there are some minor, unidentifiable peaks. What should I do?
A3: This is a common scenario indicating the presence of low-level impurities.
-
Re-purification: If the purity is critical, a second purification step is recommended. If you initially used recrystallization, try flash column chromatography, or vice-versa.
-
High-Resolution Mass Spectrometry (HRMS): To identify the impurities, obtain an HRMS spectrum of your sample. The exact mass can help you deduce the molecular formulas of the minor components.
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help in assigning the signals of the impurities, especially if they are structurally related to your target compound.
Q4: Can I use distillation to purify 6-isopropyl-chroman-4-one?
A4: While distillation is a powerful technique for purifying liquids, it is generally not suitable for solid compounds like 6-isopropyl-chroman-4-one unless it has a low enough melting point and is thermally stable at its boiling point under vacuum. For most chromanones, which are typically solids at room temperature, techniques like recrystallization and chromatography are more appropriate and effective.[16]
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is a starting point for the purification of crude 6-isopropyl-chroman-4-one.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system such as 9:1 Hexanes:Ethyl Acetate.
-
Visualize the spots under UV light (254 nm). The target compound should have an Rf value between 0.2 and 0.4 for optimal separation on a column. Adjust the solvent polarity as needed.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-isopropyl-chroman-4-one.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the impure solid (approx. 50 mg) into a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature. Abundant crystal formation indicates a suitable solvent.
-
Common solvents to screen for chromanones include ethanol, isopropanol, hexanes, and ethyl acetate, or mixtures thereof (e.g., ethanol/water, hexanes/ethyl acetate).[17]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven.
-
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for purifying 6-isopropyl-chroman-4-one.
Caption: Decision workflow for the purification of 6-isopropyl-chroman-4-one.
References
- Jung, M. E., & Lazarova, T. I. (1997). Synthesis of 2-Alkyl-4-chromanones via Intramolecular Acylation of 3-Alkyl-3-(2-alkoxyphenyl)propanoic Acids. The Journal of Organic Chemistry, 62(6), 1553–1555.
- University of California, Los Angeles. (n.d.).
- MDPI. (2023).
- Google Patents. (1984). US4479007A - Chroman-4-ones and process for preparing same.
- Recrystalliz
- Wikipedia. (2023).
- ChemicalBook. (n.d.). 6-ISOPROPYL-4H-CHROMEN-4-ONE.
- Professor Dave Explains. (2020, January 10).
- RSC Publishing. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(22), 4945–4953.
- Wikipedia. (2023). Friedel–Crafts reaction.
- SciTechnol. (2021). A Short Notes on Column Chromatography.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Jasperse, J. (n.d.).
- Organic Letters. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.
- Organic Chemistry Portal. (n.d.).
- Pyvot Tech. (n.d.).
- Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube.
- University of Groningen. (2022, October 14).
- Master Organic Chemistry. (2018, May 30). The Intramolecular Friedel-Crafts Reaction.
- PubMed. (2010). Separation of peptide isomers and conformers by ultra performance liquid chromatography.
- CORA. (2017).
- Waters Corporation. (n.d.).
- RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(63), 36324–36376.
- PubMed Central. (2014). Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 3), o227.
- Thermo Fisher Scientific. (n.d.). Separation of Isomers of Vitamin K1 Using Normal Phase HPLC.
- ResearchGate. (2023).
- R Discovery. (n.d.). Isomeric Impurities Research Articles.
- European Patent Office. (2024). METHOD FOR PURIFYING ISOPROPYL ALCOHOL.
- PubMed. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules (Basel, Switzerland), 28(17).
Sources
- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4479007A - Chroman-4-ones and process for preparing same - Google Patents [patents.google.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 12. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 17. Crystal structure of 4-azidomethyl-6-isopropyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in solution
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability issues encountered when working with this compound in solution. As a member of the chroman-4-one class of heterocyclic compounds, its stability is paramount for generating reliable and reproducible experimental data.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the compound's stability, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile
This section addresses common questions regarding the handling and stability of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Q1: What are the primary environmental factors that can cause the degradation of this compound in solution?
A1: The stability of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is influenced by several factors inherent to its chemical structure. The key vulnerabilities are the ether linkage within the dihydropyran ring and the ketone functional group. The main factors to control are:
-
pH: The ether linkage is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening.[1] Basic conditions are generally less harsh on the ether but can promote other reactions.
-
Light (Photostability): Aromatic ketones can absorb UV light, leading to photochemical degradation. It is crucial to protect solutions from light, especially high-energy UV sources, to prevent the formation of photodegradants.[2][3][4]
-
Oxidation: The presence of dissolved oxygen, especially when combined with light or trace metal ion catalysts, can lead to oxidative degradation of the molecule.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[1][5] Therefore, maintaining cool or controlled room temperature conditions is essential for storage and during long experiments.
Q2: My solution is showing a rapid loss of the parent compound with the appearance of new peaks in my HPLC analysis. What are the likely degradation pathways?
A2: Observing new peaks alongside a decrease in the parent compound is a classic sign of chemical degradation. Based on the chroman-4-one scaffold, the following pathways are the most probable causes:
-
Acid-Catalyzed Hydrolysis: This is a significant degradation pathway in acidic environments. The ether oxygen in the dihydropyran ring gets protonated, making the adjacent carbon atom susceptible to nucleophilic attack by water. This results in the cleavage of the ring to form a linear hydroxy ketone.
-
Oxidation: The benzylic position (alpha to the ether oxygen) and the aromatic ring itself can be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized species.
-
Photodegradation: Upon exposure to UV light, the ketone functional group can undergo photochemical reactions, potentially leading to complex rearranged or fragmented products.[6]
The diagram below illustrates these potential degradation routes.
Caption: Potential degradation pathways for the title compound.
Q3: How should I select a solvent to prepare my stock and working solutions to ensure maximum stability?
A3: Solvent choice is critical. For maximal stability, prioritize high-purity, anhydrous, aprotic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are good initial choices for creating concentrated stock solutions due to their excellent solvating power and aprotic nature.
-
Use with Caution: Protic solvents like ethanol and methanol can be used, but be aware that they can participate in degradation reactions over time. If aqueous buffers are required for an assay, it is best practice to prepare fresh working solutions from a concentrated DMSO stock immediately before use.
-
Avoid: Strongly acidic or basic aqueous solutions for long-term storage. If an experiment requires a specific pH, conduct a preliminary time-course study to understand the compound's stability under those exact conditions.
Q4: I need to develop a stability-indicating analytical method. Where do I start?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the parent compound without interference from any degradants, excipients, or impurities.[7][8] The development and validation of such a method are essential for any stability study. The most effective way to develop one is through a forced degradation study .[9] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the likely degradation products.[2] These stressed samples are then used to develop an HPLC or UPLC method with sufficient resolution to separate all the resulting peaks from the parent compound.
Part 2: Troubleshooting Guide for Common Stability Issues
This table provides a quick reference for troubleshooting common problems encountered during experimentation.
| Symptom Observed | Potential Root Cause | Recommended Corrective Actions & Preventative Measures |
| Rapid loss of parent compound in an acidic buffer (e.g., pH < 5). | Acid-catalyzed hydrolysis of the dihydropyran ring's ether linkage.[1] | 1. Confirm pH: Immediately verify the pH of your solution. 2. Adjust pH: If possible for your experiment, use a buffer in the neutral pH range (6.5-7.5). 3. Reduce Temperature: Perform the experiment at a lower temperature to decrease the rate of hydrolysis. 4. Limit Incubation Time: Minimize the time the compound spends in the acidic solution. |
| Appearance of new peaks in HPLC analysis after the solution was left on the benchtop. | Photodegradation from exposure to ambient or UV light.[2] | 1. Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil. 2. Use Filtered Light: Work in a fume hood with the light off or use yellow/filtered light when handling the compound. 3. Run a Dark Control: In photostability experiments, always include a control sample that is protected from light to differentiate between light-induced and thermal degradation. |
| Inconsistent results or loss of potency between freshly prepared and older solutions. | Oxidative degradation from dissolved oxygen in the solvent. | 1. Use High-Purity Solvents: Start with fresh, HPLC-grade or anhydrous solvents. 2. Degas Solvents: Degas aqueous buffers and other solvents by sparging with an inert gas (nitrogen or argon) before use. 3. Store Under Inert Gas: For long-term storage of sensitive solutions, overlay the solution with nitrogen or argon before sealing the vial. |
| Precipitation or cloudiness observed in aqueous working solutions. | Poor aqueous solubility or degradation to a less soluble product. | 1. Check Solubility Limits: Determine the compound's solubility limit in your specific buffer system. 2. Use a Co-solvent: Consider adding a small percentage of an organic solvent like DMSO or ethanol (e.g., 1-5%) to your aqueous buffer to improve solubility. 3. Prepare Freshly: Avoid storing dilute aqueous solutions; prepare them immediately before the experiment from a concentrated organic stock. |
Part 3: Key Experimental Protocols
These protocols provide a validated framework for handling the compound and assessing its stability.
Protocol 1: Recommended Procedure for Solution Preparation and Handling
This protocol is designed to minimize degradation during routine experimental use.
-
Stock Solution Preparation:
-
Accurately weigh the solid 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in a clean, dry amber glass vial.
-
Add high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
For daily use, a small aliquot can be stored at 2-8°C for a limited time (stability should be verified).
-
Always wrap vials in aluminum foil or use amber vials to protect from light.
-
-
Working Solution Preparation:
-
Thaw the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the final experimental buffer or medium immediately before use.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%).
-
Discard any unused aqueous working solutions at the end of the day. Do not store them.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This study is essential for understanding degradation pathways and developing a stability-indicating analytical method, following principles outlined in ICH guidelines.[4][9] The goal is to achieve 5-20% degradation of the active substance.[6][7][8]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your stock solution.
-
Prepare a control sample by diluting the stock solution with the 50:50 acetonitrile:water mixture to the target analytical concentration (e.g., 100 µg/mL). Store this at 2-8°C, protected from light.
-
-
Application of Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in a stability chamber or oven at 60°C. Include a dark control to differentiate thermal from photolytic degradation.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (providing at least 1.2 million lux-hours of visible light and 200 watt-hours/m² of UVA light).[3][10][11] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Point Sampling:
-
Withdraw aliquots from each stress condition at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, immediately after withdrawal to stop the reaction.
-
-
Analysis:
-
Analyze all samples (including the control) using a suitable HPLC-UV method. An LC-MS method is highly recommended for identifying the mass of the degradation products.
-
Monitor for the decrease in the parent peak area and the formation and growth of new peaks.
-
Caption: Workflow for a forced degradation study.
Part 4: Representative Data Summary
The following table summarizes the expected outcomes from a forced degradation study on a typical chroman-4-one compound. This serves as a guide for what to anticipate in your own experiments.
| Stress Condition | Reagents / Conditions | Expected Degradation (%) | Likely Primary Degradation Pathway |
| Control | 50:50 ACN:H₂O, 2-8°C, Dark | < 1% | None |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8 hrs | 15 - 25% | Acid-catalyzed ring opening (hydrolysis) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hrs | 5 - 15% | Potential for slower degradation or rearrangement |
| Oxidation | 3% H₂O₂, RT, 24 hrs | 10 - 20% | Oxidation of the aromatic ring or benzylic position |
| Thermal | 60°C, Dark, 24 hrs | < 5% | General acceleration of minor degradation pathways |
| Photolysis | ICH Q1B Standard, RT | 10 - 30% | Photochemical reactions involving the aromatic ketone |
References
-
MedCrave online. (2016). Forced degradation studies. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025). Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Available at: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Available at: [Link]
-
Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]
-
Request PDF. A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Available at: [Link]
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available at: [Link]
-
NIST. 2H-1-Benzopyran, 3,4-dihydro-. NIST Chemistry WebBook. Available at: [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Available at: [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Caron Scientific. FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Available at: [Link]
-
R.D. Laboratories. Photostability. Available at: [Link]
-
Scribd. DEGRADATIONPATHWAY B. Pharm 2-2. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Available at: [Link]
-
NIH. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
PubMed. (1983). Chemical aspects of propranolol metabolism: 1,1-diethoxy-3-(1-naphthoxy)-2-propanol and related ring-closure products cis- and trans-4-ethoxy-3-hydroxy-3,4-dihydro-2H-naphtho[1,2-b]pyran. Journal of Pharmaceutical Sciences. Available at: [Link]
-
YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Available at: [Link]
-
Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Available at: [Link]
-
PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol. Available at: [Link]
-
ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NIH. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Available at: [Link]
-
Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Available at: [Link]
-
PubMed. (2007). Disposition and metabolism of (2S,3S,4R)-N''-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine, a novel neuroprotective agent for ischemia-reperfusion. Xenobiotica. Available at: [Link]
-
Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]
-
OECD Existing Chemicals Database. 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Available at: [Link]
-
Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Available at: [Link]
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optimizing reaction conditions for the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Technical Support Center: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a key intermediate in various research and development applications. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize your experimental outcomes.
This document moves beyond a simple protocol, offering a detailed analysis of the reaction's nuances. We will explore the causality behind procedural steps, troubleshoot common experimental hurdles, and provide a framework for rational optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. The most established and reliable route involves a two-step process: a Friedel-Crafts acylation of 4-isopropylphenol followed by an acid-catalyzed intramolecular cyclization. Our troubleshooting will focus on this pathway.
Question 1: I am getting a very low yield or no product during the initial Friedel-Crafts acylation step. What are the likely causes and solutions?
Answer: Low yields in the first step, the acylation of 4-isopropylphenol with an agent like 3-chloropropionyl chloride or acrylic acid, are a frequent challenge. The issue typically traces back to the catalyst, reagents, or reaction conditions.
-
Cause A: Inactive Lewis Acid Catalyst. The most common catalyst, aluminum trichloride (AlCl₃), is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive. The ketone product also forms a stable complex with AlCl₃, meaning a stoichiometric amount or more of the catalyst is required, as it is not regenerated during the reaction.[3][4]
-
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. Ensure it is handled quickly in a dry environment (e.g., glovebox or under a nitrogen stream). Ensure at least 1.1 equivalents are used relative to the limiting reagent.[3]
-
-
Cause B: Competing O-Acylation. The phenol hydroxyl group can be acylated in addition to the desired C-acylation on the aromatic ring. This side reaction is often favored at lower temperatures.
-
Solution: While counterintuitive, running the reaction at a slightly elevated temperature (e.g., room temperature to 50°C) can favor the thermodynamically more stable C-acylated product via a Fries rearrangement of the initially formed O-acylated ester. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.
-
-
Cause C: Incorrect Solvent Choice. The solvent plays a critical role. Highly coordinating solvents can complex with the Lewis acid, reducing its activity.
-
Solution: Non-polar, non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide are standard choices for Friedel-Crafts reactions.[5] Using nitrobenzene can sometimes enhance the reaction but complicates workup. Avoid solvents with Lewis basic sites (e.g., ethers, DMF).
-
-
Cause D: Poor Regioselectivity. The desired product requires acylation at the position ortho to the hydroxyl group. While the hydroxyl group is a strong ortho, para-director, the bulky isopropyl group at the para position sterically favors ortho substitution. However, suboptimal conditions can lead to a mixture of isomers.
-
Solution: The choice of Lewis acid can influence regioselectivity. Experimenting with milder Lewis acids like ZnCl₂ or BF₃·OEt₂ may offer better control, although they may require higher temperatures or longer reaction times.[6]
-
Question 2: The second step, intramolecular cyclization, is inefficient. How can I improve the yield of the chromanone ring formation?
Answer: The conversion of the intermediate, 3-(2-hydroxy-5-isopropylphenyl)propanoic acid (or its nitrile/ester precursor), into the final chromanone is a critical ring-closing step. Inefficiency here often points to the choice and handling of the acid catalyst or thermal degradation.
-
Cause A: Insufficiently Strong Acid Catalyst. This intramolecular cyclization is essentially an intramolecular Friedel-Crafts acylation, which requires a strong acid to protonate the carboxylic acid and promote electrophilic attack on the activated aromatic ring.
-
Solution: Polyphosphoric acid (PPA) is a very effective and common reagent for this type of cyclization, acting as both a catalyst and a solvent.[7][8] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. For cleaner reactions, a mixture of trifluoroacetic acid (TFA) and triflic acid (TfOH) can be highly effective, allowing for lower reaction temperatures.[1]
-
-
Cause B: Product or Starting Material Degradation. High temperatures and strongly acidic conditions can lead to charring, sulfonation (if using H₂SO₄), or other decomposition pathways.
-
Solution: Optimize the reaction temperature and time. When using PPA, temperatures between 80-100°C are typical. Monitor the reaction by TLC every 30-60 minutes. Once the starting material is consumed, immediately proceed with the workup by pouring the reaction mixture into ice water to quench the reaction and precipitate the product.
-
-
Cause C: Incomplete Hydrolysis of Precursor. If your route starts with acrylonitrile (Michael addition), the nitrile must be fully hydrolyzed to the carboxylic acid before cyclization can occur.
-
Solution: Ensure the hydrolysis step (typically with strong acid or base) has gone to completion. Confirm the structure of the intermediate carboxylic acid by NMR or IR spectroscopy before proceeding to the cyclization step.
-
Troubleshooting Workflow: Low Product Yield
Below is a decision tree to guide your troubleshooting process for low overall yield.
Caption: Troubleshooting Decision Tree for Low Yield
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the intramolecular cyclization step?
A1: The intramolecular cyclization of 3-(2-hydroxy-5-isopropylphenyl)propanoic acid to form the chromanone is an acid-catalyzed intramolecular acylation, a variant of the Friedel-Crafts acylation.[5]
-
Activation of the Carboxylic Acid: In the presence of a strong acid like PPA or TfOH, the carbonyl oxygen of the carboxylic acid is protonated. This makes the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The electron-rich aromatic ring (activated by the hydroxyl group) acts as a nucleophile. The pi electrons from the ring attack the activated carbonyl carbon. This attack occurs at the ortho position to the hydroxyl group.
-
Rearomatization: The resulting intermediate, a cyclohexadienyl cation (or sigma complex), is unstable. A proton is lost from the carbon that was attacked, restoring the aromaticity of the benzene ring.
-
Final Product: This step forms the six-membered heterocyclic ring, yielding the final 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Caption: General Synthetic Workflow
Q2: How can I effectively monitor the progress of both reaction steps?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Eluent System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. A 4:1 to 2:1 hexane:ethyl acetate ratio should provide good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or ceric ammonium molybdate can also be effective.
-
What to Look For (Step 1): You should see the spot for 4-isopropylphenol (starting material) disappear and a new, typically less polar spot for the acylated intermediate appear.
-
What to Look For (Step 2): The spot for the acylated intermediate should diminish, while a new spot for the final chromanone product appears. The chromanone is generally more non-polar than its carboxylic acid precursor.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Lewis Acids: Aluminum trichloride (AlCl₃) reacts violently with water, releasing HCl gas. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Quench reactions involving AlCl₃ slowly by adding ice.
-
Strong Acids: Polyphosphoric acid (PPA), triflic acid (TfOH), and sulfuric acid are extremely corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. PPA is very viscous; heating may be required to transfer it.
-
Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are chlorinated solvents and suspected carcinogens. Handle them exclusively in a well-ventilated fume hood.
Optimized Experimental Protocol
This protocol is a robust starting point. Researchers should perform small-scale trials to optimize conditions for their specific setup and reagent purity.
Step 1: Friedel-Crafts Acylation of 4-Isopropylphenol
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-isopropylphenol (1.0 eq).
-
Add dry 1,2-dichloroethane (DCE) as the solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃, 2.5 eq) to the stirred suspension. Caution: The addition is exothermic.
-
Once the addition is complete, add 3-chloropropionyl chloride (1.1 eq) dropwise via a syringe, keeping the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 50°C.
-
Monitor the reaction by TLC until the 4-isopropylphenol is consumed (typically 4-6 hours).
-
Cool the reaction mixture back to 0°C and quench by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Cyclization to form 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Place the crude intermediate from Step 1 into a round-bottom flask.
-
Add polyphosphoric acid (PPA, ~10 times the weight of the crude intermediate).
-
Heat the mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Cool the reaction mixture slightly and carefully pour it into a beaker filled with crushed ice and water, with constant stirring.
-
A precipitate should form. Stir until all the PPA is dissolved.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure chromanone.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected impact of key variables on the synthesis. Yields are illustrative and will vary based on specific lab conditions.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Acylation Catalyst | AlCl₃ (standard) | Good to Excellent | Good | Strong Lewis acid, highly effective but requires stoichiometric amounts.[3] |
| ZnCl₂ | Moderate | Good to Excellent | Milder Lewis acid, may require higher temperatures but can offer better regioselectivity.[6] | |
| BF₃·OEt₂ | Low to Moderate | Moderate | Weaker Lewis acid, often less effective for this transformation.[6] | |
| Cyclization Acid | Polyphosphoric Acid (PPA) | Excellent | Good | Highly effective dehydrating agent and catalyst, but workup can be cumbersome.[8] |
| H₂SO₄ (conc.) | Good | Moderate | Effective, but risk of sulfonation and charring as side reactions. | |
| TfOH / TFA | Excellent | Excellent | Very strong, non-oxidizing acid system that allows for lower temperatures and cleaner reactions.[1] | |
| Temperature (Cyclization) | < 80°C | Low / Slow Reaction | Excellent | Reaction may be too slow to be practical. |
| 80 - 100°C | Optimal | Good | Optimal balance of reaction rate and minimal decomposition. | |
| > 110°C | Decreased | Poor | Increased risk of side product formation and decomposition (charring). |
References
- 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid - Vulcanchem.
- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - NIH. Discusses optimization of Friedel-Crafts acylation and challenges with different promoters like ZnCl₂ and AlCl₃.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI.
- Friedel–Crafts reaction - Wikipedia.
- Friedel–Crafts Acylation - Sigma-Aldrich. Describes the mechanism and applications of Friedel-Crafts acylation, including the synthesis of cyclic ketones.
- Chromanone and flavanone synthesis - Organic Chemistry Portal. Provides an overview of various synthetic methods for chromanones.
- Optimization of the reaction conditions for the synthesis of chromene derivatives - ResearchGate.
- Friedel-Crafts Acylation - Organic Chemistry Portal. Explains that a stoichiometric amount of Lewis acid is required.
- An efficient synthesis of 4-chromanones - ResearchGate.
- Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing).
- Friedel-Crafts Acylation - YouTube.
- Chromone As A Versatile Nucleus - ijmrset.
- First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofilm forming agent - ResearchGate.
- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. Review covering catalysts for chromone ring closure, including PPA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmrset.com [ijmrset.com]
- 8. ijrpc.com [ijrpc.com]
troubleshooting mass spectrometry fragmentation of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Here is the technical support center guide for troubleshooting the mass spectrometry fragmentation of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Technical Support Center: Mass Spectrometry of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Welcome to the technical support guide for the mass spectrometric analysis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (MW: 190.24 g/mol ). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the fragmentation analysis of this compound. Our goal is to equip you with the expertise to interpret spectra confidently and resolve common experimental challenges.
Understanding the Expected Fragmentation
Before troubleshooting, it is critical to have a baseline understanding of the expected fragmentation pathways for this molecule. The structure combines a chromanone core with an isopropyl substituent, leading to characteristic fragmentation patterns. The primary cleavages are driven by the carbonyl group, the ether oxygen, and the stability of the resulting aromatic fragments.
The protonated molecule, [M+H]⁺, has a theoretical m/z of 191.11. The most probable fragmentation pathways under Collision-Induced Dissociation (CID) are illustrated below.
Caption: Troubleshooting workflow for lack of fragmentation in MS/MS experiments.
-
Insufficient Collision Energy (CE): The most common cause. The energy applied is not high enough to overcome the activation energy for bond cleavage.
-
Solution: Increase the collision energy systematically. See Protocol 2 for a detailed methodology on how to perform a CE ramp experiment to determine the optimal value.
-
-
Collision Gas Issues: Fragmentation requires collisions with a neutral gas (typically nitrogen or argon).
-
Solution: Check your instrument's diagnostics to ensure the collision gas pressure is within the manufacturer's specifications. A hissing sound near the instrument might indicate a gas leak, which would lead to insufficient pressure in the collision cell. [1]
-
-
Precursor Ion Stability: As mentioned in Q2, sodiated adducts can be very stable and resistant to fragmentation compared to protonated molecules. [2] * Solution: If your precursor is m/z 213 ([M+Na]⁺), your primary goal should be to improve the generation of the protonated ion [M+H]⁺ using the steps in Protocol 1 .
Q4: My fragmentation pattern is inconsistent between different runs or instruments.
Answer: Lack of reproducibility is often tied to variations in experimental conditions or instrument state.
-
Causality & Solutions:
-
Source Cleanliness: A contaminated ion source can lead to unstable spray and fluctuating ion signals. Follow the manufacturer's protocol for cleaning the ion source components.
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated. Mass accuracy and resolution problems can arise from instrument drift. [3] 3. Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress or alter the fragmentation of your analyte. Ensure your chromatographic separation is adequate and consider using an internal standard.
-
In-source vs. CID Fragmentation: Different instruments may have different source designs. A fragmentation pattern dominated by ISF on one instrument may look different on another with a "gentler" source. Always confirm that your key fragments are generated by CID by analyzing the product ion scan of a selected precursor.
-
Experimental Protocols
Protocol 1: Step-by-Step Guide to Minimize Alkali Metal Adducts
This protocol provides a checklist to reduce sodium and potassium contamination, thereby favoring the formation of the desired [M+H]⁺ ion.
-
Solvent and Reagent Purity:
-
Use high-purity, LC-MS grade solvents (water, acetonitrile, methanol).
-
Use fresh, high-purity additives (e.g., formic acid, ammonium acetate). Avoid using additives that have been open for long periods.
-
-
Sample Preparation Workflow:
-
Whenever possible, use polypropylene or other high-quality plastic vials and pipette tips instead of glass. [4]Glassware is a major source of sodium ions.
-
If glassware must be used, rinse it thoroughly with high-purity water and solvent before use.
-
Wear nitrile gloves at all times when handling vials, solvents, and samples to prevent transfer of salts from your hands. [4]
-
-
Mobile Phase Optimization:
-
Add a competitive proton source to your mobile phase. Add 5-10 mM of ammonium formate or ammonium acetate. The ammonium ions ([NH₄]⁺) provide an abundant source of protons, shifting the equilibrium away from metal adduct formation.
-
Mechanism: The law of mass action dictates that by providing a high concentration of a competing cation ([NH₄]⁺), the formation of [M+Na]⁺ and [M+K]⁺ will be suppressed in favor of [M+NH₄]⁺, which readily forms the [M+H]⁺ ion.
-
-
System Purging:
-
Before running your samples, flush the entire LC-MS system with the optimized mobile phase for at least 30 minutes to wash out residual salts from the tubing and components.
-
Protocol 2: Optimizing Collision Energy for MS/MS Fragmentation
This protocol describes how to create a breakdown curve to find the optimal collision energy (CE) for your analyte.
-
Instrument Setup:
-
Infuse a solution of your compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to Product Ion Scan mode.
-
Select the protonated precursor ion, m/z 191.1, as the ion to isolate for fragmentation.
-
-
Collision Energy Ramp Experiment:
-
Acquire a series of product ion spectra, starting with a low CE (e.g., 5 eV) and increasing it in small increments (e.g., 2-5 eV) up to a high value (e.g., 50-60 eV).
-
At each CE value, record the intensities of the precursor ion (m/z 191.1) and all major fragment ions (e.g., m/z 149, 135, 121).
-
-
Data Analysis and Selection:
-
Plot the relative intensity of the precursor and each fragment ion as a function of collision energy. This graph is known as a breakdown curve.
-
Observe the curve:
-
At low CE, the precursor ion will be dominant.
-
As CE increases, the precursor intensity will decrease, and fragment ion intensities will rise.
-
Different fragments may be favored at different energies.
-
-
Select a CE value that provides the desired outcome:
-
For quantification (MRM), choose the CE that maximizes the intensity of your most stable and abundant fragment ion.
-
For structural confirmation , you may need to acquire data at two or three different CE values (a low, medium, and high energy) to obtain a comprehensive set of fragment ions.
-
-
References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from Waters. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]
-
Chubukov, V., & Sauer, U. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 86(12), 5879–5886. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from G-Biosciences. [Link]
-
Krogh, M. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from LCGC North America. [Link]
-
Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from Scribd. [Link]
-
Games, D. E., et al. (1974). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 2501-2504. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from ACD/Labs Blog. [Link]
-
Karatt, T. K., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank - Mad Barn. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from GMI, Inc. [Link]
-
Sharma, V. P., et al. (2005). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 17(4), 2751-2755. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from Agilent. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from LibreTexts. [Link]
-
All 'Bout Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from YouTube. [Link]
-
ResearchGate. (2014). Why is it so hard to fragment certain ions during MSMS analysis?. Retrieved from ResearchGate. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]
-
Chromatography Forum. (2019). No fragmentation in ESI. Retrieved from Chromatography Forum. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Calgary. [Link]
Sources
refining HPLC separation of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and its byproducts
Technical Support Center: HPLC Method Refinement
Guide for: 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Welcome to the technical support guide for the chromatographic purification of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to address common separation challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reliable HPLC methods.
The Separation Challenge: Compound Profile and Potential Byproducts
The primary challenge in purifying 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one lies in its structural similarity to byproducts generated during synthesis. The synthesis often involves a Friedel-Crafts reaction, which is prone to generating positional isomers.[1][2][3] These isomers have nearly identical polarity and molecular weight, making them difficult to resolve with standard chromatographic methods.
Key Compounds of Interest:
-
Target Compound: 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Potential Byproducts:
-
Positional Isomers: 7-(propan-2-yl) and 8-(propan-2-yl) isomers.
-
Unreacted Starting Materials: e.g., 4-isopropylphenol.
-
Acyclic Intermediates: Pre-cyclization products.
-
Poly-alkylated Species: Di-isopropyl substituted benzopyranones.
-
Caption: Logical relationship of the target compound and its primary impurities.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the HPLC analysis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and its analogs.
Q1: I'm seeing poor resolution between my target compound and a closely eluting impurity. What should I do first?
A1: Poor resolution, especially between isomers, is the most common challenge. Before making significant changes to your method, follow a systematic approach.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Explanation:
-
System & Column Health: First, ensure the issue isn't hardware-related.[4][5] A deteriorated guard column or a void at the head of the analytical column can cause peak distortion that mimics poor resolution.[5] Also, injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[6]
-
Decrease Gradient Slope: The most powerful way to improve the resolution of closely eluting peaks is to decrease the gradient slope (e.g., from a 5-minute ramp of 20-80% B to a 20-minute ramp).[7] This gives the analytes more time to interact with the stationary phase, enhancing separation. Introducing an isocratic hold at a low organic percentage before the gradient can also significantly improve isomer separation.[8]
-
Change Organic Solvent: Acetonitrile and methanol offer different selectivities in reversed-phase HPLC.[7] While acetonitrile is a stronger solvent, methanol is a better hydrogen bond donor and can alter interactions with the stationary phase, sometimes resolving peaks that co-elute in acetonitrile. This is especially true on phenyl-based columns where π-π interactions are significant.[7]
-
Adjust Temperature: Increasing the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[9][10] It can also subtly change selectivity. However, be aware that higher temperatures can sometimes decrease resolution, so this parameter should be systematically evaluated.[11]
-
Change Stationary Phase: If optimizing the mobile phase isn't enough, the stationary phase chemistry is your next variable. For aromatic isomers, standard C18 columns may not be optimal. Consider phases that offer alternative separation mechanisms:[12]
-
Phenyl-Hexyl: Provides π-π interactions, which are highly effective for separating aromatic compounds.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for positional isomers.
-
Q2: My main peak is tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing is often a sign of unwanted secondary interactions between your analyte and the stationary phase.
Common Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | Citation |
| Silanol Interactions | The target molecule's ketone group can interact with residual, acidic silanol groups on the silica-based stationary phase. This is a common issue for basic or polar analytes. | Add a small amount of acid to the mobile phase (e.g., 0.1% formic acid or 0.05% TFA) to suppress silanol ionization. | [4][13] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a tailed peak. | Reduce the injection volume or dilute the sample concentration and reinject. | [6] |
| Column Contamination/Deterioration | Strongly retained impurities from previous injections can build up at the column head, creating active sites that cause tailing. A partially blocked frit can also be a cause. | 1. Back-flush the column according to the manufacturer's instructions. 2. If using a guard column, replace it. | [5][14] |
| Mismatched Solvents | Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion. | Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. | [5] |
Q3: My retention times are drifting between injections. How do I stabilize my method?
A3: Retention time stability is critical for reliable quantification. Drifting retention times usually point to an issue with the mobile phase or column equilibration.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For gradient methods, it is critical to re-equilibrate for the same duration between each run.
-
Check Mobile Phase Preparation: Ensure the mobile phase is well-mixed and has been degassed. If using buffered solutions, confirm the pH is stable and that the buffer components are fully dissolved in both the aqueous and organic phases to prevent precipitation.
-
Verify Pump Performance: Check for pressure fluctuations, which could indicate a leak or a problem with the pump seals or check valves. A stable system pressure is essential for consistent flow rates.[4]
-
Control Column Temperature: Use a column thermostat. Fluctuations in ambient temperature can cause significant shifts in retention time, especially for sensitive separations.[9][10]
Experimental Protocols
Protocol 1: Recommended Starting Method for HPLC Analysis
This protocol provides a robust starting point for the separation of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and its byproducts. Optimization will likely be required.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A standard starting point for moderately non-polar compounds.[15][16] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water | Acid modifier improves peak shape by suppressing silanol interactions.[13] |
| Mobile Phase B | Acetonitrile | Provides good efficiency and is a strong solvent for elution.[7] |
| Gradient | 10% B to 70% B over 30 minutes | A shallow gradient is crucial for separating closely related isomers.[7][8] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak sharpness and efficiency.[10] |
| Detection | UV at 254 nm and 280 nm | Chromanones typically have strong absorbance at these wavelengths.[17] |
| Injection Vol. | 5 µL | A small volume minimizes potential for column overload. |
Protocol 2: Step-by-Step Mobile Phase Optimization
This workflow details how to systematically optimize the mobile phase to improve resolution.
-
Establish a Baseline: Run your sample using the "Recommended Starting Method" (Protocol 1). Note the resolution (Rs) between the target peak and the closest eluting impurity.
-
Solvent Scouting (Acetonitrile vs. Methanol):
-
Prepare a new mobile phase B using Methanol instead of Acetonitrile.
-
Run the exact same gradient method.
-
Compare the chromatograms. Methanol may change the elution order or improve the resolution of specific pairs of peaks due to its different selectivity.[7] Choose the solvent that provides the best initial separation.
-
-
Gradient Optimization:
-
Using the best organic solvent from Step 2, adjust the gradient slope.
-
If peaks are eluting too early and are bunched together, decrease the starting %B (e.g., from 10% to 5%).
-
If peaks are eluting too late, increase the final %B.
-
To improve separation of a critical pair, make the gradient shallower in the region where they elute. For example, if they elute at 40% B, modify the gradient to run slowly from 35% to 45% B.
-
-
pH Adjustment (If Necessary):
-
While the target compound is not strongly acidic or basic, minor pH adjustments can sometimes influence selectivity, especially if byproducts have free phenolic groups.
-
Prepare mobile phases with 0.1% Acetic Acid (slightly higher pH than formic acid) or 0.05% Trifluoroacetic Acid (TFA) (lower pH).
-
Caution: TFA can be difficult to remove from the column and may suppress MS signals if using LC-MS.
-
Evaluate the impact on resolution.
-
References
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH).
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
3,4-Dihydro-2H-1-benzopyran-6-ol. PubChem, National Institutes of Health. Available at: [Link]
-
A Simple Yet Effective Trick for Isomer Separation. Welch Materials. Available at: [Link]
-
Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. Available at: [Link]
-
HPLC analysis of flavonoids. ResearchGate. Available at: [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Available at: [Link]
- Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents.
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. SciELO. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. AMT. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]
-
Abnormal Peak Shapes. Shimadzu. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Available at: [Link]
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. Available at: [Link]
-
ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. bvchroma.com [bvchroma.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. welch-us.com [welch-us.com]
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- 12. mac-mod.com [mac-mod.com]
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- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phcog.com [phcog.com]
- 17. researchgate.net [researchgate.net]
addressing cytotoxicity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in non-target cells
Introduction: The compound 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a derivative of the chromanone scaffold, represents a class of molecules with significant potential in drug discovery.[1] However, like many small molecules, its development can be challenged by unintended cytotoxicity in non-target cells, a critical hurdle in establishing a therapeutic window. This guide provides a structured troubleshooting framework, detailed protocols, and mechanistic insights to help researchers identify, understand, and mitigate off-target cytotoxicity associated with this compound.
Section 1: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the initial assessment of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Q1: My initial screen shows high cytotoxicity in my non-target control cell line. What are the first troubleshooting steps?
A1: High initial cytotoxicity warrants a systematic review of your experimental setup before exploring complex biological mechanisms. The goal is to rule out experimental artifacts.
-
Confirm Compound Integrity and Purity: Was the compound correctly synthesized and purified? Impurities can exert their own cytotoxic effects. We recommend verifying purity via HPLC and identity via mass spectrometry and NMR.
-
Evaluate Compound Solubility and Aggregation: Chromanone-like structures can exhibit poor aqueous solubility, leading to precipitation or aggregation in culture media. Aggregates can cause cytotoxicity through non-specific membrane disruption or by triggering stress response pathways. Visually inspect your treatment media for precipitates. It is crucial to determine the kinetic and thermodynamic solubility in your specific assay buffer.
-
Check Assay-Specific Interferences: Standard cytotoxicity assays (e.g., MTT, MTS) rely on enzymatic conversions. Your compound could be directly inhibiting the reductase enzymes, giving a false positive reading for cytotoxicity. Always run a cell-free control where you add the compound to the assay reagents to check for direct chemical interference.[2]
-
Review Vehicle Control: Ensure the concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).
Q2: How can I differentiate between specific off-target effects and non-specific cytotoxicity?
A2: This is a critical step in determining if the cytotoxicity is a tractable problem.
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one that are known to be inactive against your primary target. If these inactive analogs are also cytotoxic, it points towards a general chemical property (e.g., reactivity, lipophilicity) causing non-specific effects.
-
Dose-Response Curve Analysis: A steep dose-response curve often suggests a specific binding interaction, whereas a shallow curve can indicate non-specific mechanisms like membrane disruption.
-
Assay Condition Modification: Non-specific binding, a common issue with hydrophobic molecules, can be assessed by modifying assay conditions.[3][4] Try including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or Bovine Serum Albumin (BSA, 0.1%) in your assay medium.[3][5] If these agents reduce cytotoxicity without affecting your on-target activity, it strongly suggests that non-specific hydrophobic interactions are at play.
Q3: What are the most probable molecular mechanisms for off-target cytotoxicity from a chromanone-like compound?
A3: Based on the chemical structure, two primary pathways should be investigated: the induction of apoptosis and the activation of cellular stress responses.
-
Induction of Apoptosis: Many cytotoxic compounds kill cells by activating programmed cell death, or apoptosis. This is a highly regulated process mediated by a cascade of enzymes called caspases.[6][7] Key initiators to investigate are Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic, mitochondria-mediated pathway), both of which converge on the executioner, Caspase-3.[6][8][9]
-
Oxidative Stress and Nrf2 Activation: The benzopyran-4-one core contains a ketone which can be an electrophilic center, potentially reacting with cellular nucleophiles like glutathione. Depletion of glutathione or direct interaction with sensor proteins can trigger a potent oxidative stress response. The master regulator of this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[12] Electrophilic or oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[12][13] While protective, chronic or excessive activation of this pathway can be a sign of significant cellular distress leading to cell death.
Section 2: Key Experimental Protocols
These protocols provide a starting point for investigating the mechanisms identified in Section 1.
Protocol 2.1: Multiplexed Viability and Cytotoxicity Assay
Rationale: This protocol simultaneously measures cell viability (metabolic activity) and cytotoxicity (membrane integrity) to provide a more robust assessment and identify potential assay artifacts.
Methodology:
-
Cell Plating: Seed non-target cells in a 96-well, opaque-walled plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. Treat cells for a relevant duration (e.g., 24, 48 hours). Include vehicle-only and positive (e.g., 10 µM Doxorubicin) controls.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a multiplex reagent (e.g., Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) that contains both a viability indicator (measures reducing potential) and a membrane-impermeable DNA dye (measures necrosis/late apoptosis).
-
Incubation: Incubate for 30-60 minutes, protected from light.
-
Data Acquisition: Read luminescence (viability) and fluorescence (cytotoxicity) on a compatible plate reader.
-
Self-Validation:
-
The viability signal should decrease as the cytotoxicity signal increases.
-
A decrease in the viability signal without a corresponding increase in the cytotoxicity signal may indicate a cytostatic effect rather than a cytotoxic one, or direct interference with the viability reagent.[14]
-
Protocol 2.2: Mechanistic Apoptosis Assay (Caspase-Glo® 3/7)
Rationale: To specifically determine if the observed cell death is due to apoptosis by measuring the activity of the primary executioner caspases.[15]
Methodology:
-
Cell Plating & Treatment: Follow steps 1 and 2 from Protocol 2.1.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1 hour on a plate shaker.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Self-Validation: The positive control (Doxorubicin or Staurosporine) should show a robust increase in luminescence. The vehicle control defines the basal level of apoptosis.
Protocol 2.3: Nrf2 Nuclear Translocation Assay
Rationale: To assess whether the compound induces an oxidative stress response by visualizing the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Plate cells on glass-bottom imaging plates.
-
Treatment: Treat cells with the compound at 1x and 3x the IC50 concentration for a short duration (e.g., 2, 4, 8 hours). Use Tert-butylhydroquinone (tBHQ) as a positive control.
-
Fix and Permeabilize: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 3% BSA in PBS for 1 hour.[5]
-
Immunostaining: Incubate with a primary antibody against Nrf2 overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system or confocal microscope.
-
Self-Validation: In untreated cells, Nrf2 staining should be diffuse and primarily cytoplasmic. In positive control and affected cells, Nrf2 staining will be punctate and co-localized with the DAPI signal in the nucleus.
Section 3: Data Presentation & Visualization
Table 1: Hypothetical Cytotoxicity Profile
This table illustrates how to present data to differentiate between specific and non-specific effects.
| Cell Line | Compound Treatment Condition | IC50 (µM) |
| Target Cancer Line | Standard Medium | 5.2 |
| Non-Target Fibroblast | Standard Medium | 8.5 |
| Non-Target Fibroblast | Medium + 0.1% BSA | 25.7 |
| Non-Target Fibroblast | Medium + 0.01% Tween-20 | 31.4 |
Interpretation: The significant increase in the IC50 value in the presence of BSA or Tween-20 suggests that a component of the observed non-target cytotoxicity is due to non-specific hydrophobic interactions.[3][4]
Diagrams of Key Pathways and Workflows
Caption: Troubleshooting workflow for addressing off-target cytotoxicity.
Caption: Overview of key caspase-dependent apoptosis pathways.
Caption: The Keap1-Nrf2 pathway for oxidative stress response.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What are the best non-target cell lines to use? It is critical to select cell lines relevant to the predicted sites of off-target toxicity in vivo. A standard panel often includes:
-
Hepatocytes (e.g., HepG2): To assess potential liver toxicity, a common site of drug metabolism and toxicity.
-
Renal Cells (e.g., HEK293): To assess potential kidney toxicity, a key organ for compound excretion.
-
Fibroblasts (e.g., BJ, MRC-5): As a general, non-cancerous somatic cell control.
-
Cardiomyocytes (e.g., iPSC-derived): To screen for cardiotoxicity early in development.
FAQ 2: Can I predict off-target cytotoxicity computationally? Yes, in silico methods can provide early warnings.[16] Computational approaches like quantitative structure-activity relationship (QSAR) modeling and screening against databases of known toxicity targets can help predict liabilities.[17] These methods analyze the chemical structure of your compound to identify features associated with known toxicophores or to predict binding to off-target proteins.[16]
FAQ 3: If my compound is an Nrf2 activator, is that always a bad thing? Not necessarily. Nrf2 activation is a complex cellular response. While it can indicate electrophilic stress, transient activation is a protective mechanism.[10][18] The key is the therapeutic index: if the concentration required for Nrf2 activation in non-target cells is significantly higher than the concentration required for on-target efficacy, it may be acceptable. However, if these concentration ranges overlap, it signals a high potential for toxicity driven by oxidative stress.
References
-
Title: NRF2, a Transcription Factor for Stress Response and Beyond Source: MDPI URL: [Link]
-
Title: Nrf2 Signaling and Cell Survival Source: PMC - NIH URL: [Link]
-
Title: Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease Source: MDPI URL: [Link]
-
Title: Role of Nrf2 in Oxidative Stress and Toxicity Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Schematic overview of three pathways of caspase-dependent apoptosis Source: ResearchGate URL: [Link]
-
Title: The Role of Nrf2 in Cellular Innate Immune Response to Inflammatory Injury Source: PMC - NIH URL: [Link]
-
Title: Apoptosis Source: Wikipedia URL: [Link]
-
Title: Caspase-dependent apoptosis.Activation of caspase 3 and... Source: ResearchGate URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: How to Block a Membrane to Reduce Non-Specific Binding Source: Patsnap Synapse URL: [Link]
-
Title: Cell-based Assays for Assessing Toxicity: A Basic Guide Source: ResearchGate URL: [Link]
-
Title: When Choosing a Cell-Based Assay, Consider Cell Type, Endpoint and More Source: Biocompare URL: [Link]
-
Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]
-
Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Physiology URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI URL: [Link]
-
Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease Source: PMC - NIH URL: [Link]
Sources
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. Apoptosis: Caspase Pathways | R&D Systems [rndsystems.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 Signaling and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 18. The Role of Nrf2 in Cellular Innate Immune Response to Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Derivatives
Introduction
Welcome to the technical support center for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this promising, yet difficult, class of compounds. The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] However, their inherent lipophilicity and poor aqueous solubility frequently lead to low and variable oral bioavailability, hindering their journey from the lab to the clinic.[4][5]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental hurdles. Our goal is to move beyond simple protocols and provide the underlying scientific rationale for experimental choices, empowering you to design robust, self-validating studies.
Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the bioavailability of this specific chromanone series.
Q1: What is bioavailability and why is it a primary concern for these chromanone derivatives?
A1: Bioavailability refers to the rate and extent to which the active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action.[6] For oral dosage forms, it represents the fraction of the administered dose that reaches systemic circulation unchanged.[7]
This is a critical issue for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one derivatives for two primary reasons:
-
Poor Aqueous Solubility: Like many chromanones, these compounds are typically hydrophobic (lipophilic).[5] Their low solubility in the aqueous environment of the gastrointestinal (GI) tract is often the rate-limiting step for absorption, leading to incomplete dissolution and, consequently, poor bioavailability.[8]
-
First-Pass Metabolism: After absorption from the gut, the drug enters the portal circulation and passes through the liver before reaching the rest of the body.[9][10] The liver is the primary site of drug metabolism.[11] If the compound is extensively metabolized during this "first pass," its concentration in systemic circulation can be significantly reduced.[12][13]
Q2: How do the physicochemical properties of this chromanone scaffold impact its absorption?
A2: The structure, featuring a benzopyran core with an isopropyl group, confers high lipophilicity. Key properties limiting bioavailability include:
-
High LogP: A high octanol-water partition coefficient (LogP) indicates poor aqueous solubility. The drug may have a strong affinity for lipid membranes but will struggle to dissolve in GI fluids to be absorbed in the first place.
-
Crystalline Structure: Highly crystalline materials require more energy to dissolve than their amorphous counterparts, which can slow the dissolution rate in the GI tract.[14]
-
Molecular Weight: While not excessively large, the molecular weight contributes to the overall physicochemical profile that favors low solubility.
Based on these properties, these derivatives likely fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] This classification immediately signals that solubility enhancement will be a key formulation challenge.
Q3: My initial in vivo studies show very low and erratic plasma concentrations. What are the most likely culprits?
A3: This is a classic symptom of poor bioavailability. The primary suspects are:
-
Incomplete Dissolution: The drug is not dissolving sufficiently in the GI tract. This is the most common issue for BCS Class II/IV compounds.[8]
-
Extensive First-Pass Metabolism: The drug is being absorbed but is heavily metabolized by the gut wall or liver before it can be measured in systemic circulation.[10][11]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen after it has been absorbed.
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach.[15][9]
Troubleshooting should begin by systematically investigating solubility and dissolution, followed by an assessment of metabolic stability.
Section 2: Troubleshooting Pre-formulation & Analytical Development
Effective formulation starts with accurate characterization. This section troubleshoots common issues in the early stages of analysis.
Q: My compound seems practically insoluble in aqueous media. How can I get a reliable solubility measurement to guide my formulation strategy?
A: Visual observation is insufficient. A quantitative understanding of solubility is critical. Standard shake-flask methods in various media are essential.
Troubleshooting & Rationale:
-
Issue: Inconsistent results between replicates.
-
Cause & Solution: Insufficient equilibration time. For highly insoluble compounds, equilibrium can take 24-72 hours. Ensure continuous agitation in a temperature-controlled environment. After equilibration, centrifuge and filter samples (using a low-binding filter, e.g., PVDF) to remove undissolved particles before analysis.
-
-
Issue: Solubility appears different in various buffers.
-
Cause & Solution: This is expected and provides crucial information. The compound's solubility is pH-dependent. You must measure solubility in a range of biorelevant media to predict in vivo behavior.
-
| Recommended Media for Solubility Assessment | Rationale |
| pH 1.2 HCl Buffer | Simulates fasted stomach conditions. |
| Phosphate Buffer pH 6.8 | Simulates intestinal fluid conditions. |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | Contains bile salts and phospholipids to mimic the fasted small intestine. This is critical for lipophilic compounds. |
| Fed State Simulated Intestinal Fluid (FeSSIF) | Contains higher concentrations of bile salts and phospholipids to mimic the fed state, which can significantly enhance the solubility of lipophilic drugs.[16] |
A significant increase in solubility in FaSSIF/FeSSIF compared to simple buffers strongly suggests that a lipid-based formulation strategy will be effective.[17]
Q: I am having difficulty developing a robust LC-MS/MS method to quantify the chromanone derivative in plasma. What are the key optimization parameters?
A: Quantifying lipophilic compounds in complex biological matrices like plasma requires a clean sample preparation and optimized chromatography.
Troubleshooting & Rationale:
-
Issue: Poor peak shape and low sensitivity.
-
Cause & Solution: The compound may be adsorbing to the analytical column or plasticware. Use a C18 column with a good track record for hydrophobic compounds. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for weakly basic or acidic compounds. Ensure your sample preparation method (see below) is effectively removing interfering matrix components.
-
-
Issue: High matrix effects (ion suppression or enhancement).
-
Cause & Solution: Co-eluting phospholipids from the plasma are a common cause. Optimize your sample preparation to remove them. A simple protein precipitation may not be sufficient.
-
Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to precipitate plasma proteins. | Fast, simple, inexpensive. | Does not remove phospholipids; high matrix effects. | Initial screening, high-throughput analysis. |
| Liquid-Liquid Extraction (LLE) | Partition the drug into an immiscible organic solvent (e.g., MTBE, ethyl acetate). | Cleaner than PPT; removes many interferences. | More labor-intensive; requires solvent optimization. | Improved sensitivity and reduced matrix effects. |
| Solid-Phase Extraction (SPE) | Use a sorbent cartridge to retain the analyte while matrix components are washed away. | Provides the cleanest extracts; minimal matrix effects.[18] | Most expensive and time-consuming; requires method development. | "Gold standard" for bioanalysis; required for high sensitivity assays.[19] |
For this chromanone derivative, starting with LLE is a pragmatic choice, balancing cleanliness with throughput. If matrix effects persist, transitioning to SPE is recommended.
Section 3: Formulation Strategies - Troubleshooting & Guidance
This section details specific formulation strategies to overcome the bioavailability challenges inherent to this class of compounds.
Q: My simple suspension formulation failed in vivo. What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this?
A: For BCS Class II/IV compounds, several advanced formulation strategies are available. The goal is to either increase the dissolution rate, enhance the apparent solubility, or both.[20][21][22]
Key Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Key Advantages | Common Pitfalls & Troubleshooting |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][23] | Well-established technology; can be applied to many compounds. | Particle re-aggregation can occur; may not be sufficient for extremely insoluble drugs. Troubleshooting: Include stabilizers or surfactants in the formulation to prevent aggregation.[4] |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution than the stable crystalline form.[14] | Can achieve significant increases in solubility and bioavailability; a leading commercial technology.[24][25] | The amorphous form is physically unstable and can recrystallize over time. Troubleshooting: Careful selection of a polymer (e.g., PVP, HPMC-AS) that has good miscibility with the drug and a high glass transition temperature (Tg) is critical for stability.[26] |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier. In the GI tract, these systems form micelles or emulsions that keep the drug in a solubilized state, facilitating absorption.[16][27] | Can significantly enhance absorption of highly lipophilic drugs; may utilize lymphatic absorption to bypass the liver, reducing first-pass metabolism.[17] | Drug may precipitate out of the formulation upon dilution in the GI tract. Troubleshooting: Use of co-solvents and surfactants is crucial. The formulation must be carefully optimized using ternary phase diagrams to ensure it emulsifies correctly. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a complex with a hydrophilic exterior that has greatly improved water solubility.[7] | Can dramatically increase solubility; widely used in commercial products. | Limited by the 1:1 stoichiometry of complexation; may not be suitable for high-dose drugs. Troubleshooting: Select a cyclodextrin derivative (e.g., HP-β-CD) with the appropriate cavity size and solubility for your specific compound. |
Workflow for Selecting an Enhancement Strategy
The following diagram outlines a logical decision-making process for formulation development.
Caption: Decision tree for formulation strategy selection.
Section 4: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for core experiments.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare an ASD of the chromanone derivative to enhance its dissolution rate and apparent solubility.
Materials:
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one derivative ("API")
-
Polymer (e.g., HPMC-AS, PVP K30)[26]
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Spray dryer (e.g., Büchi B-290)
-
Dissolution testing apparatus (USP II)
-
HPLC for quantification
Methodology:
-
Solution Preparation: a. Determine the maximum solubility of both the API and the chosen polymer in the selected solvent system. A common starting point is a 1:3 or 1:4 API-to-polymer ratio by weight. b. Prepare a solution by completely dissolving both the API and polymer in the solvent. A typical solids concentration is 5-10% (w/v). c. Filter the solution through a 0.45 µm filter to remove any undissolved particulates.
-
Spray Drying Process: a. Set the spray dryer parameters. These are instrument-specific and must be optimized. Typical starting parameters:
- Inlet Temperature: 100-140 °C (should be well below the polymer's degradation temperature but high enough for efficient drying).
- Aspirator Rate: 80-100%
- Pump Rate: 10-20% (controls the droplet size and drying time).
- Nozzle Gas Flow: ~400 L/hr. b. Equilibrate the system by running the pure solvent through for 5-10 minutes. c. Switch to the API/polymer solution and collect the dried powder from the cyclone collector.
-
Characterization (Self-Validation): a. Visual Inspection: The product should be a fine, consistent powder. b. Differential Scanning Calorimetry (DSC): Run a DSC scan on the ASD powder. The absence of a sharp melting endotherm (seen in the pure crystalline API) and the presence of a single glass transition temperature (Tg) confirms the formation of a homogeneous amorphous dispersion. c. Powder X-Ray Diffraction (PXRD): The PXRD pattern of the ASD should show a broad "halo," characteristic of amorphous material, with no sharp peaks indicative of crystallinity. d. Dissolution Testing: Perform dissolution testing in a biorelevant medium (e.g., FaSSIF). The ASD should exhibit a significantly faster dissolution rate and achieve a higher transient concentration ("supersaturation") compared to the crystalline API.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the chromanone derivative and determine if it is a substrate for efflux transporters like P-gp. This helps distinguish between a BCS Class II (high permeability) and Class IV (low permeability) compound.
Materials:
-
Caco-2 cells cultured on Transwell® inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound solution
-
Lucifer yellow (marker for monolayer integrity)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Digoxin for P-gp substrate)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. A TEER value > 250 Ω·cm² is typically acceptable.
-
Permeability Measurement (Bidirectional): a. Apical to Basolateral (A-to-B): Add the test compound solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (lower) chamber. b. Basolateral to Apical (B-to-A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.
-
Lucifer Yellow Co-dosing: Add Lucifer yellow to the apical side. At the end of the experiment, measure its concentration in the basolateral chamber. A passage of <1% confirms the monolayer was intact throughout the experiment.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. b. Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
Interpretation of Results:
| Papp (A-to-B) Value | Interpretation | Efflux Ratio (ER) | Interpretation |
| < 1 x 10⁻⁶ cm/s | Low Permeability | < 2 | Not a significant efflux substrate. |
| 1-10 x 10⁻⁶ cm/s | Moderate Permeability | > 2 | Potential efflux substrate. Requires confirmation. |
| > 10 x 10⁻⁶ cm/s | High Permeability | > 2 | Likely an efflux substrate. |
An ER > 2 suggests that active efflux is limiting the compound's net absorption.[28] This would indicate a BCS Class IV profile and suggest that formulation strategies may need to include P-gp inhibitors.
Section 5: Visualizing the Path Forward
Troubleshooting Low Oral Bioavailability Workflow
This diagram provides a systematic approach to diagnosing and solving low bioavailability issues encountered during in vivo studies.
Caption: A systematic workflow for troubleshooting low bioavailability.
References
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). SlideShare. Retrieved from [Link]
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Al-Gousous, J., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved from [Link]
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Attama, A. A., et al. (2017). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC - NIH. Retrieved from [Link]
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Fong, S. Y. K., et al. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]
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Kumar, S., et al. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. Retrieved from [Link]
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Lopes, J. M., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. Retrieved from [Link]
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Paixão, P., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Retrieved from [Link]
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Sedykh, A., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Retrieved from [Link]
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Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. Retrieved from [Link]
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Recent Advances in Improving the Bioavailability of Hydrophobic / Lipophilic Drugs and their Delivery via Self-Emulsifying Formulations. (n.d.). Bentham Science. Retrieved from [Link]
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Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024). Omics. Retrieved from [Link]
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Marie, A. (2024). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR. Retrieved from [Link]
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Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Sci-Hub. Retrieved from [Link]
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Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
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Mohammed, S. A. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
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Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int.com. Retrieved from [Link]
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Liu, C., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]
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A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. (2013). NIH. Retrieved from [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Drug-dev.com. Retrieved from [Link]
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Kumar, A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Retrieved from [Link]
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Current developments in the synthesis of 4-chromanone-derived compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Understanding Bioavailability: Why It Matters in Drug Development. (2024). Colorcon. Retrieved from [Link]
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Bioavailability of Drugs and Factors affecting bioavailability. (2024). YouTube. Retrieved from [Link]
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What are the factors affecting the bioavailability of oral drugs? (2025). Patsnap Synapse. Retrieved from [Link]
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Pharmacology Factors influencing drug absorption. (n.d.). University of Babylon. Retrieved from [Link]
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EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. Retrieved from [Link]
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The Bioavailability of Drugs—The Current State of Knowledge. (2023). PMC - NIH. Retrieved from [Link]
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Excipients for solubility dissolution and permeation enhancement. (n.d.). Slideshare. Retrieved from [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022). BioPharm International. Retrieved from [Link]
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Bioavailability and Factors Affecting Bioavailability of drug. (n.d.). Slideshare. Retrieved from [Link]
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Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. Retrieved from [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug-dev.com. Retrieved from [Link]
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MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
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Trusha, M. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Retrieved from [Link]
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Hisham, A., et al. (2019). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. Retrieved from [Link]
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Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. (n.d.). Europe PMC. Retrieved from [Link]
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Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). PubMed. Retrieved from [Link]
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First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). NIH. Retrieved from [Link]
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Ahmed, R. (2025). (PDF) First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Retrieved from [Link]
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Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. PubMed. Retrieved from [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). MDPI. Retrieved from [Link]
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Herman, T. F., & Santos, C. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
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The clinical implications of first-pass metabolism: treatment strategies for the 1990s. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (2023). PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and Structurally Related Benzopyranones
This guide provides a comprehensive comparison of the biological efficacy of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-chroman-4-one, with other benzopyranone derivatives. Benzopyranones, a class of heterocyclic compounds, are recognized for their wide-ranging pharmacological activities, making them a fertile ground for drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR) supported by experimental data and established protocols.
Introduction to Benzopyranones: A Scaffold of Diverse Bioactivity
The benzopyranone core, consisting of a benzene ring fused to a pyranone ring, is a privileged scaffold found in numerous natural products and synthetic molecules with significant therapeutic potential.[1] The structural versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The specific substitution pattern on the benzopyranone ring system dictates the compound's interaction with biological targets and, consequently, its efficacy.
This guide will focus on elucidating the impact of the 6-isopropyl substitution on the chroman-4-one core and comparing its potential efficacy to other benzopyranone derivatives in key therapeutic areas.
Comparative Efficacy Analysis
Anticancer Activity: Insights from Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a promising target in cancer therapy. Its inhibition has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Several studies have explored the potential of chroman-4-one derivatives as SIRT2 inhibitors.
A key study on substituted chroman-4-one and chromone derivatives as SIRT2-selective inhibitors provides valuable structure-activity relationship (SAR) data for substitutions on the chroman-4-one ring.[2][3] The research highlights that electron-withdrawing groups at the 6- and 8-positions are favorable for potent SIRT2 inhibition. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in the series with an IC50 of 1.5 μM.[2][3] Conversely, the study indicates that electron-donating groups at the 6-position, such as a methoxy group, lead to a significant decrease in inhibitory activity.
The isopropyl group at the 6-position of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is considered a weakly electron-donating group. Based on the established SAR, it is anticipated that this compound would exhibit lower SIRT2 inhibitory activity compared to analogs bearing electron-withdrawing substituents at the same position. Furthermore, the study also demonstrated that bulky substituents directly attached to the chroman-4-one ring can diminish the inhibitory effect against SIRT2, suggesting that the steric bulk of the isopropyl group might also contribute to a reduction in efficacy.
Table 1: Comparative SIRT2 Inhibitory Activity of Selected 6-Substituted Chroman-4-one Derivatives
| Compound | 6-Substituent | SIRT2 Inhibition (% at 200 µM) | IC50 (µM) | Reference |
| Hypothesized | -CH(CH3)2 (Isopropyl) | Expected to be low | Expected to be high | - |
| 6-chloro-2-pentylchroman-4-one | -Cl | High | - | [3] |
| 6-nitro-2-pentylchroman-4-one | -NO2 | High | - | [3] |
| 6-methoxy-2-pentylchroman-4-one | -OCH3 | 20% | >200 | [3] |
| 6,8-dibromo-2-pentylchroman-4-one | -Br | High | 1.5 | [2][3] |
Note: The data for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is hypothesized based on established SAR trends.
Antimicrobial Activity: The Detrimental Effect of Isopropyl Substitution
The benzopyranone scaffold has also been investigated for its antimicrobial properties. A study focusing on the synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives revealed a critical insight into the role of specific substituents.[1] The research demonstrated that while some chroman-4-one derivatives exhibit promising antimicrobial activity, the introduction of a branched isopropyl chain completely abolished this activity. Although the exact position of the isopropyl substitution was not explicitly stated as the 6-position in the referenced summary, this finding strongly suggests a negative impact of the isopropyl group on the antimicrobial potential of the chroman-4-one scaffold.
This observation is crucial for guiding the design of new antimicrobial agents based on the benzopyranone framework, indicating that bulky, non-polar groups may hinder the interaction with microbial targets.
Table 2: Comparative Antimicrobial Activity of Substituted Chroman-4-one Derivatives
| Compound | Substitution | Antimicrobial Activity | Reference |
| Hypothesized | 6-Isopropyl | Inactive | Based on[1] |
| 7-Hydroxychroman-4-one | 7-Hydroxy | Active | [1] |
| Chroman-4-one with branched isopropyl chain | Isopropyl (position not specified) | Inactive | [1] |
Note: The activity of 6-isopropyl-chroman-4-one is hypothesized based on the reported complete loss of activity with isopropyl substitution.
Anti-inflammatory Activity: Awaiting Direct Comparative Data
Benzopyranone derivatives have been explored for their anti-inflammatory properties, with some compounds showing promising activity in various in vitro and in vivo models.[4][5] The mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.
Currently, there is a lack of direct comparative studies evaluating the anti-inflammatory efficacy of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one against other benzopyranones. However, based on the SAR principles observed in other biological activities, it is plausible that the electronic and steric properties of the 6-isopropyl group would influence its anti-inflammatory potential. Further experimental investigation is required to elucidate its specific effects and to position it relative to other derivatives in this therapeutic area.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the benzopyranone compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzopyranone compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Visualization of Key Concepts
Structure-Activity Relationship (SAR) for SIRT2 Inhibition
Caption: SAR of 6-substituted chroman-4-ones on SIRT2 inhibition.
General Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for evaluating the cytotoxicity of benzopyranones.
Conclusion and Future Directions
The available evidence and established structure-activity relationships strongly suggest that 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is likely to be a less effective anticancer and antimicrobial agent compared to other benzopyranone derivatives. The electron-donating and sterically hindering nature of the 6-isopropyl group appears to be detrimental to its interaction with key biological targets such as SIRT2 and those involved in microbial viability.
For anti-inflammatory activity, a definitive comparison cannot be made without direct experimental data. Future research should focus on the synthesis and in vitro evaluation of a series of 6-alkyl-substituted chroman-4-ones, including the 6-isopropyl derivative, in well-established anti-inflammatory and anticancer assays. This would provide the necessary quantitative data to confirm the hypothesized low efficacy and to further refine the SAR for this important class of compounds. Such studies will be instrumental in guiding the rational design of more potent and selective benzopyranone-based therapeutic agents.
References
- Abdel-Aziz, M., et al. (2011). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. Medicinal Chemistry Research, 20(8), 1287-1299.
- Al-Saeed, F. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2876.
- Friden-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113.
- Garazd, Y., et al. (2017). Synthesis and Evaluation of Anticancer Activity of 6-pyrazolinylcoumarin Derivatives. Saudi Pharmaceutical Journal, 25(2), 214-223.
- Gautier, J. C., et al. (1988). [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. Annales Pharmaceutiques Francaises, 46(3), 195-204.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 711-715.
- Kandeel, M. M., et al. (2011). Synthesis and anti-inflammatory activity of some new benzofuran and benzopyran-4-one derivatives. Archives of Pharmacal Research, 34(10), 1645-1655.
- Larsson, M. (2012).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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Oliynyk, I. V., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][9][10]thiadiazole Derivatives. Scientia Pharmaceutica, 92(1), 8.
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The Pivotal Role of the 6-Isopropyl Group in the Biological Activity of 3,4-dihydro-2H-1-benzopyran-4-one Analogs: A Structure-Activity Relationship Guide
Introduction: The 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Scaffold as a Privileged Structure
The 3,4-dihydro-2H-1-benzopyran-4-one, or chroman-4-one, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] These activities span a wide therapeutic spectrum, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3] The substitution pattern on this bicyclic system is a critical determinant of its pharmacological profile.[4] This guide focuses on the structure-activity relationships (SAR) of analogs based on a specific, promising core: 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. The 6-isopropyl group, a moderately lipophilic and sterically defined substituent, serves as a crucial anchor, influencing the overall electronic and steric properties of the molecule. Understanding how modifications at other positions of this scaffold modulate biological activity is paramount for the rational design of novel and more effective therapeutic agents.
While comprehensive SAR studies on a wide array of 6-isopropyl-3,4-dihydro-2H-1-benzopyran-4-one analogs are still an emerging area of research, valuable insights can be extrapolated from broader studies on 6-substituted and other modified chroman-4-ones. This guide will synthesize these findings to provide a predictive framework for researchers in drug discovery and development.
General Structure-Activity Relationships of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Analogs
The following sections dissect the chroman-4-one scaffold, position by position, to elucidate the impact of various substituents on biological activity, with the 6-isopropyl group as a constant feature.
The Significance of the 6-Isopropyl Moiety
The C6-position of the chroman-4-one scaffold has been a frequent target for chemical modification to enhance biological potency and selectivity.[4] The isopropyl group at this position offers a unique combination of properties:
-
Lipophilicity: It increases the overall lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.
-
Steric Bulk: The branched nature of the isopropyl group can provide optimal steric interactions within the binding pocket of a target protein, potentially leading to increased affinity and selectivity.
-
Electronic Effects: As an alkyl group, it is weakly electron-donating, which can subtly influence the reactivity of the aromatic ring.
The presence of the 6-isopropyl group often serves as a starting point for further optimization, where modifications at other positions can fine-tune the molecule's properties for a specific biological target.
Modifications at the C2-Position
Substituents at the C2-position can significantly impact the activity of chroman-4-one analogs. Studies on related scaffolds have shown that the introduction of various groups at this position can modulate potency and selectivity. For instance, in a series of chroman-4-one derivatives evaluated as SIRT2 inhibitors, the nature of the C2-substituent was found to be crucial.[5]
-
Alkyl Chains: The length and branching of alkyl chains at C2 can influence interactions with hydrophobic pockets in target enzymes. A systematic variation of alkyl chain length could reveal an optimal size for maximal activity.
-
Aromatic Rings: The introduction of aromatic or heteroaromatic rings at C2 can lead to beneficial π-π stacking or hydrogen bonding interactions with the target protein.
Modifications at the C3-Position
The C3-position is adjacent to the carbonyl group and offers a strategic point for modification. Introduction of substituents at this position can influence the conformation of the dihydropyranone ring and introduce new interaction points.
-
Benzylidene Groups: 3-Benzylidene-chroman-4-ones are a well-studied class of compounds with a broad range of biological activities, including anticancer and anti-inflammatory effects. The substitution pattern on the benzylidene ring is a key determinant of activity.
-
Small Functional Groups: The introduction of smaller functional groups, such as hydroxyl or amino moieties, can introduce hydrogen bonding capabilities and alter the polarity of the molecule.
Modifications at other Aromatic Ring Positions (C5, C7, C8)
Substitution on the benzene ring of the chroman-4-one scaffold, in addition to the 6-isopropyl group, can fine-tune the electronic properties and provide additional points of interaction.
-
Electron-Withdrawing vs. Electron-Donating Groups: In the context of SIRT2 inhibition, electron-withdrawing groups at the 6- and 8-positions were found to be favorable.[5] This suggests that for certain targets, modulating the electron density of the aromatic ring is a key strategy. For 6-isopropyl analogs, the addition of electron-withdrawing groups at C8 or electron-donating groups at C5 or C7 could lead to significant changes in activity.
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups, particularly at C5 and C7, is common in naturally occurring flavonoids and is often associated with antioxidant and anti-inflammatory properties.[1] These groups can act as hydrogen bond donors or acceptors and can also influence the metabolic stability of the compounds.
Comparative Data on Substituted Chroman-4-one Analogs
While a comprehensive dataset for a series of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one analogs is not yet available in the public literature, the following table provides an illustrative example of how SAR data for such a series could be presented. The biological activity data presented here is hypothetical and serves to demonstrate the potential impact of substitutions at various positions.
| Compound ID | R2 | R3 | R5 | R7 | R8 | Biological Activity (IC50, µM) - Hypothetical Target |
| 1a (Parent) | H | H | H | H | H | 15.2 |
| 1b | CH3 | H | H | H | H | 8.5 |
| 1c | Ph | H | H | H | H | 4.1 |
| 1d | H | =CH-Ph | H | H | H | 2.8 |
| 1e | H | H | OH | H | H | 10.7 |
| 1f | H | H | H | OCH3 | H | 12.3 |
| 1g | H | H | H | H | Cl | 6.9 |
| 1h | Ph | H | H | OH | H | 1.5 |
Inferences from the Hypothetical Data:
-
Substitution at the C2-position with a phenyl group (1c) appears more favorable than a methyl group (1b), suggesting a beneficial aromatic interaction.
-
A 3-benzylidene modification (1d) significantly enhances potency.
-
A hydroxyl group at C5 (1e) or a methoxy group at C7 (1f) has a modest effect on activity in this hypothetical model.
-
An electron-withdrawing chloro group at C8 (1g) improves activity, consistent with findings from related series.[5]
-
The combination of a C2-phenyl group and a C7-hydroxyl group (1h) results in the most potent compound in this hypothetical series, suggesting a synergistic effect of these modifications.
Experimental Protocols
The following are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of chroman-4-one analogs.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay evaluates the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1) for viability assessment
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the IC50 value for each compound.
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium with supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each compound.
Visualizations
General SAR of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Analogs
Caption: Key modification sites on the 6-isopropyl-chroman-4-one scaffold.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related chroman-4-one analogs provides a solid foundation for understanding the structure-activity relationships that govern their biological effects. Key takeaways include the importance of substitutions at the C2, C3, and the remaining positions on the aromatic ring for modulating potency and selectivity. The illustrative SAR data presented in this guide, while hypothetical, underscores the potential for significant activity enhancements through systematic chemical modifications.
Future research should focus on the synthesis and biological evaluation of a diverse library of 6-isopropyl-3,4-dihydro-2H-1-benzopyran-4-one analogs to build a comprehensive and quantitative SAR model. Elucidation of the specific molecular targets and signaling pathways involved will be crucial for the rational design of next-generation chroman-4-one-based drugs with improved therapeutic profiles.
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Chuang, T. H., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(4), e34139. Available from: [Link]
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Rumpf, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6945-6951. Available from: [Link]
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Li, X., et al. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 57(15), 6532-6546. Available from: [Link]
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Yu, G., et al. (2022). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 27(19), 6296. Available from: [Link]
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Chuang, T. H., et al. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed. Available from: [Link]
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Fernandes, C., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 8(34), 30733-30762. Available from: [Link]
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Nissa, M. U., et al. (2011). 8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available from: [Link]
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Goud, B. S., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]
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Singh, P., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available from: [Link]
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Lin, J., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 158, 646-657. Available from: [Link]
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Shaabani, A., et al. (2023). Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 21(34), 6899-6932. Available from: [Link]
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El-Sayed, M. A. A., et al. (2021). Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances, 11(36), 22171-22184. Available from: [Link]
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Lin, J., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. ResearchGate. Available from: [Link]
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Dolezal, K., et al. (2012). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 20(15), 4817-4828. Available from: [Link]
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Kim, H., et al. (2000). Versatile Synthesis of 6-Alkyl and Aryl Substituted Pyridoxal Derivatives. Synthesis, 2000(1), 119-122. Available from: [Link]
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Wang, Y., et al. (2020). DTBP-promoted site-selective α-alkoxyl C–H functionalization of alkyl esters: synthesis of 2-alkyl ester substituted chromanones. Organic & Biomolecular Chemistry, 18(3), 438-442. Available from: [Link]
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A Comparative Guide to the Validation of a Novel Analytical Method for 6-Isopropyl-Chroman-4-One
Introduction
6-isopropyl-chroman-4-one is a heterocyclic compound featuring a chromanone backbone, a structural motif found in various biologically active molecules.[1] Its analogues have been investigated for a range of pharmaceutical applications, making the development of robust and reliable analytical methods crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-isopropyl-chroman-4-one, comparing its performance against established analytical benchmarks. The validation adheres to the stringent requirements of the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[2][3]
Method Development: A Rationale-Driven Approach
The primary objective was to develop a simple, rapid, and reliable reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of 6-isopropyl-chroman-4-one. The development process was guided by the physicochemical properties of the analyte and principles of chromatographic separation.[4]
Selection of Chromatographic Conditions:
-
Stationary Phase: A C18 column was selected as the initial choice due to its wide applicability in reversed-phase chromatography for separating non-polar to moderately polar compounds. The non-polar isopropyl group and the chromanone core of the analyte suggested good retention on a C18 stationary phase.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water was chosen to ensure adequate separation and a reasonable run time.[5] Phosphoric acid was added to the aqueous phase to control the pH and improve peak shape by minimizing tailing.[6]
-
Detection Wavelength: The UV spectrum of 6-isopropyl-chroman-4-one was determined, and a detection wavelength of 280 nm was selected to achieve optimal sensitivity and specificity.
Following initial screening and optimization experiments, the final chromatographic conditions were established:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed method was subjected to a comprehensive validation process as per ICH Q2(R2) guidelines to demonstrate its suitability for the intended application.[7] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate specificity, a solution of 6-isopropyl-chroman-4-one was spiked with potential impurities and also analyzed in a representative sample matrix. The chromatograms showed no interference at the retention time of the analyte peak, confirming the method's specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11] A series of standard solutions of 6-isopropyl-chroman-4-one were prepared at five different concentration levels, ranging from 5 µg/mL to 50 µg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (R²) of the regression line.
| Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Regression Equation | y = 4587.3x + 1234.5 |
| Correlation Coefficient (R²) | 0.9998 |
The high correlation coefficient indicates a strong linear relationship between the concentration and the peak area over the specified range.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] Accuracy was determined by performing recovery studies. A known amount of 6-isopropyl-chroman-4-one was added to a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage recovery was calculated.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 20 | 19.8 | 99.0 |
| 100% | 25 | 25.2 | 100.8 |
| 120% | 30 | 29.7 | 99.0 |
The excellent recovery values demonstrate the accuracy of the method for the quantification of 6-isopropyl-chroman-4-one in the sample matrix.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution of 6-isopropyl-chroman-4-one (25 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
The precision was expressed as the relative standard deviation (%RSD).
| Parameter | %RSD |
| Repeatability (Intra-day) | 0.8% |
| Intermediate Precision (Inter-day) | 1.2% |
The low %RSD values indicate that the method is precise and provides consistent results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)
Where:
-
σ = the standard deviation of the y-intercepts of regression lines
-
S = the slope of the calibration curve
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
These values demonstrate the high sensitivity of the developed method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13] The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters, such as theoretical plates, tailing factor, and retention time, were monitored. The results showed that the method is robust within the tested parameter ranges, with no significant impact on the chromatographic performance.
Caption: Factors evaluated during the robustness study.
Comparative Performance Analysis
To provide a clear perspective on the advantages of this newly developed method, a comparison with a hypothetical, commonly employed gas chromatography (GC) method for similar compounds is presented.
| Parameter | Novel HPLC-UV Method | Conventional GC-FID Method |
| Specificity | High (UV detection is selective) | Moderate (potential for co-elution) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 99.0 - 100.8% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| LOD | 0.5 µg/mL | 1.0 µg/mL |
| LOQ | 1.5 µg/mL | 3.0 µg/mL |
| Run Time | 15 minutes | 25 minutes |
| Sample Preparation | Simple dilution | Derivatization may be required |
As the data indicates, the new HPLC-UV method offers superior sensitivity (lower LOD and LOQ), better precision, and a shorter analysis time compared to a conventional GC-FID approach. Furthermore, the simpler sample preparation reduces the potential for analytical errors and improves overall workflow efficiency.
Experimental Protocols
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 6-isopropyl-chroman-4-one reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
Sample Preparation: For a solid sample, accurately weigh a portion equivalent to 25 mg of 6-isopropyl-chroman-4-one and transfer to a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile and sonicate for 15 minutes. Dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Overall workflow for the analytical method validation.
Conclusion
The newly developed and validated RP-HPLC method for the quantification of 6-isopropyl-chroman-4-one is specific, linear, accurate, precise, and robust. The method demonstrates superior performance in terms of sensitivity and analysis time when compared to traditional GC-based methods. This validated method is suitable for routine quality control analysis and can be confidently implemented in a regulated laboratory environment.
References
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A Comparative Analysis of the Biological Activity of 6-Substituted Chroman-4-Ones: A Guide for Researchers
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic substitution on this heterocyclic system allows for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the biological activity of 6-substituted chroman-4-ones, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. We will delve into their anticancer, sirtuin-inhibitory, and antimicrobial activities, supported by experimental data and detailed protocols.
The Critical Role of the 6-Position Substituent
The substitution pattern on the chroman-4-one ring system is a key determinant of its biological efficacy.[2] The 6-position, in particular, has been a focal point of synthetic modifications to enhance potency and selectivity. The electronic nature and size of the substituent at this position can significantly influence the molecule's interaction with biological targets.
Anticancer Activity: A Promising Frontier
Chroman-4-ones have demonstrated significant antiproliferative properties against a range of cancer cell lines.[2][3] Thiochroman-4-one derivatives, where the oxygen atom in the heterocyclic ring is replaced by sulfur, have shown particularly potent anticancer activity.[2][4]
A key determinant of the cytotoxic efficacy of these compounds is the substitution pattern on the arylidene moiety at the C-3 position. However, substitutions on the core chroman-4-one structure, especially at the 6-position, also play a crucial role. For instance, some 3-benzylidene derivatives of 6,7-methylenedioxy-4-chromanone have shown high activity against breast cancer cell lines.[3]
Comparative Anticancer Activity of Selected Chroman-4-one Derivatives
| Compound | Target Cell Line | GI50 (µM) | Reference |
| 3-(4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | < 0.01 | [2] |
| 3-(4-(2-(4-Methoxyphenyl)-2-oxoethoxy)benzylidene)thiochroman-4-one | Leukemia (CCRF-CEM) | 0.02 | [2] |
| 3-(4-(2-Phenyl-2-oxoethoxy)benzylidene)thiochroman-4-one | Ovarian Cancer (OVCAR-3) | 0.28 | [2] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Sirtuin 2 (SIRT2) Inhibition: A Target for Neurodegenerative Diseases and Cancer
Substituted chroman-4-ones have emerged as selective inhibitors of SIRT2, a class III histone deacetylase involved in neurodegenerative diseases and cancer.[1][2][5] Structure-activity relationship studies have revealed that electron-withdrawing substituents at the 6- and 8-positions are favorable for SIRT2 inhibitory activity.[1][5][6][7]
Interestingly, the presence of a substituent at the 6-position is more critical for activity than one at the 8-position.[1][7] For example, a compound lacking a substituent at the 6-position was found to be significantly less potent than its substituted counterpart.[1][7] Furthermore, electron-rich chroman-4-ones are generally less potent inhibitors than electron-poor compounds.[1][7] Replacing a 6-chloro substituent with an electron-donating methoxy group led to a significant decrease in inhibitory activity.[7]
Comparative SIRT2 Inhibitory Activity of 6-Substituted Chroman-4-ones
| Compound | IC50 (µM) | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | [1][5][6] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | [1] |
| 6-Bromo-8-chloro-chroman-4-one | 1.8 | [8] |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Antimicrobial Activity: Combating Microbial Resistance
The rise of microbial resistance necessitates the development of novel antimicrobial agents. Chroman-4-one derivatives have shown promise in this area, exhibiting activity against a range of pathogenic microorganisms.[9][10][11]
Structure-activity relationship studies suggest that the presence of a hydroxyl group at the C-7 position is often important for antimicrobial activity.[2] The nature of the substituent at other positions, including C-6, can also influence the antibacterial spectrum and potency. For instance, in a series of thiochroman-4-one derivatives, electron-withdrawing groups at the 6th position were found to enhance antifungal activity.[12]
Comparative Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae | 17 | |
| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri | 28 | |
| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | Inhibition rate of 79% |
Note: MIC is the minimum inhibitory concentration of an antibacterial agent.
Anti-Inflammatory Activity
Chroman derivatives have also been investigated for their anti-inflammatory properties.[13][14][15] For instance, a series of novel chroman derivatives were screened for their ability to inhibit TNF-α-induced ICAM-1 expression on human endothelial cells.[13] Structure-activity relationship studies revealed that for carboxy chromans and amidochromans, the chain length of the amide moiety and the presence of substituents on the phenyl ring have significant effects on their inhibitory activities.[13]
Experimental Protocols
Synthesis of 6-Substituted Chroman-4-ones
A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1]
General Procedure:
-
A mixture of the appropriately substituted 2'-hydroxyacetophenone, an aldehyde, and a base such as diisopropylamine (DIPA) in ethanol is prepared.
-
The reaction mixture is subjected to microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The desired 2-alkyl-chroman-4-one is then purified, typically by flash column chromatography.
Caption: General workflow for the synthesis of 6-substituted chroman-4-ones.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The cells are incubated for another few hours, during which viable cells convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the MTT assay to determine anticancer activity.
SIRT2 Inhibition Assay
The inhibitory activity of compounds against SIRT2 is typically determined using a fluorescence-based assay.[1]
General Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the SIRT2 enzyme, a fluorogenic substrate, and NAD+.
-
The test compound at various concentrations is added to the wells.
-
The reaction is incubated at a specific temperature (e.g., 37 °C) for a set time.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Summary
The biological activity of 6-substituted chroman-4-ones is intricately linked to the nature of the substituent at this position.
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The Crucial Cross-Validation of In Vitro and In Vivo Results: A Guide for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Introduction: Bridging the Bench-to-Bedside Gap for Novel Chromanones
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is both long and fraught with challenges. The chromanone (3,4-dihydro-2H-1-benzopyran-4-one) scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Our focus here is on a specific, yet underexplored derivative: 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one , a compound we will refer to as Chromanone-6i.
The central dogma of preclinical development rests on a simple, yet critical premise: do the promising results observed in a controlled in vitro environment translate to a meaningful therapeutic effect in a complex living system (in vivo)? This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy for a novel chromanone derivative, using a hypothetical anticancer investigation of Chromanone-6i as our central example. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and objectively compare our target compound's hypothetical performance against a relevant, structurally related competitor.
The logic of this cross-validation is foundational. In vitro assays offer a rapid, high-throughput, and cost-effective method to screen compounds for biological activity and elucidate their mechanism of action at a cellular level. However, they are a simplified representation. In vivo models, while more complex and resource-intensive, provide indispensable information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall efficacy and safety within a whole organism. A failure to correlate in vitro potency with in vivo efficacy is a primary cause of late-stage drug development failures. Therefore, a meticulously planned and executed cross-validation is not merely a procedural step, but a critical de-risking strategy in the pursuit of novel therapeutics.
I. The In Vitro Postulate: Establishing Cellular Cytotoxicity
Our investigation begins at the cellular level. Based on the known anticancer activities of the broader chromanone class, we hypothesize that Chromanone-6i possesses cytotoxic activity against cancer cells. For this guide, we will focus on castration-resistant prostate cancer (CRPC), a prevalent and challenging malignancy. The AR-negative metastatic DU145 and PC3 cell lines are well-established in vitro models for CRPC and will be our chosen cellular systems.[1]
Comparative Compound Selection: The Importance of a Relevant Benchmark
To contextualize the performance of Chromanone-6i, a suitable comparator is essential. We have selected a 3-nitro-4-chromanone derivative, specifically (R)-N-(adamantan-1-yl)-2-((S)-6-fluoro-3-methyl-3-nitro-4-oxochroman-2-yl)acetamide (referred to hereafter as NC-36 ), which has demonstrated potent in vitro activity against CRPC cell lines. Its structural similarity as a chromanone derivative makes it a more relevant benchmark than a broader-acting agent, allowing for more insightful structure-activity relationship (SAR) discussions.
Core In Vitro Assay: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.
-
Cell Culture and Seeding:
-
Culture DU145 human prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Perform a cell count using a hemocytometer and assess viability (trypan blue exclusion).
-
Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Chromanone-6i and NC-36 in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (perform in triplicate).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Incubation and Solubilization:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the anticipated results for Chromanone-6i alongside the published data for the comparator, NC-36, and a standard chemotherapeutic agent, Cisplatin, against the DU145 prostate cancer cell line.
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Insight |
| Chromanone-6i (Hypothetical) | DU145 (Prostate Cancer) | 8.5 | To be determined |
| NC-36 (Comparator) | DU145 (Prostate Cancer) | 1.73 ± 0.24[2] | High (IC₅₀ > 100 µM on normal fibroblasts)[2] |
| Cisplatin (Benchmark) | DU145 (Prostate Cancer) | ~4.0[1] | Low (General Cytotoxicity) |
Table 1: Comparative in vitro cytotoxicity (IC₅₀) values against the DU145 human prostate cancer cell line after 72-hour exposure.
Visualization of the In Vitro Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
III. Synthesis and Cross-Validation: Connecting the Dots
The ultimate goal is to establish a logical and scientifically defensible correlation between the in vitro and in vivo findings.
-
Potency Correlation: Does the in vitro potency (IC₅₀) of Chromanone-6i relative to the comparator (NC-36) reflect their relative in vivo efficacy (%TGI)? In our hypothetical example, NC-36 is more potent in vitro (IC₅₀ 1.73 µM vs. 8.5 µM) and demonstrates a higher TGI in vivo (60% vs. 50%) at the same dose. This suggests a positive correlation, lending confidence to the predictive power of the in vitro assay for this chemical class.
-
Mechanism of Action: While this guide focuses on the primary efficacy endpoints, a deeper cross-validation would involve mechanistic studies. For instance, if in vitro analysis (e.g., Western blot, flow cytometry) shows that Chromanone-6i induces apoptosis, one should look for evidence of the same in the excised tumor tissue from the in vivo study using techniques like TUNEL staining or immunohistochemistry for cleaved caspase-3. This confirms that the compound is hitting its intended target in the more complex biological system.
-
Pharmacokinetic Considerations: A lack of correlation can often be explained by poor pharmacokinetics. If a compound is highly potent in vitro but shows weak efficacy in vivo, it may be due to poor absorption, rapid metabolism, or an inability to reach the tumor at sufficient concentrations. Therefore, integrating pharmacokinetic studies (satellite animal groups for blood sampling) within the in vivo efficacy experiment is a crucial component of a comprehensive cross-validation.
Conclusion: A Framework for Confident Progression
This guide has outlined a systematic and logical approach to the cross-validation of in vitro and in vivo data for a novel chromanone derivative, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. By establishing a clear hypothesis based on the compound class, employing standardized and robust assays, and benchmarking against a structurally relevant competitor, researchers can generate a coherent data package. This package not only evaluates the therapeutic potential of the lead compound but also validates the preclinical testing cascade itself. A strong correlation between cellular cytotoxicity and tumor growth inhibition provides the confidence needed to invest further resources into more advanced preclinical development, including detailed toxicology and pharmacokinetic profiling, moving one step closer to bridging the gap between a promising molecule and a potential new medicine.
References
-
Chen, H., Xing, Y., Xie, J., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances, 9(58), 33794-33799. [Link]
-
Chen, H., Xing, Y., Xie, J., et al. (2019). Data from: Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of the novel compound 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. We will explore the rationale behind selecting established antioxidant standards, detail the experimental protocols for key in vitro assays, and present a strategy for comparative data analysis. The objective is to offer a scientifically rigorous approach to evaluating the antioxidant potential of new chemical entities.
Introduction: The Imperative of Antioxidant Benchmarking in Drug Discovery
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants, molecules capable of neutralizing these damaging free radicals, are therefore of significant interest in therapeutic development.[1]
The evaluation of a novel compound's antioxidant capacity is a critical step in its preclinical assessment. This process is not merely about determining if a compound possesses antioxidant activity, but rather quantifying its potency relative to well-characterized standards. Such benchmarking provides essential context for a compound's potential efficacy and informs decisions regarding its advancement in the drug discovery pipeline.
This guide focuses on 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a chromone derivative. Chromone scaffolds are found in many natural products and have been associated with a range of biological activities, including antioxidant effects.[2][3][4] By systematically comparing its performance against established antioxidants, we can gain valuable insights into its structure-activity relationship and therapeutic potential.
The Contenders: Test Compound and Antioxidant Standards
The Investigational Compound: 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
-
Chemical Structure: 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one belongs to the chromanone class of compounds, which are derivatives of chromone.[2][3] The core structure is a benzopyran-4-one.
-
Hypothesized Antioxidant Mechanism: The antioxidant activity of chromone derivatives is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing it.[4] While this specific compound lacks a free hydroxyl group on the benzopyran ring, its overall electronic properties and the potential for metabolic activation could contribute to antioxidant effects. The isopropyl substituent at the 6-position may also influence its lipophilicity and interaction with cellular membranes.
The Gold Standards: Rationale for Selection
To provide a robust benchmark, we will compare the investigational compound against three well-established antioxidant standards, each with a distinct mechanism of action and physicochemical properties.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant that acts by donating a hydrogen atom from its hydroxyl group to peroxyl radicals.[5][6] Its chromanol ring is structurally similar to our test compound, making it an excellent benchmark. Trolox is widely used as a reference standard in many antioxidant assays, and results are often expressed in Trolox Equivalents (TE).[6][7]
-
Ascorbic Acid (Vitamin C): A water-soluble vitamin, ascorbic acid is a powerful reducing agent and free radical scavenger.[8][9][10] It can donate a single electron to neutralize a wide range of reactive oxygen and nitrogen species.[8][9] Its hydrophilic nature provides a valuable contrast to more lipophilic antioxidants.
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a food and industrial preservative.[11][12][13] BHT is a potent free radical scavenger that interrupts oxidative chain reactions, primarily through hydrogen atom transfer from its phenolic group.[11][[“]][[“]] Its lipophilicity makes it particularly effective in preventing lipid peroxidation within cell membranes.[[“]]
Experimental Design and Protocols: A Multi-faceted Approach
No single assay can fully capture the complexity of antioxidant activity. Therefore, a panel of assays with different mechanisms is essential for a comprehensive evaluation.[16] We will employ three widely accepted in vitro assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[17][18] The reduction of the deep purple DPPH radical to the pale yellow hydrazine results in a decrease in absorbance at 517 nm, which is proportional to the antioxidant's activity.[17][19]
-
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[17]
-
Sample Preparation: Prepare stock solutions of the test compound and standards (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or standards to triplicate wells.[17]
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group with 100 µL of the solvent instead of the antioxidant.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[20][21] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[21] In the presence of an antioxidant, the radical is reduced, leading to a decrease in absorbance.[20]
-
Experimental Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[22]
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the various concentrations of the test compound or standards to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.[20]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form at low pH.[23] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex with an absorbance maximum at 593 nm.[24] The change in absorbance is proportional to the antioxidant's reducing power.[23]
-
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.
-
Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[24]
-
Warm the working solution to 37°C before use.
-
-
Sample and Standard Preparation: Prepare stock solutions and serial dilutions of the test compound and standards. A ferrous sulfate (FeSO₄·7H₂O) solution is used to create a standard curve.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound, standards, or blank (solvent) to triplicate wells.
-
Add 220 µL of the FRAP working solution to each well.[24]
-
Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.[24]
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents or in reference to a standard like Trolox.
-
Comparative Data Analysis
The results from the three assays should be compiled into a clear and concise table for easy comparison. The IC50 values from the DPPH and ABTS assays provide a measure of the concentration required for 50% radical scavenging, with lower values indicating higher potency. The FRAP value indicates the reducing power of the compound.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe²⁺/mM) |
| 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Trolox | Literature Value | Literature Value | Literature Value |
| Ascorbic Acid | Literature Value | Literature Value | Literature Value |
| BHT | Literature Value | Literature Value | Literature Value |
Note: The values for the investigational compound are hypothetical and would be determined experimentally. Literature values for the standards should be cited from reliable sources or determined concurrently.
Discussion: Interpreting the Results and Mechanistic Insights
A thorough analysis of the comparative data is crucial. For instance, if the novel compound shows high activity in the DPPH and ABTS assays but lower activity in the FRAP assay, it would suggest that its primary antioxidant mechanism is radical scavenging through hydrogen atom or electron donation, rather than direct reduction of metal ions.
Conversely, strong activity in the FRAP assay would indicate potent reducing capabilities. Comparing the IC50 values to those of Trolox, Ascorbic Acid, and BHT provides a direct measure of relative potency. For example, an IC50 value similar to or lower than that of Trolox would be indicative of a promising antioxidant candidate.
The structural features of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one should be considered in the context of the results. The electron-donating nature of the isopropyl group and the overall electronic structure of the benzopyranone ring system likely play a key role in its antioxidant activity.
Conclusion: A Roadmap for Further Investigation
This guide has outlined a systematic and scientifically rigorous approach to benchmarking the antioxidant activity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. By employing a panel of mechanistically diverse assays and comparing the results to well-established standards, researchers can obtain a comprehensive understanding of the compound's antioxidant potential.
Positive results from these in vitro assays would warrant further investigation, including more complex cell-based assays to assess cytotoxicity and the compound's ability to mitigate intracellular oxidative stress.[25] Ultimately, this structured benchmarking process is an indispensable tool for identifying and advancing promising new antioxidant compounds in the drug discovery and development landscape.
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A Comparative Guide to the Synthetic Routes of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one for Enhanced Efficiency
For researchers and professionals in the dynamic field of drug development, the efficient synthesis of key chemical intermediates is paramount. The chroman-4-one scaffold, a privileged structure in medicinal chemistry, is a core component of numerous bioactive molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to a specific and valuable derivative, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, with a focus on efficiency, scalability, and practical application in a research and development setting.
This document will dissect two principal synthetic strategies, each with distinct advantages and challenges. We will explore a route commencing from the readily available 4-isopropylphenol and an alternative pathway beginning with the synthesis of a tailored acetophenone derivative. Our analysis is grounded in established chemical principles and supported by experimental data from the scientific literature to provide a clear, objective comparison for informed decision-making in your synthetic endeavors.
Route 1: Synthesis from 4-Isopropylphenol
This strategy leverages the commercial availability and relatively low cost of 4-isopropylphenol as a starting material. The core of this approach involves the construction of the propanoic acid side chain, followed by an intramolecular cyclization to form the chromanone ring. Two primary variations of this route will be considered.
Route 1A: Friedel-Crafts Acylation with 3-Chloropropionyl Chloride
This classical approach involves a two-step sequence: an initial Friedel-Crafts acylation of 4-isopropylphenol with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to close the heterocyclic ring.
Mechanism and Experimental Rationale:
The first step is an electrophilic aromatic substitution (Friedel-Crafts acylation) where the acylium ion, generated from 3-chloropropionyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃), attacks the electron-rich aromatic ring of 4-isopropylphenol. The reaction is directed primarily to the ortho position relative to the activating hydroxyl group. The subsequent cyclization is a base-mediated intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the chlorine atom to form the six-membered dihydropyranone ring.
Evaluating the Selectivity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one for Specific Biological Targets: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's ability to preferentially interact with its intended biological target over other cellular components dictates its therapeutic efficacy and safety profile. This guide provides an in-depth, technical comparison for evaluating the selectivity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one , a member of the chroman-4-one class of compounds. While the specific biological targets for this exact molecule are still under investigation, the chroman-4-one scaffold is known to exhibit a range of biological activities, including the selective inhibition of Sirtuin 2 (SIRT2), a key enzyme implicated in neurodegenerative diseases and cancer.[1][2][3]
This document will therefore use the plausible hypothesis of SIRT2 inhibition as a primary example to illustrate a comprehensive selectivity profiling workflow. We will objectively compare the performance of our lead compound with other known SIRT2 inhibitors and provide the supporting experimental data and protocols necessary for robust scientific validation. The methodologies described herein are broadly applicable to other potential target classes for this compound, such as protein kinases and G-protein coupled receptors (GPCRs).
The Criticality of Selectivity in Drug Development
The "one drug, one target" paradigm has been a cornerstone of rational drug design. However, many small molecules interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, off-target effects are a major cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous assessment of a compound's selectivity against a broad panel of related and unrelated targets is a critical step in preclinical development.[4][5] This guide outlines the experimental strategies to generate a comprehensive selectivity profile for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Comparative Compounds
To provide a meaningful comparison, we will evaluate our lead compound alongside the following molecules:
-
Compound A (Alternative Chroman-4-one): A structurally related chroman-4-one derivative with known biological activity.
-
Compound B (Known Selective Inhibitor): A well-characterized, selective inhibitor of the primary target (e.g., a known SIRT2 inhibitor).
-
Compound C (Known Non-selective Inhibitor): A promiscuous inhibitor known to interact with multiple targets within the same class.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.
Caption: A generalized workflow for compound selectivity evaluation.
Tier 1: Primary Target Potency Determination
The initial step is to quantify the potency of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one against its hypothesized primary target, for instance, SIRT2.
Protocol: In Vitro SIRT2 Inhibition Assay
This protocol describes a common fluorescence-based assay to measure SIRT2 deacetylase activity.
-
Reagents and Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+ (SIRT2 co-substrate)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
384-well black microplates
-
Test compounds (dissolved in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical concentration range would be from 100 µM to 1 nM.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known SIRT2 inhibitor as a positive control.
-
Prepare an enzyme/substrate master mix containing SIRT2 enzyme, the fluorogenic substrate, and NAD+ in the assay buffer.
-
Add 10 µL of the master mix to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 10 µL of the developer solution to each well to stop the reaction.
-
Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop.
-
Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data
The IC50 values for the lead compound and comparators against SIRT2 would be tabulated as follows:
| Compound | IC50 (µM) against SIRT2 |
| 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | Hypothetical Value |
| Compound A (Alternative Chroman-4-one) | Hypothetical Value |
| Compound B (Known Selective SIRT2 Inhibitor) | Hypothetical Value |
| Compound C (Known Non-selective Inhibitor) | Hypothetical Value |
Tier 2: Comprehensive Selectivity Profiling
Once the on-target potency is established, the next crucial step is to assess the compound's activity against a broader panel of related and unrelated biological targets.
Protein Kinase Selectivity Panel
Given that protein kinases are a large and structurally related family of enzymes, and frequent off-targets for small molecule inhibitors, profiling against a kinase panel is essential.[4][6][7]
This method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[4][6]
-
Assay Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase.
-
Procedure:
-
The test compound is incubated with a specific kinase, its corresponding substrate, and [γ-33P]ATP at a concentration around the Km for ATP.[8]
-
The reaction is allowed to proceed for a defined period.
-
The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate.
-
Unreacted [γ-33P]ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
-
Data Output: The percent inhibition at a single high concentration (e.g., 10 µM) across a panel of hundreds of kinases is determined. For hits that show significant inhibition, a full IC50 curve is generated.
GPCR Selectivity Panel
GPCRs represent another major class of drug targets. Various assays can be employed to assess a compound's activity at these receptors.[9][10][11]
This assay measures the interaction of β-arrestin with an activated GPCR.
-
Assay Principle: This is an enzyme fragment complementation assay. The GPCR is fused to a small fragment of β-galactosidase, and β-arrestin is fused to the larger, complementing fragment. Upon ligand-induced GPCR activation and subsequent β-arrestin recruitment, the two fragments of β-galactosidase come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[10]
-
Procedure:
-
Cells stably expressing the GPCR-enzyme fragment fusion and the β-arrestin-complementing fragment fusion are plated in a multi-well plate.
-
The test compound is added to the cells.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
A substrate solution is added, and the chemiluminescent signal is measured using a luminometer.
-
-
Data Output: The data is typically presented as percent activation (for agonists) or percent inhibition (for antagonists) relative to a known reference ligand.
Comparative Selectivity Data
The results from the panel screens should be presented in a clear, comparative format.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | Compound B | Compound C |
| Kinase 1 | <10% | <10% | 95% |
| Kinase 2 | <10% | <10% | 88% |
| ... | ... | ... | ... |
| Kinase N | <10% | <10% | 92% |
Table 2: GPCR Selectivity Profile (% Activation/Inhibition at 10 µM)
| GPCR | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | Compound B | Compound C |
| GPCR 1 | <5% | <5% | 75% |
| GPCR 2 | <5% | <5% | 68% |
| ... | ... | ... | ... |
| GPCR N | <5% | <5% | 82% |
Tier 3: Orthogonal and Cellular Assays
To build confidence in the selectivity profile, it is crucial to employ orthogonal assays that use different detection technologies and to confirm target engagement in a cellular context.[12]
Orthogonal Assay: Thermal Shift Assay (TSA)
TSA measures the change in the thermal denaturation temperature of a target protein upon ligand binding. A shift in the melting temperature (ΔTm) indicates a direct interaction between the compound and the protein.[7]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of TSA to a cellular environment, providing evidence of target engagement in living cells.
Data Visualization and Interpretation
Visualizing selectivity data is key to its interpretation. A "selectivity tree" or a heatmap can be used to represent the inhibition data across the kinase panel.
Caption: A conceptual diagram of target selectivity.
Conclusion
The comprehensive evaluation of a compound's selectivity is a multi-faceted process that requires a suite of well-designed experiments. This guide has outlined a robust workflow for characterizing the selectivity profile of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. By employing a combination of primary target potency assays, broad panel screening, orthogonal validation, and cellular target engagement studies, researchers can build a high-confidence dataset to support the advancement of promising lead compounds. The chroman-4-one scaffold continues to be a valuable starting point for the development of novel therapeutics, and a thorough understanding of the selectivity of its derivatives is essential for unlocking their full therapeutic potential.[13][14][15]
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A Researcher's Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity. Inconsistent results not only undermine the validity of our findings but also lead to the squandering of valuable resources and time. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of biological assays, using the novel chromanone derivative, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, as a case study. While specific biological data for this exact molecule is not yet widespread, its chroman-4-one core is a well-established "privileged scaffold" in medicinal chemistry, known to exhibit a range of biological activities, most notably antimicrobial and anti-inflammatory effects[1][2]. This guide will, therefore, focus on establishing robust and reproducible assays in these two key areas.
The Critical Importance of a Well-Characterized Test Compound
Before delving into biological assays, the first step in ensuring reproducibility is the thorough characterization of the test compound itself. The synthesis of chroman-4-one derivatives can result in impurities that may have their own biological activities, leading to confounding results[1].
Key Characterization Steps:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard for assessing purity. A purity level of >95% is generally considered acceptable for initial biological screening.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm the chemical structure of the synthesized compound.
-
Solubility Determination: The solubility of the test compound in the assay buffer is a critical parameter that is often overlooked. Poor solubility can lead to inaccurate concentration-response curves and high variability between experiments. It is crucial to determine the solubility in all relevant solvents and buffers.
-
Stability Analysis: The stability of the compound in solution under storage and assay conditions should be assessed to ensure that it does not degrade over the course of the experiment.
Part 1: Assessing Antimicrobial Activity and its Reproducibility
Chromanone derivatives have demonstrated promising activity against a range of pathogenic microorganisms[1][3][4]. A common and straightforward assay to assess this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the MIC of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.
Materials:
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (test compound)
-
Ciprofloxacin (positive control)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Sterile 96-well microplates
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include wells with bacteria and MHB only (growth control), bacteria with the highest concentration of DMSO used (vehicle control), and bacteria with a serial dilution of ciprofloxacin (positive control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Comparative Analysis and Reproducibility Assessment
To assess reproducibility, the MIC assay should be performed on multiple independent occasions by different analysts. The results can be compared with a known antibiotic and another chromanone derivative.
| Compound | MIC (µg/mL) - Experiment 1 | MIC (µg/mL) - Experiment 2 | MIC (µg/mL) - Experiment 3 |
| 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | 16 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.5 | 1 |
| 7-Hydroxychroman-4-one (Alternative Chromanone) | 64 | 64 | 128 |
Factors Influencing Reproducibility in Antimicrobial Assays:
-
Inoculum Density: The starting concentration of bacteria can significantly impact the MIC value.
-
Growth Medium: Variations in media composition can affect bacterial growth and compound activity.
-
Incubation Time and Temperature: Strict adherence to incubation parameters is crucial.
-
Compound Stability: Degradation of the compound during the assay will lead to an overestimation of the MIC.
Caption: Workflow for the broth microdilution MIC assay.
Part 2: Evaluating Anti-Inflammatory Activity with Reproducibility in Mind
The chromanone scaffold is also a promising candidate for the development of anti-inflammatory agents[5][6]. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol describes the measurement of NO production in RAW 264.7 murine macrophage cells.
Materials:
-
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one (test compound)
-
Dexamethasone (positive control)
-
Lipopolysaccharide (LPS)
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Griess Reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent, which is an indicator of NO production.
-
Cell Viability Assay: Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed NO inhibition is not due to cell death.
Comparative Analysis and Reproducibility Assessment
The NO inhibition assay should be repeated multiple times, and the IC₅₀ (half-maximal inhibitory concentration) values should be calculated and compared.
| Compound | IC₅₀ (µM) - Experiment 1 | IC₅₀ (µM) - Experiment 2 | IC₅₀ (µM) - Experiment 3 |
| 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | 12.5 | 15.2 | 11.8 |
| Dexamethasone | 0.1 | 0.15 | 0.09 |
| Quercetin (Alternative Flavonoid) | 5.8 | 6.5 | 5.2 |
Factors Influencing Reproducibility in Cell-Based Assays:
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent passage number to avoid genetic drift.
-
Reagent Variability: Lot-to-lot variability in FBS and other reagents can significantly impact cell health and response.
-
LPS Activity: The potency of LPS can vary between batches, affecting the level of stimulation.
-
Cell Density: The initial seeding density of cells can influence their response to stimuli.
Caption: Simplified signaling pathway of LPS-induced NO production.
Conclusion: A Commitment to Rigor and Reproducibility
Ensuring the reproducibility of biological assays is not merely a matter of following protocols; it is a mindset that prioritizes meticulous planning, rigorous execution, and transparent reporting. By thoroughly characterizing the test compound, standardizing assay procedures, and critically evaluating sources of variability, researchers can generate high-quality, reliable data. This guide, using 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one as a representative of the promising chromanone class, provides a practical framework for achieving this goal. Ultimately, a commitment to reproducibility is a commitment to the advancement of science and the successful development of new therapeutics.
References
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Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. (2014). Drug Discoveries & Therapeutics. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). Bioorganic Chemistry. Retrieved January 17, 2026, from [Link]
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First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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United States Patent. (n.d.). Googleapis.com. Retrieved January 17, 2026, from [Link]
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Process For Preparation Of 6 Fluoro 3,4 Dihydro 2 H 1 Benzopyran 2 Carboxaldehyde. (n.d.). IP.com. Retrieved January 17, 2026, from [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (2018). RSC Publishing. Retrieved January 17, 2026, from [Link]
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6-(N-(1-Isopropyl-3,4-Dihydro-7-Isoquinolinyl)Carbamyl)-2-Naphthalenecarboxamidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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2H-1-Benzopyran, 3,4-dihydro-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
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3,4-Dihydro-2H-1-benzopyran-6-ol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. (1989). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Understanding the Compound: Hazard Profile and Preliminary Assessment
Anticipated Hazards:
-
Oral Toxicity: Similar benzopyran derivatives are known to be harmful if swallowed.[4][5]
-
Skin and Eye Irritation: Many related compounds cause skin and eye irritation.[5][6][7]
-
Skin Sensitization: There is a potential for causing allergic skin reactions.[4][7]
-
Aquatic Toxicity: Some related chemicals are harmful to aquatic life with long-lasting effects.[6][7]
Given these potential hazards, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one must be treated as a hazardous waste.[8][9][10] Laboratory personnel should handle all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by a qualified environmental health and safety (EHS) professional.[9][10]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by stringent regulations to protect both individuals and the environment.[11] The fundamental principle is that hazardous waste must be tracked from its point of generation to its final disposal, a concept often referred to as "cradle-to-grave" oversight.[1] Evaporation in a fume hood is not an acceptable method of disposal.[9][12]
Step-by-Step Disposal Protocol for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
This protocol provides a systematic approach to ensure the safe and compliant disposal of the target compound.
1. Personal Protective Equipment (PPE):
Before handling the waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[8]
-
Solid Waste: Collect any solid 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one waste in a dedicated, chemically compatible container. The original container is often a suitable choice, provided it is in good condition.[12]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container.
-
Halogenated vs. Non-Halogenated Solvents: Do not mix solutions of this compound with halogenated solvent wastes, as the disposal costs and methods for these categories differ.[10]
-
-
Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or paper towels, must also be treated as hazardous waste and collected in the solid waste container.[9][10]
3. Container Labeling:
Properly labeling waste containers is a critical regulatory requirement.[12] As soon as the first drop of waste is added to a container, it must be labeled with the following information:[9][10]
-
The words "Hazardous Waste"
-
The full chemical name: "6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one"
-
The building and room number where the waste was generated
-
The name of the Principal Investigator (PI) or responsible individual
-
An indication of the hazards (e.g., "Irritant," "Toxic")
4. Waste Accumulation and Storage:
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[1][12]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Waste containers must be kept securely closed at all times, except when adding waste.[9][12]
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Secondary containment, such as a spill tray, is recommended to contain any potential leaks.[8][9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[9][10]
5. Arranging for Disposal:
Laboratory personnel should not transport hazardous waste.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for a waste pickup.[9]
-
Your EHS department will coordinate with a licensed hazardous waste disposal contractor for the final treatment and disposal of the chemical, which will likely involve incineration or another approved method.[1][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Caption: Workflow for the proper disposal of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.
Waste Minimization: A Proactive Approach
While proper disposal is essential, a comprehensive waste management strategy also includes waste minimization.[13][14] Consider the following practices in your laboratory:
-
Source Reduction: Order only the quantity of chemicals necessary for your experiments.[13]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to identify expired or unwanted chemicals for disposal.[8][13]
-
Process Modification: Where possible, modify experiments to use smaller quantities of hazardous materials.[13]
By adhering to these disposal protocols and embracing a mindset of waste minimization, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Lab Manager. (2021, September 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,4-Dihydro-2H-pyran. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2022, October 12). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
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Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]
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PubMed. (2012). Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition. Retrieved from [Link]
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ResearchGate. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Retrieved from [Link]
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Der Pharma Chemica. (2017). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol. Retrieved from [Link]
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Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: A Framework for Safety and Operational Integrity
Disclaimer: No specific, peer-reviewed Safety Data Sheet (SDS) is publicly available for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. The following guidance is synthesized from safety protocols for structurally analogous compounds, including chromanone derivatives and aromatic ketones. This document must be used as a supplementary resource to a mandatory, site-specific risk assessment conducted by qualified personnel before any handling of this compound.
Proactive Hazard Analysis: Understanding the Compound's Profile
6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one belongs to the chromanone family, which are bicyclic compounds featuring a benzene ring fused to a dihydropyran ring.[1] While specific toxicity data is unavailable, a hazard assessment based on related structures is a cornerstone of responsible laboratory practice. The primary anticipated risks are associated with its nature as an aromatic ketone and a complex organic molecule.
Based on data from similar chemical structures, the potential hazards are summarized below.
| Hazard Class | Anticipated Risk and Rationale | Supporting Evidence from Analogous Compounds |
| Skin Irritation/Corrosion | Aromatic ketones and chromanone derivatives can cause skin irritation upon contact.[2][3] Prolonged exposure may lead to more severe reactions. | Causes skin irritation (H315).[2][3] |
| Serious Eye Damage/Irritation | Direct contact with the eyes is likely to cause serious irritation.[2][3] | Causes serious eye irritation (H319).[2][3] |
| Skin Sensitization | Certain benzopyran derivatives may cause an allergic skin reaction after repeated contact.[4] | May cause an allergic skin reaction (H317).[4] |
| Acute Inhalation Toxicity | If the compound is a fine powder or is aerosolized, inhalation may be harmful and cause respiratory irritation.[2][4] | Harmful if inhaled (H332), May cause respiratory irritation (H335).[2][4] |
| Acute Oral/Dermal Toxicity | Some related compounds are toxic if swallowed or in contact with skin. | Toxic if swallowed or in contact with skin (H301 + H311). |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical, mitigating the risks identified above. The selection of PPE must be based on the potential for exposure during a specific procedure.
| Protection Type | Recommended PPE Specification | Causality and Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against splashes and fine particulates. A face shield offers a secondary layer of protection for the entire face, which is critical when handling potentially corrosive or sensitizing materials.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4-6 mil). | Nitrile provides good resistance against a broad range of chemicals. Gloves must be inspected for integrity before each use and changed every 30 minutes or immediately upon contamination to prevent permeation.[7] For significant splash risks, consider double-gloving.[6] |
| Body Protection | A long-sleeved, cuffed laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or splash-prone procedures. | The lab coat protects skin and personal clothing from incidental contact.[5] Cuffs prevent chemicals from entering the sleeve. An apron provides an additional impermeable barrier. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood.[5] | This prevents the inhalation of airborne particles. All handling of the solid compound should ideally occur within a fume hood or ventilated enclosure to minimize aerosolization.[7] |
| Foot Protection | Closed-toe, liquid-resistant shoes. | Protects feet from spills and falling objects.[8] |
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a systematic workflow is critical for ensuring safety and reproducibility. The following procedure outlines the essential steps for handling 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, from preparation to cleanup.
Step 1: Pre-Handling Preparation
-
Designated Area: Cordon off and clearly label a designated area for handling the compound, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is clean, dry, and readily accessible within the designated area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested. Have a spill kit rated for chemical powders and solvents immediately available.
Step 2: Donning Personal Protective Equipment (PPE)
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don the N95 respirator (if required by your risk assessment).
-
Put on safety goggles, followed by the face shield.
-
Finally, put on chemical-resistant gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.
Step 3: Compound Handling (Example: Weighing and Dissolving)
-
Weighing: Perform all weighing of the solid compound within a fume hood or a ventilated balance enclosure to manage dust.[5] Use appropriate anti-static tools and weighing paper.
-
Container Management: Keep the primary container of the compound tightly sealed when not in use.
-
Solution Preparation: To dissolve the compound, add the solvent to the solid slowly to prevent splashing.[5] If using a volatile solvent, ensure the fume hood sash is at the appropriate height for maximum containment.
Step 4: Post-Handling Decontamination
-
Surface Cleaning: Wipe down the work area, balance, and any equipment used with an appropriate decontaminating solvent (e.g., 70% ethanol), followed by a dry wipe.
-
Tool Cleaning: Thoroughly clean all non-disposable equipment according to standard laboratory procedures.
Step 5: Doffing Personal Protective Equipment (PPE)
The sequence of PPE removal is critical to prevent cross-contamination.[5]
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Remove the lab coat, rolling it so the contaminated exterior is folded inward.
-
Respirator: Remove the respirator last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
The following diagram illustrates the logical flow of this operational plan.
Caption: A logical workflow for the safe handling of chemical compounds.
Disposal Plan: Environmental Responsibility and Compliance
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste generated from handling this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated weighing paper, and disposable materials (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.
-
Disposal Protocol: The disposal of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one must be conducted in strict accordance with all local, state, and federal regulations.[8] Never dispose of this chemical down the drain or in the regular trash.[8] Arrange for pickup and disposal by your institution's certified environmental health and safety (EHS) department or a licensed chemical waste contractor.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel while maintaining the integrity of your research.
References
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Chemos GmbH & Co. KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
